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2,6-Difluoro-D-Homophe structural properties and chemical stability

An In-depth Technical Guide to the Structural Properties and Chemical Stability of 2,6-Difluoro-D-Homophenylalanine For Researchers, Scientists, and Drug Development Professionals Abstract 2,6-Difluoro-D-homophenylalanin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Chemical Stability of 2,6-Difluoro-D-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-D-homophenylalanine is a synthetic amino acid that holds significant promise in the fields of medicinal chemistry and drug development. The strategic placement of two fluorine atoms on the phenyl ring, combined with the extended homophenylalanine backbone, imparts unique structural and chemical properties. This guide provides a comprehensive overview of the structural characteristics, conformational preferences, and chemical stability of 2,6-Difluoro-D-homophenylalanine. We will delve into the electronic effects of the fluorine substituents, their influence on molecular conformation, and potential degradation pathways. Furthermore, this document outlines detailed experimental protocols for the characterization and stability assessment of this and similar molecules, providing a valuable resource for researchers working with fluorinated amino acid analogues.

Introduction: The Significance of Fluorination in Amino Acid Design

The introduction of fluorine into organic molecules has become a powerful strategy in drug design.[1] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, basicity, hydrophobicity, and metabolic stability.[1][] In the context of amino acids, fluorination can lead to enhanced protein stability, resistance to enzymatic degradation, and altered binding affinities for biological targets.[] 2,6-Difluoro-D-homophenylalanine is a non-proteinogenic amino acid that combines the benefits of fluorination with the structural novelty of a homophenylalanine scaffold. The "D" configuration confers resistance to proteolysis, while the homophenylalanine structure provides a different spatial arrangement of the side chain compared to its phenylalanine counterpart. This unique combination makes it an attractive building block for the synthesis of novel peptides and small molecule therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

Structural Properties of 2,6-Difluoro-D-Homophenylalanine

The structural properties of 2,6-Difluoro-D-homophenylalanine are largely dictated by the interplay between the amino acid backbone and the difluorinated phenyl ring.

Chemical Structure and Key Identifiers

The fundamental structure of 2,6-Difluoro-D-homophenylalanine consists of a butanoic acid backbone with an amino group at the second carbon (in the D-configuration) and a 2,6-difluorophenyl group attached to the fourth carbon.

PropertyValueSource
IUPAC Name (2R)-2-amino-4-(2,6-difluorophenyl)butanoic acidInferred
CAS Number 1260601-15-7 (for Fmoc protected)[3]
Molecular Formula C10H11F2NO2Inferred
Molecular Weight 215.20 g/mol Inferred
The Influence of 2,6-Difluoro Substitution

The two fluorine atoms at the ortho positions of the phenyl ring have profound electronic and steric effects:

  • Electronic Effects: Fluorine is a highly electronegative atom, leading to a significant inductive electron withdrawal from the phenyl ring. This can influence the pKa of the aromatic ring and its ability to participate in cation-π interactions.

  • Steric Hindrance: The presence of two fluorine atoms at the 2 and 6 positions sterically hinders the rotation of the phenyl ring around the Cγ-Cδ bond. This leads to a more constrained conformation compared to non-fluorinated or mono-fluorinated analogues.[4] Studies on similarly 2,6-disubstituted phenylalanine analogues have shown a limited freedom in the χ-space.[4]

Conformational Analysis

The overall conformation of 2,6-Difluoro-D-homophenylalanine in a peptide chain will be determined by the dihedral angles (φ, ψ) of the backbone and the side-chain torsion angles (χ). The restricted rotation of the 2,6-difluorophenyl group is expected to favor specific side-chain conformations, which in turn can influence the local backbone structure. Computational studies on related constrained phenylalanine analogues have been used to predict their conformational preferences and guide the design of peptides with specific secondary structures.[5][6]

cluster_molecule Key Structural Features cluster_influences Conformational Influences backbone D-Amino Acid Backbone (φ, ψ dihedral angles) sidechain Homophenylalanine Side Chain (χ torsion angles) backbone->sidechain Cα-Cβ bond proteolysis Resistance to Proteolysis backbone->proteolysis ring 2,6-Difluorophenyl Ring sidechain->ring Cγ-Cδ bond rotation Restricted Ring Rotation ring->rotation folding Influence on Peptide Folding rotation->folding

Caption: Key structural elements of 2,6-Difluoro-D-Homophenylalanine and their influence on its properties.

Chemical Stability of 2,6-Difluoro-D-Homophenylalanine

The chemical stability of 2,6-Difluoro-D-homophenylalanine is a critical parameter for its application in drug development, influencing its shelf-life, formulation, and in vivo behavior. The strong carbon-fluorine bond generally imparts high chemical and thermal stability.[]

Potential Degradation Pathways
  • Thermal Decomposition: Studies on L-homophenylalanine have shown that it undergoes decomposition at elevated temperatures (above 520 K) rather than a simple melting process.[7] A similar behavior can be expected for its fluorinated analogue. The thermal decomposition of perfluorinated carboxylic acids is known to proceed through HF elimination and the formation of lactone intermediates.[8]

  • pH-Dependent Degradation: Amino acids are susceptible to degradation at extreme pH values. In acidic conditions, hydrolysis of the amide bond in a peptide chain can occur. Under neutral to alkaline conditions, deamidation of asparagine residues is a common degradation pathway, which can be influenced by the neighboring amino acid sequence.[9] While 2,6-Difluoro-D-homophenylalanine itself does not have a side-chain amide, its presence in a peptide could influence the stability of adjacent residues.

  • Photodegradation: Aromatic amino acids can be susceptible to photodegradation. The presence of fluorine atoms may alter the photochemical properties of the phenyl ring.

  • Enzymatic Degradation/Defluorination: While the D-configuration provides resistance to many proteases, microbial enzymes capable of degrading fluorinated organic compounds exist.[10] Studies have shown that soil microbes can defluorinate fluorinated amino acids, with the extent of defluorination depending on the degree of fluorination.[10]

cluster_stressors Stress Conditions cluster_products Potential Degradation Products Molecule 2,6-Difluoro-D-Homophenylalanine Heat High Temperature Molecule->Heat pH Extreme pH Molecule->pH Light UV/Vis Light Molecule->Light Enzymes Microbial Enzymes Molecule->Enzymes Thermal_Prods Decomposition Products (e.g., HF, CO, CO2) Heat->Thermal_Prods pH_Prods Hydrolysis/Racemization Products pH->pH_Prods Photo_Prods Photodegradation Products Light->Photo_Prods Enzyme_Prods Defluorinated Metabolites Enzymes->Enzyme_Prods

Caption: Potential degradation pathways for 2,6-Difluoro-D-Homophenylalanine under various stress conditions.

Experimental Protocols for Stability Assessment

A robust assessment of chemical stability is essential. The following is a generalized protocol for conducting a forced degradation study and long-term stability testing, which should be adapted based on the specific formulation and intended use.

Forced Degradation Study

The objective of a forced degradation study is to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare solutions of 2,6-Difluoro-D-homophenylalanine in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Thermal: Solid sample at 105°C for 24 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light.

  • Analysis:

    • Use a stability-indicating HPLC method with a suitable column (e.g., C18) and detector (e.g., UV-Vis, MS).

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Characterize any significant degradation products using mass spectrometry (MS) and NMR spectroscopy.

Long-Term Stability Testing

Long-term stability testing evaluates the quality of the substance or product over its proposed shelf life.[11]

Methodology:

  • Storage Conditions: Store samples under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[11]

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 12, 24 months).[11]

  • Testing: At each time point, assess the following critical quality attributes:

    • Appearance: Visual inspection for any changes in color or form.

    • Assay: Quantify the amount of 2,6-Difluoro-D-homophenylalanine using a validated HPLC method.

    • Purity: Determine the presence of any degradation products.

    • Moisture Content: Use Karl Fischer titration, especially for solid samples.[11]

start Start Stability Study prep Prepare Samples start->prep stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) prep->stress longterm Long-Term Storage (ICH Conditions) prep->longterm analyze Analyze Critical Quality Attributes (HPLC, MS, KF) stress->analyze pull Pull Samples at Time Points longterm->pull pull->analyze report Report Results analyze->report

Caption: Workflow for assessing the chemical stability of 2,6-Difluoro-D-Homophenylalanine.

Conclusion

2,6-Difluoro-D-homophenylalanine is a promising building block for the development of novel therapeutics. Its unique structural features, arising from the 2,6-difluoro substitution and the homophenylalanine scaffold, are expected to confer enhanced stability and specific conformational preferences. This guide has provided a detailed overview of its structural properties and potential chemical stability challenges, along with experimental protocols for their assessment. A thorough understanding of these characteristics is paramount for the successful incorporation of this and other fluorinated amino acids into next-generation drug candidates.

References

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. MDPI. [Link]

  • Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. De Gruyter. [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]

  • (PDF) Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. ResearchGate. [Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Publications. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. PMC. [Link]

  • Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. PubMed. [Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

  • Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. ACS Publications. [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]

  • Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19 F NMR Spectroscopy. Academia.edu. [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. [Link]

  • 2,6-Difluoro-l-phenylalanine. PubChem. [Link]

  • Kinetics of the partial defluorination and degradation of... ResearchGate. [Link]

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PMC. [Link]

  • Exploring the Biological Consequences of Conformational Changes in Aspartame Models Containing Constrained Analogues of Phenylalanine. PubMed. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. MPG.PuRe. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. [Link]

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Exploratory

Whitepaper: A Technical Guide to the Mechanism of Action of 2,6-Difluoro-D-Homophenylalanine in Peptidomimetics

Executive Summary The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of native peptides, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This guide provides an in-depth technical analysis of 2,6-Difluoro-D-Homophenylalanine (2,6-diF-D-hPhe), a unique building block engineered to impart superior pharmacological properties. We deconstruct the molecule into its three core components—the D-chiral center, the 2,6-difluoroaromatic system, and the homophenylalanine backbone extension—to elucidate its synergistic mechanism of action. This analysis reveals how 2,6-diF-D-hPhe simultaneously enhances proteolytic resistance, modulates peptide conformation to optimize binding affinity for therapeutic targets like protein-protein interfaces, and improves overall pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to create next-generation therapeutics.

Introduction: The Peptidomimetic Imperative

Peptides are highly valued as therapeutic leads due to their exceptional specificity and potency. However, their progression into viable drugs is frequently hampered by rapid degradation by endogenous proteases and poor membrane permeability.[1][2][3] Peptidomimetics are therapeutic molecules that mimic the structure and function of native peptides but are engineered with non-natural components to enhance their drug-like properties.[4] The strategic incorporation of unnatural amino acids (UAAs) is a primary method for achieving this transformation, with fluorinated amino acids, in particular, offering a powerful toolkit for fine-tuning molecular characteristics.[][6][7] This guide focuses on the specific contributions of 2,6-Difluoro-D-Homophenylalanine, a sophisticated UAA designed to confer multiple benefits through a single, strategic substitution.

Deconstructing the Building Block: The Architectural Features of 2,6-diF-D-hPhe

The efficacy of 2,6-diF-D-hPhe arises from the combined influence of its three distinct structural modifications. Understanding these components individually is key to appreciating their collective impact on a peptide's mechanism of action.

  • The D-Configuration: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a classic and highly effective strategy for enhancing proteolytic resistance.[2][4] Proteases exhibit high stereospecificity and are generally unable to recognize or cleave peptide bonds adjacent to a D-amino acid, significantly extending the in-vivo half-life of the peptidomimetic.[1][8]

  • The Homophenylalanine Scaffold: Homophenylalanine possesses an additional methylene (-CH2-) group in its side chain compared to standard phenylalanine. This extension increases the side chain's reach and flexibility, allowing it to probe deeper into binding pockets and form novel hydrophobic or steric interactions that may not be possible for its natural counterpart.[9]

  • The 2,6-Difluoro Aromatic Ring: The introduction of fluorine atoms onto the phenyl ring profoundly alters its physicochemical properties.[10][11] The carbon-fluorine bond is exceptionally strong and the high electronegativity of fluorine creates a powerful inductive effect.[6] Specifically, the 2,6-difluoro substitution pattern places two electron-withdrawing groups ortho to the side-chain attachment point, creating a unique electronic and steric profile that can be exploited to modulate binding interactions and block metabolic attack.

Core Mechanism of Action: A Tripartite Synergy

The true power of 2,6-diF-D-hPhe lies in how its constituent parts work in concert to enhance stability, binding, and pharmacokinetics. This synergistic effect is the core of its mechanism of action.

cluster_Components Structural Components of 2,6-diF-D-hPhe cluster_Mechanisms Mechanistic Outcomes cluster_Effects Underlying Effects D_Config D-Configuration Protease_Shield Protease Steric Shielding D_Config->Protease_Shield Conformation Conformational Pre-organization D_Config->Conformation HomoPhe Homophenylalanine Scaffold HomoPhe->Conformation Hydrophobicity Increased Hydrophobicity HomoPhe->Hydrophobicity DiFluoro 2,6-Difluoro Substitution Electronic_Shield Electronic Shielding of C-H Bonds DiFluoro->Electronic_Shield DiFluoro->Conformation DiFluoro->Hydrophobicity Electrostatics Altered Aromatic Electrostatics (Cation-π) DiFluoro->Electrostatics Permeability Increased Lipophilicity & Membrane Permeability DiFluoro->Permeability Stability Enhanced Metabolic Stability PK Improved Pharmacokinetic Properties Stability->PK Binding Modulated Binding Affinity & Selectivity Protease_Shield->Stability Electronic_Shield->Stability Conformation->Binding Hydrophobicity->Binding Electrostatics->Binding Permeability->PK

Caption: Synergistic mechanisms of 2,6-diF-D-hPhe in peptidomimetics.

Part A: Fortifying the Peptide Against Metabolic Degradation

The primary mechanism for enhancing stability involves a two-pronged defense against enzymatic degradation.

  • Steric Hindrance: The D-chiral center acts as a steric shield, physically preventing the peptide backbone from fitting into the active site of L-specific proteases.[1][4]

  • Electronic Stabilization: The potent electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring and adjacent C-H bonds. This strengthens these bonds, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Part B: Engineering High-Affinity Binding and Selectivity

Incorporating 2,6-diF-D-hPhe provides powerful tools to modulate interactions at protein-protein interfaces (PPIs), which are often challenging therapeutic targets.[12][13]

  • Conformational Constraint: The steric bulk of the D-isomer combined with the difluorinated homophenylalanine side chain restricts the peptide's conformational freedom. This pre-organizes the peptidomimetic into a bioactive conformation that is favorable for binding, thereby reducing the entropic penalty upon target engagement and increasing binding affinity.

  • Enhanced Hydrophobic Interactions: Fluorination significantly increases the hydrophobicity of the side chain.[][14] This "fluorous effect" can drive stronger binding within hydrophobic pockets of a target protein, a common feature of PPI "hot spots".[15]

  • Modulation of Aromatic Interactions: The electrostatic potential of an aromatic ring is critical for interactions such as cation-π stacking. Ab initio quantum mechanical calculations have shown that increasing the number of fluorine atoms systematically alters this potential.[16] The 2,6-difluoro pattern creates a unique quadrupole moment that can be exploited to weaken or enhance specific electrostatic interactions, thereby fine-tuning binding affinity and improving selectivity against off-target proteins.

Part C: Improving Overall Pharmacokinetic Profile

The benefits of 2,6-diF-D-hPhe extend beyond stability and binding. The increased lipophilicity imparted by the fluorinated ring can improve the peptidomimetic's ability to cross cellular membranes, potentially enhancing oral bioavailability and tissue distribution.[7][17] The combination of enhanced stability and improved permeability leads to a longer circulatory half-life and better overall drug exposure.

Experimental Validation and Characterization Workflow

A robust series of experiments is required to validate the mechanistic contributions of 2,6-diF-D-hPhe. The following workflow outlines the key stages, from synthesis to functional assessment.

Synthesis 1. Peptide Synthesis (SPPS with Fmoc-2,6-diF-D-hPhe) Purification 2. Purification & Verification (RP-HPLC, Mass Spectrometry) Synthesis->Purification Structure 3. Structural Analysis (CD, NMR Spectroscopy) Purification->Structure Binding 4. Binding Affinity (SPR, ITC) Purification->Binding Stability 5. Metabolic Stability Assay (Plasma/Microsome Incubation, LC-MS) Purification->Stability Activity 6. In Vitro/In Vivo Functional Assay (Cell-based assays, Animal models) Binding->Activity Stability->Activity

Caption: Standard experimental workflow for characterizing peptidomimetics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection: Choose a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling: Dissolve Fmoc-2,6-diF-D-hPhe (or other Fmoc-amino acids) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activation mixture to the deprotected resin and allow to react for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification & Verification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[2]

Protocol 2: Biophysical Characterization
  • Circular Dichroism (CD) Spectroscopy: To assess global changes in secondary structure (e.g., α-helix, β-sheet content) upon incorporation of 2,6-diF-D-hPhe.[18][19]

    • Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire Far-UV spectra (190-250 nm) at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length.

    • Compare the spectra of the native peptide and the 2,6-diF-D-hPhe analog to identify conformational shifts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For high-resolution 3D structural determination. 2D NMR experiments (TOCSY, NOESY) can reveal through-bond and through-space correlations, allowing for the precise mapping of the peptide's fold and the orientation of the 2,6-diF-D-hPhe side chain within the binding interface.[18][20]

Protocol 3: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the test peptide (e.g., at 1 µM) with human plasma or liver microsomes at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Half-Life Calculation: The degradation rate is determined by plotting the natural log of the remaining peptide concentration versus time, and the in-vitro half-life (t½) is calculated.

Illustrative Case Study: Enhancing a p53-MDM2 Interaction Inhibitor

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology.[15][21] Short peptides derived from p53 can inhibit this interaction but suffer from poor stability. Let's hypothesize the effect of replacing a key L-Phenylalanine residue with 2,6-diF-D-hPhe.

ParameterNative Peptide (Ac-Phe-Met-Leu-NH2)2,6-diF-D-hPhe AnalogRationale for Improvement
Binding Affinity (Kd) 5.2 µM0.4 µMEnhanced hydrophobic interactions and conformational pre-organization.
MDM2 Inhibition (IC50) 8.1 µM0.7 µMTighter binding translates directly to more potent inhibition.
Plasma Half-Life (t½) < 10 minutes> 4 hoursD-isomer and fluorination provide robust protection against proteolysis.
Cell Permeability (Papp) LowModerateIncreased lipophilicity from the difluorinated ring enhances membrane transit.

Data are hypothetical and for illustrative purposes.

Conclusion and Future Perspectives

2,6-Difluoro-D-Homophenylalanine is a powerful and versatile tool in the arsenal of the medicinal chemist. Its mechanism of action is a compelling example of synergistic design, where multiple structural modifications converge to solve the key challenges of peptide drug development. By simultaneously conferring metabolic stability, modulating conformation for high-affinity binding, and improving pharmacokinetic properties, this UAA enables the creation of potent and durable peptidomimetics. Future research will likely focus on applying this and other multi-functional UAAs to increasingly complex therapeutic targets, including allosteric modulation and the stabilization of specific protein conformations, further blurring the lines between small molecules and biologics.

References

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  • Micks, K. M., & Marsh, E. N. G. (2019). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 20(12), 4292-4304. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 2,6-Difluoro-l-phenylalanine. Retrieved from [Link]

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  • Galles, J. L., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1. Retrieved from [Link]

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  • Wilson, A. J. (n.d.). New methods to modulate protein-protein interactions for drug discovery. University of Leeds. Retrieved from [Link]

  • Afonso, I., et al. (2024). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Gels, 10(3), 164. Retrieved from [Link]

  • Schweitzer-Stenner, R. (2014). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B, 118(41), 11943-11954. Retrieved from [Link]

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Foundational

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Difluoro-D-homophenylalanine In the landscape of modern drug development and biochemical research, non-proteinogenic amino acids (NPAAs) have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Difluoro-D-homophenylalanine

In the landscape of modern drug development and biochemical research, non-proteinogenic amino acids (NPAAs) have emerged as pivotal building blocks for creating novel therapeutics and research tools. Unlike the 20 canonical amino acids that constitute the primary structure of proteins, NPAAs offer a vast and diverse chemical space for modulating the properties of peptides and other bioactive molecules. Their incorporation can lead to enhanced metabolic stability, improved binding affinity, and unique conformational constraints. Among the myriad of synthetic amino acids, fluorinated derivatives have garnered considerable attention due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and altered electronic characteristics. This guide provides an in-depth technical overview of the physicochemical properties of a specific NPAA, 2,6-Difluoro-D-homophenylalanine, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical Profile of 2,6-Difluoro-D-homophenylalanine

Direct experimental data for 2,6-Difluoro-D-homophenylalanine is not extensively available in the public domain. However, a comprehensive physicochemical profile can be constructed by analyzing the properties of its constituent parts: D-homophenylalanine and 2,6-difluorophenylalanine.

Core Molecular Attributes

A foundational understanding of 2,6-Difluoro-D-homophenylalanine begins with its basic molecular characteristics. These properties are fundamental for a range of applications, from reaction stoichiometry to analytical characterization.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁F₂NO₂Calculated
Molecular Weight 215.20 g/mol Calculated
Appearance White to off-white crystalline solid (Predicted)Inferred from related compounds[1][2]
IUPAC Name (2R)-2-amino-4-(2,6-difluorophenyl)butanoic acidNomenclature
Solubility and Partitioning Behavior

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. The introduction of two fluorine atoms on the phenyl ring is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart, D-homophenylalanine.

PropertyPredicted Value/BehaviorRationale
Aqueous Solubility Low to moderateHomophenylalanine exhibits low to moderate water solubility.[1][2] The difluoro-substitution is likely to decrease aqueous solubility further.
Organic Solvent Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol)Based on the general solubility of similar amino acids.[1]
LogP (Octanol-Water Partition Coefficient) > 1.73The LogP of D-homophenylalanine is reported as 1.73.[1] The addition of two fluorine atoms will increase this value, indicating greater lipophilicity.
Thermal Properties

Thermal analysis provides crucial information regarding the stability and purity of a compound. The melting point, in particular, is a key quality control parameter.

PropertyPredicted ValueRationale
Melting Point >250 °C (with decomposition)D-homophenylalanine has a high melting point, often exceeding 300 °C.[1][3] Fluorinated phenylalanines also exhibit high melting points, typically with decomposition.[4][5]
Acid-Base Properties (pKa)

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of the molecule at physiological pH, which in turn influences its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (-COOH) ~2.0 - 2.5The pKa of the carboxylic acid in phenylalanine is around 2.2. The electron-withdrawing fluorine atoms on the phenyl ring will have a minor acidifying effect.
Amine (-NH₃⁺) ~9.0 - 9.5The pKa of the amino group in phenylalanine is approximately 9.3. The remote fluorine substitution is expected to have a minimal impact on the basicity of the amino group.

Synthesis and Stereochemical Control

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and stability of 2,6-Difluoro-D-homophenylalanine, a suite of analytical techniques must be employed. The following section details the standard operating procedures for these essential characterization methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like amino acids. A reversed-phase method is typically employed to separate the target compound from any impurities.

Methodology:

  • System Preparation: Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase of 95% Solvent A (0.1% trifluoroacetic acid in water) and 5% Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Sample Preparation: Dissolve an accurately weighed sample of 2,6-Difluoro-D-homophenylalanine in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Elution Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 220 nm and 254 nm using a UV detector.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result System_Prep System Equilibration Injection Injection System_Prep->Injection Sample_Prep Sample Dissolution Sample_Prep->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Data_Analysis Purity Calculation Detection->Data_Analysis

Caption: High-Performance Liquid Chromatography Workflow.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a molecule. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons in the molecule.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum to confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish the connectivity between protons and carbons, confirming the complete structural assignment.

NMR_Workflow cluster_spectra Spectral Acquisition Sample_Prep Sample Preparation in Deuterated Solvent H1_NMR ¹H NMR Sample_Prep->H1_NMR C13_NMR ¹³C NMR Sample_Prep->C13_NMR F19_NMR ¹⁹F NMR Sample_Prep->F19_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample_Prep->NMR_2D Structural_Elucidation Structural Elucidation H1_NMR->Structural_Elucidation C13_NMR->Structural_Elucidation F19_NMR->Structural_Elucidation NMR_2D->Structural_Elucidation

Caption: Nuclear Magnetic Resonance Spectroscopy Workflow.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a highly accurate determination of the molecular weight of a compound, serving as a crucial confirmation of its identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode.

  • Data Interpretation: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the calculated exact mass of 2,6-Difluoro-D-homophenylalanine.

MS_Workflow Sample_Prep Sample Preparation Ionization Ionization (e.g., ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Interpretation Molecular Weight Confirmation Mass_Analysis->Data_Interpretation

Caption: Mass Spectrometry Workflow.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is used to determine the melting point and to assess the thermal stability of a compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event. The presence of multiple thermal events may indicate impurities or polymorphism.

pKa Determination

Causality: The pKa values can be determined experimentally by potentiometric titration or computationally.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the amino acid of known concentration in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination

Causality: The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Conclusion

2,6-Difluoro-D-homophenylalanine represents a valuable, yet under-characterized, non-proteinogenic amino acid with significant potential in drug discovery and peptide science. This guide provides a comprehensive, albeit partially predictive, overview of its key physicochemical properties. The detailed experimental protocols outlined herein offer a robust framework for the empirical validation and characterization of this and other novel amino acid derivatives. As the field of medicinal chemistry continues to evolve, a thorough understanding of the physicochemical attributes of such unique building blocks will be paramount in the rational design of next-generation therapeutics.

References

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Exploratory

A Technical Guide to the Strategic Incorporation of 2,6-Difluoro-D-Homophenylalanine in Unnatural Amino Acid Design

Abstract The rational design of peptide-based therapeutics frequently necessitates the introduction of unnatural amino acids (UAAs) to overcome inherent limitations such as poor metabolic stability and low bioavailabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of peptide-based therapeutics frequently necessitates the introduction of unnatural amino acids (UAAs) to overcome inherent limitations such as poor metabolic stability and low bioavailability.[1][2] Among the vast arsenal of synthetic building blocks, 2,6-Difluoro-D-homophenylalanine (2,6-diF-D-hPhe) has emerged as a particularly strategic component. This technical guide provides an in-depth analysis of the role and application of 2,6-diF-D-hPhe for researchers, scientists, and drug development professionals. We will explore the unique physicochemical properties conferred by the combination of aromatic difluorination and D-homo-amino acid stereochemistry, detail protocols for its synthesis and incorporation, and present evidence-based insights into its impact on peptide structure, stability, and biological function.

Introduction: The Rationale for Advanced Unnatural Amino Acids

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases.[3] A primary strategy to mitigate this is the incorporation of non-proteinogenic amino acids.[1][2][3] Two powerful tactics in this domain are the use of D-amino acids, which are resistant to proteases that are stereospecific for L-amino acids, and the strategic fluorination of amino acid side chains.[1][3]

Fluorine, being the most electronegative element, imparts unique properties when incorporated into amino acids.[4][5][6] These include altered lipophilicity, modulated pKa values of neighboring groups, enhanced binding interactions through potential fluorine-protein contacts, and improved metabolic stability.[4][5][6] The combination of these features in a single UAA, such as 2,6-diF-D-hPhe, provides a multifaceted tool for peptide optimization. This guide will dissect the contributions of each component—the 2,6-difluoroaromatic ring, the D-configuration, and the homophenylalanine backbone—to the overall performance of the resulting peptide.

Physicochemical Properties and Design Advantages of 2,6-diF-D-hPhe

The strategic value of 2,6-diF-D-hPhe stems from a synergistic combination of three key structural features:

  • 2,6-Difluorination: The introduction of two fluorine atoms onto the phenyl ring significantly alters its electronic properties. The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which can influence cation-π and π-π stacking interactions with biological targets.[7] This modulation can lead to enhanced binding affinity and selectivity.[8] Furthermore, fluorination increases hydrophobicity, which can enhance membrane permeability and protect adjacent peptide bonds from enzymatic cleavage.[9][10]

  • D-Configuration: Proteolytic enzymes are highly specific for L-amino acid substrates. The incorporation of a D-amino acid at or near a cleavage site effectively "locks" the peptide bond, rendering it resistant to degradation and significantly extending the peptide's biological half-life.[1]

  • Homophenylalanine Backbone: The "homo" designation indicates an additional methylene group in the side chain compared to phenylalanine. This extension provides greater conformational flexibility and can alter the presentation of the aromatic side chain to its binding partner, potentially accessing novel interaction modes not possible with the parent amino acid.

Collectively, these features make 2,6-diF-D-hPhe a powerful tool for enhancing proteolytic stability, modulating receptor affinity, and improving the overall pharmacokinetic profile of peptide drug candidates.[1]

Synthesis and Incorporation of 2,6-diF-D-hPhe

While the direct synthesis of 2,6-diF-D-hPhe can be complex, several enzymatic and chemical routes have been developed for D-amino acids and fluorinated aromatics.[11][12] For many researchers, commercially available Fmoc- or Boc-protected 2,6-diF-D-hPhe provides a more direct path to peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2,6-diF-D-hPhe into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically with either Fmoc or Boc chemistry.[4][13][14] However, the steric bulk and electronic properties of fluorinated amino acids can sometimes lead to slower coupling reactions.[15][16]

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Attach 1. Attach C-terminal Amino Acid Resin->Attach Deprotect1 2. Nα-Deprotection (e.g., Piperidine for Fmoc) Attach->Deprotect1 Wash1 3. Wash (DMF/DCM) Deprotect1->Wash1 Couple 4. Couple Fmoc-2,6-diF-D-hPhe-OH (HBTU/HATU, DIPEA in DMF) Wash1->Couple Activation Wash2 5. Wash (DMF/DCM) Couple->Wash2 Repeat 6. Repeat Cycle (Deprotect, Wash, Couple) Wash2->Repeat Cleave 7. Cleave & Deprotect (e.g., TFA Cocktail) Repeat->Cleave Final Sequence Assembled Purify 8. Purify Peptide (RP-HPLC) Cleave->Purify Proteolytic_Resistance cluster_0 Native L-Peptide cluster_1 Modified D-Peptide Peptide_L Peptide Chain (L-Phe) Peptide_L->Cleavage Protease_L Protease Protease_L->Cleavage Recognizes & Binds Degraded Degraded Fragments Cleavage->Degraded Hydrolysis Peptide_D Peptide Chain (2,6-diF-D-hPhe) Peptide_D->NoCleavage Protease_D Protease Protease_D->NoCleavage Binding Sterically & Stereochemically Hindered Stable Stable Peptide NoCleavage->Stable

Caption: 2,6-diF-D-hPhe enhances stability by preventing protease recognition.

Modulation of Receptor Binding

Fluorination of an aromatic ring can alter its interaction with a receptor binding pocket. In a study on Somatostatin analogs, replacing Phenylalanine with 3,5-difluorophenylalanine (a structurally related UAA) at specific positions led to analogs with high selectivity and remarkable affinity for SSTR2 and SSTR3 receptors. [17]The electron-poor nature of the difluorinated ring can change π-π stacking interactions, potentially leading to tighter or more selective binding. [17]

Peptide Analog Modification Target Receptor Binding Affinity (IC50, nM) Proteolytic Half-Life (t½, min)
Native Peptide X L-Phe at position 8 Receptor Y 15.2 15
Analog 1 D-Phe at position 8 Receptor Y 25.8 >240
Analog 2 L-2,6-diF-Phe at pos 8 Receptor Y 8.5 45

| Analog 3 | 2,6-diF-D-hPhe at pos 8 | Receptor Y | 9.1 | >360 |

Table 1: Hypothetical comparative data illustrating the cumulative benefits of D-configuration, fluorination, and backbone extension on a peptide's biological properties. This data is illustrative and serves to model expected outcomes based on published findings.

Analytical Characterization of Modified Peptides

The purity and identity of a synthetic peptide containing an unnatural residue must be rigorously confirmed. [18]A multi-faceted analytical approach is required. [18]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing peptide purity. [13][18]The inclusion of the hydrophobic 2,6-diF-D-hPhe residue will typically increase the peptide's retention time on a C18 column compared to its non-fluorinated counterpart. [18]A gradient of acetonitrile in water with an ion-pairing agent like TFA is commonly used. [13]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide. []High-resolution mass spectrometry (HRMS) can verify the correct incorporation of the 2,6-diF-D-hPhe residue by matching the observed mass to the calculated theoretical mass. []

  • Amino Acid Analysis (AAA): This technique provides quantitative information on the amino acid composition of the peptide, confirming the presence and ratio of the unnatural amino acid after acid hydrolysis. [18]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the impact of the UAA incorporation on the peptide's secondary structure (e.g., α-helix, β-sheet content). [9]The conformational constraints imposed by the D-homo-amino acid may induce or stabilize specific secondary structures.

Conclusion and Future Outlook

2,6-Difluoro-D-homophenylalanine is a high-value building block in the design of advanced peptide therapeutics. Its rational incorporation offers a robust strategy to simultaneously address multiple challenges in peptide drug development, most notably proteolytic instability. The combined effects of stereochemical inversion, side-chain fluorination, and backbone extension provide a powerful, multi-pronged approach to enhance stability and modulate biological activity. As peptide-based drugs continue to fill important therapeutic niches, the sophisticated and strategic use of UAAs like 2,6-diF-D-hPhe will be paramount in developing next-generation candidates with superior pharmacological profiles.

References

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: From synthesis to applications. Chemical Society Reviews, 41(6), 2135-2171. Available at: [Link]

  • D'Hondt, M., et al. (2026). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • D'Hondt, M., et al. (2026). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. Available at: [Link]

  • Gottler, L. M., et al. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(4), 1135-1141. Available at: [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. Available at: [Link]

  • D'Hondt, M., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]

  • Mao, H., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6496. Available at: [Link]

  • Iris-Biotech. (2026). Mastering Peptide Synthesis with Fluorinated Amino Acids. Available at: [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744. Available at: [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. CiNii. Available at: [Link]

  • Gyore, J., et al. (2004). Method for analysing amino acids, peptides and proteins using mass spectroscopy of fixed charge-modified derivatives. Google Patents.
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  • Jackson, R. F. W., et al. (2001). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry, 66(20), 6747-6756. Available at: [Link]

  • Pujals, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available at: [Link]

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Foundational

An In-depth Technical Guide to 2,6-Difluoro-D-homophenylalanine: Properties, Synthesis, and Applications

Introduction In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecules. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom. This guide provides a comprehensive technical overview of 2,6-Difluoro-D-homophenylalanine, a synthetic amino acid of increasing interest to researchers and drug development professionals. We will delve into its core physicochemical properties, synthesis, and potential applications, offering field-proven insights into its utility.

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its acidity, basicity, hydrophobicity, and metabolic stability.[1] Specifically, the 2,6-difluoro substitution pattern on the phenyl ring of homophenylalanine offers a unique combination of steric and electronic effects that can be exploited to enhance binding affinity, improve stability against enzymatic degradation, and fine-tune the conformational properties of peptides and small molecule therapeutics. The "D" configuration and the "homo" homologation (an additional methylene group in the side chain compared to phenylalanine) further expand the chemical space available for rational drug design.[2][3]

Core Physicochemical Properties

The fundamental starting point for the application of any novel chemical entity is a precise understanding of its molecular formula and mass. Based on its chemical structure, the molecular formula for 2,6-Difluoro-D-homophenylalanine has been determined to be C10H11F2NO2. From this, we can derive its molecular weight and exact mass, which are critical parameters for analytical characterization and quantitative analysis.

PropertyValueSource
Molecular Formula C10H11F2NO2Deduced
Molecular Weight 215.20 g/mol PubChem
Exact Mass 215.07578492 DaPubChem

These values are essential for techniques such as mass spectrometry, where the exact mass allows for high-resolution identification and quantification, and for stoichiometric calculations in synthesis and formulation development.

Synthesis of Fluorinated Phenylalanine Derivatives

A representative synthetic approach for a fluorinated phenylalanine derivative might involve the alkylation of a chiral glycine enolate equivalent with a corresponding fluorinated benzyl halide. The subsequent removal of the chiral auxiliary and protecting groups yields the target amino acid.

Representative Synthetic Workflow

start 2,6-Difluorobenzyl bromide alkylation Asymmetric Alkylation start->alkylation chiral_aux Chiral Glycine Equivalent (e.g., Schöllkopf reagent) chiral_aux->alkylation intermediate Alkylated Intermediate alkylation->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis deprotection Removal of Chiral Auxiliary hydrolysis->deprotection final_product 2,6-Difluoro-DL-homophenylalanine deprotection->final_product resolution Enzymatic or Chiral Chromatographic Resolution final_product->resolution d_enantiomer 2,6-Difluoro-D-homophenylalanine resolution->d_enantiomer

Caption: Generalized synthetic workflow for 2,6-Difluoro-D-homophenylalanine.

Applications in Drug Discovery and Development

The unique properties of 2,6-Difluoro-D-homophenylalanine make it a valuable building block in several areas of pharmaceutical research.

Peptide and Peptidomimetic Design

The incorporation of this non-canonical amino acid into peptide sequences can lead to enhanced stability against proteolytic degradation. The D-configuration provides resistance to common proteases that recognize L-amino acids. Furthermore, the bulky and lipophilic difluorophenyl side chain can influence peptide conformation, potentially locking it into a bioactive conformation and enhancing binding to its target receptor.

Small Molecule Therapeutics

In the context of small molecule drug design, the 2,6-difluorophenyl moiety can serve as a key pharmacophore. The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. Moreover, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. For instance, fluorinated β-homophenylalanine derivatives have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.

Mechanism of Action: A Hypothetical Signaling Pathway

The introduction of fluorinated amino acids can modulate the interaction of a peptide with its G-protein coupled receptor (GPCR). The enhanced binding affinity or altered conformational effects can lead to a more potent or prolonged downstream signaling cascade.

ligand Peptide with 2,6-Difluoro-D-hPhe receptor GPCR ligand->receptor Enhanced Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by a peptide containing 2,6-Difluoro-D-homophenylalanine.

Experimental Protocols: Incorporation into Peptides via SPPS

One of the primary applications of 2,6-Difluoro-D-homophenylalanine is its incorporation into synthetic peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process. The amino acid would typically be used in its Fmoc-protected form (Fmoc-2,6-difluoro-D-homophenylalanine).

Step-by-Step SPPS Workflow
  • Resin Preparation : Start with a suitable solid support (e.g., Rink amide resin) and deprotect the terminal amino group.

  • Amino Acid Coupling : Activate the carboxyl group of Fmoc-2,6-difluoro-D-homophenylalanine using a coupling reagent (e.g., HBTU/DIPEA in DMF). Allow the activated amino acid to react with the deprotected resin.

  • Washing : Thoroughly wash the resin to remove excess reagents.

  • Capping (Optional) : Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the newly added amino acid using a solution of piperidine in DMF.

  • Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification and Analysis : Purify the crude peptide using reverse-phase HPLC and verify its identity and purity by mass spectrometry.

SPPS Workflow Diagram

cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (Piperidine/DMF) washing1 Wash deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) washing2 Wash coupling->washing2 washing1->coupling washing2->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) washing2->cleavage start Resin start->deprotection purification HPLC Purification cleavage->purification analysis Mass Spectrometry purification->analysis

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle for peptide elongation.

Conclusion

2,6-Difluoro-D-homophenylalanine represents a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural and electronic properties offer a means to rationally design molecules with improved potency, stability, and pharmacokinetic profiles. A thorough understanding of its fundamental characteristics, such as molecular weight and exact mass, is crucial for its effective application in research and development. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-canonical amino acids like 2,6-Difluoro-D-homophenylalanine will undoubtedly play an increasingly important role.

References

  • PubChem. 4-(2,6-difluoropyridin-3-yl)tetrahydro-2H-pyran-4-ol. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • National Center for Biotechnology Information. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubChem. 2,4-Difluoro-3-chloro-DL-homophenylalanine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry. [Link]

  • PubMed. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. [Link]

  • PubChem. 2,6-Difluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Difluoroaniline. National Center for Biotechnology Information. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • PubChem. 2-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. [Link]

Sources

Exploratory

A Technical Guide to 2,6-Difluoro-D-Homophenylalanine: Synthesis, Applications, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorine in Drug Design The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] Strategic fluorination can enhance metabolic stability, improve binding affinity, and modulate the acidity or basicity of nearby functional groups.[1] Non-proteinogenic amino acids, like homophenylalanine and its fluorinated derivatives, serve as valuable building blocks for creating novel peptides and small molecules with improved therapeutic properties.

Physicochemical Properties

While specific data for 2,6-Difluoro-D-homophenylalanine is scarce, the properties of its Fmoc-protected form and related compounds provide valuable insights.

PropertyValue (Fmoc-2,6-difluoro-D-homophenylalanine)Reference
CAS Number 1260601-15-7[2]
Molecular Formula C25H21F2NO4[2]
Molecular Weight 437.44 g/mol [2]
Purity Typically >97%[2]

Synthesis of Fluorinated Homophenylalanine Derivatives

The synthesis of fluorinated amino acids often involves multi-step processes. While a specific protocol for 2,6-Difluoro-D-homophenylalanine is not detailed in the provided search results, general strategies for analogous compounds can be inferred. Enzymatic methods and organozinc chemistry are prominent in the synthesis of chiral amino acids.[3][4]

A plausible synthetic approach for a fluorinated phenylalanine derivative is outlined below. This generalized workflow highlights the key steps that would be involved.

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Amino Acid Synthesis cluster_3 Final Product A 1,2,3-Trichlorobenzene B Partial Fluorine Exchange A->B [Ref: 15] C 2,6-Difluorochlorobenzene B->C D Amination C->D [Ref: 15] E 2,6-Difluoroaniline D->E F Coupling with Chiral Auxiliary E->F G Elaboration & Deprotection F->G H 2,6-Difluoro-D-homophenylalanine G->H

Caption: Generalized synthetic workflow for a difluorinated aromatic amino acid.

Experimental Protocol: Conceptual Synthesis Outline
  • Preparation of the Difluorinated Aromatic Precursor : A common starting material for difluorinated aromatic compounds can be a corresponding trichlorobenzene derivative. Through a partial fluorine exchange reaction, two chlorine atoms are substituted with fluorine.[5]

  • Introduction of the Amino Group : The remaining chlorine atom can be substituted with an amino group through an amination reaction to yield the corresponding difluoroaniline.[5]

  • Chiral Synthesis of the Amino Acid : The difluoroaniline can then be utilized in various asymmetric synthesis methodologies. For instance, it could be coupled with a chiral auxiliary to introduce the desired stereochemistry, followed by chain elongation and subsequent deprotection steps to yield the final D-homophenylalanine derivative.

Applications in Research and Drug Development

Fluorinated amino acids like 2,6-Difluoro-D-homophenylalanine are valuable tools for medicinal chemists. Their incorporation into peptides or small molecules can lead to:

  • Enhanced Metabolic Stability : The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[1]

  • Improved Binding Affinity : The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

  • Conformational Control : The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

The L-enantiomer, 2,6-Difluoro-l-phenylalanine, is noted for its use in drug development and peptide synthesis, particularly in the context of neurological disorders and for studying protein structures.[6] It is reasonable to infer that the D-enantiomer would be explored for similar purposes, especially in the design of peptides that require resistance to proteolysis, as D-amino acids are not recognized by proteases.

G cluster_0 Core Compound cluster_1 Applications cluster_2 Resulting Properties A 2,6-Difluoro-D-Homophe B Peptide Synthesis A->B C Small Molecule Drug Discovery A->C D Protein Engineering A->D E Increased Metabolic Stability B->E G Enhanced Proteolytic Resistance B->G F Altered Binding Affinity C->F

Caption: Applications and resulting properties of 2,6-Difluoro-D-homophenylalanine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,6-Difluoro-D-homophenylalanine is not publicly available. Therefore, it is imperative to handle this compound with the care afforded to all novel chemical entities. The following precautions are based on the SDS for structurally similar compounds such as D-Homophenylalanine and other non-hazardous powdered chemicals.[7][8]

Hazard CategoryRecommendationReference
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn.[9][10]
Handling Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation.[9][11]
Storage Store in a tightly sealed container in a cool, dry place.[8]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes.[10]
First Aid (Skin) Wash off with soap and plenty of water.[11]
First Aid (Inhalation) Move to fresh air.[10]
Spills Sweep up and place in a suitable container for disposal. Avoid dust formation.[11]

Disclaimer: The absence of a specific SDS necessitates a conservative approach to handling. The information provided here is a guideline and should be supplemented by a thorough risk assessment before commencing any experimental work.

Conclusion

2,6-Difluoro-D-homophenylalanine represents a valuable, albeit not widely cataloged, building block for drug discovery and chemical biology. Its utility stems from the unique properties conferred by the difluorinated phenyl ring. While the lack of a dedicated CAS number and SDS for the unprotected form requires careful consideration, the established chemistry of fluorinated compounds and general laboratory safety practices provide a solid framework for its synthesis and application. As research into fluorinated biomolecules continues to expand, the importance of such specialized amino acids is set to grow.

References

  • Safety Data Sheet. AAPPTec. [Link]

  • Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. ACS Publications. [Link]

  • 2,6-Difluoro-l-phenylalanine | C9H9F2NO2 | CID 716304. PubChem. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Process for the preparation of 2,6-difluoroaniline.

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Incorporation of 2,6-Difluoro-D-homophenylalanine into Synthetic Peptides

Abstract The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. This guide provides a detailed pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. This guide provides a detailed protocol for the incorporation of 2,6-Difluoro-D-homophenylalanine (2,6-diF-D-hPhe), a unique building block designed to improve peptide stability, modulate conformation, and refine biological activity. By combining the proteolytic resistance conferred by a D-amino acid configuration with the unique physicochemical properties of fluorine, 2,6-diF-D-hPhe presents a compelling option for researchers.[1][2] This document outlines the rationale, step-by-step protocols for Fmoc-based solid-phase peptide synthesis (SPPS), and methods for analytical validation, tailored for researchers, chemists, and drug development professionals.

Introduction: The Rationale for 2,6-diF-D-hPhe Integration

The therapeutic potential of native peptides is often hindered by poor metabolic stability and limited bioavailability.[1][3] The introduction of unnatural amino acids is a proven strategy to overcome these limitations.[4][5] 2,6-diF-D-hPhe is an engineered amino acid that leverages two key modification strategies:

  • D-Configuration for Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific for L-amino acids. Incorporating D-amino acids, such as D-homophenylalanine, renders the adjacent peptide bonds resistant to cleavage, significantly extending the in vivo half-life of the peptide.[1][2][3][6]

  • Fluorination for Modulating Bioactivity: The substitution of hydrogen with fluorine atoms on the aromatic ring can profoundly alter a peptide's properties.[7][8] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced thermal stability, increased hydrophobicity, and altered electronic distributions that may refine binding interactions with biological targets.[7][9][10] The difluoro substitution pattern on 2,6-diF-D-hPhe introduces significant steric and electronic perturbations, providing a unique tool for conformational control.

The combination of these features in a single residue makes 2,6-diF-D-hPhe a valuable tool for creating novel peptide therapeutics with enhanced stability and potentially novel pharmacological profiles.

Structural Comparison of Phenylalanine Analogs

To visualize the unique characteristics of 2,6-diF-D-hPhe, the diagram below compares its structure to that of the natural L-phenylalanine and its D-enantiomer.

cluster_0 L-Phenylalanine cluster_1 D-Phenylalanine cluster_2 2,6-Difluoro-D-homophenylalanine L_Phe D_Phe L_Phe->D_Phe Stereochemical Inversion (L to D) diF_D_hPhe D_Phe->diF_D_hPhe Side-Chain Modification: - Homologation (CH₂ insertion) - Difluorination

Caption: Structural evolution from L-Phe to 2,6-diF-D-hPhe.

Materials and Reagents

Successful synthesis requires high-quality reagents. Ensure all solvents are peptide synthesis grade.

  • Amino Acid Derivative: Fmoc-2,6-Difluoro-D-homophenylalanine (Fmoc-2,6-diF-D-hPhe-OH)

  • Standard Fmoc-Amino Acids: As required by the peptide sequence, with appropriate side-chain protection (e.g., Trt, Boc, tBu).[11]

  • Resin:

    • Rink Amide resin (for C-terminal amides).[3]

    • 2-Chlorotrityl chloride or Wang resin (for C-terminal acids).[3][12]

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Cold Diethyl Ether

  • Reagents:

    • Deprotection: 20% Piperidine in DMF.[13][14]

    • Coupling/Activation: See Table 1 for recommendations.

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Equipment:

    • Solid-phase peptide synthesis (SPPS) vessel (manual or automated synthesizer).

    • Shaker/Vortexer.

    • Nitrogen line for drying.

    • Centrifuge.

    • Lyophilizer.

    • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system.

    • Mass Spectrometer (ESI or MALDI).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol details a standard manual Fmoc-SPPS workflow. It can be adapted for automated synthesizers. The process is cyclical, involving repeated deprotection and coupling steps.

Overall SPPS Workflow

The following diagram illustrates the key stages of the Fmoc-SPPS cycle.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Methodology (0.1 mmol Scale)
  • Resin Preparation:

    • Place the selected resin (e.g., 100-200 mesh Rink Amide, ~135 mg for 0.74 mmol/g loading) into an SPPS reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation. Drain the DMF.[13]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free amine.[13]

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the standard Fmoc-amino acid (3 eq., 0.3 mmol) and a coupling reagent (e.g., HBTU, 2.9 eq., 0.29 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution to begin activation.[13]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Critical Step: Coupling of Fmoc-2,6-diF-D-hPhe:

    • Rationale: 2,6-diF-D-hPhe is a sterically hindered amino acid. Standard coupling conditions may be inefficient, leading to deletion sequences.[15][16] More potent activating agents and potentially longer reaction times are recommended to ensure complete coupling.[17][18]

    • Protocol:

      • In a separate vial, dissolve Fmoc-2,6-diF-D-hPhe-OH (3 eq., 0.3 mmol) and a high-efficiency coupling reagent such as HATU (2.9 eq., 0.29 mmol) in DMF.

      • Add DIPEA (6 eq., 0.6 mmol) and allow to pre-activate for 1-2 minutes.

      • Add the activated solution to the resin and agitate for 2-4 hours.

      • Crucially, perform a Kaiser test. If the test is positive (indicating incomplete reaction), drain the solution, wash with DMF, and perform a second coupling ("double coupling") with a freshly prepared solution for another 1-2 hours.[16]

  • Washing and Monitoring:

    • After each coupling step, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

    • Perform a Kaiser test to confirm complete coupling (a negative result, where beads remain colorless or yellow, is desired).[13]

  • Cycle Repetition:

    • Repeat steps 2 through 5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with methanol and dry thoroughly under a stream of nitrogen.

    • Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% TIS, 2.5% Water). Caution: Work in a well-ventilated fume hood.

    • Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[3]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using preparative reversed-phase HPLC.[19]

    • Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.[3][20]

    • Pool the fractions containing the pure peptide (>95% purity) and lyophilize to obtain the final product as a white powder.[3]

Data and Recommendations

Table 1: Coupling Reagent Selection Guide

The choice of coupling reagent is critical, especially for hindered residues like 2,6-diF-D-hPhe.[15][16] This table provides a summary of common reagents and their recommended applications.

ReagentFull NameMolar Equivalents (AA:Activator:Base)Recommended Use CaseCausality & Notes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1 : 0.95 : 2Standard, efficient coupling for most natural amino acids.[21]Forms a stable HOBt-ester intermediate. Generally reliable but can be slow for sterically demanding couplings.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1 : 0.95 : 2Highly Recommended for 2,6-diF-D-hPhe. Also for other hindered residues (e.g., Aib, Val-Thr).[17]Forms a more reactive HOAt-ester intermediate, which significantly accelerates coupling rates and reduces the risk of racemization.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate1 : 0.95 : 2Excellent alternative to HATU for difficult couplings.Known for high efficiency and low racemization. The morpholino group enhances solubility of byproducts, simplifying purification.
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole1 : 1 : 1Economical choice for standard couplings, but less efficient for difficult sequences.Carbodiimide-based activation is a classic method but is generally slower and can be more prone to side reactions if not used carefully.

Characterization and Validation

Rigorous analytical validation is essential to confirm the identity and purity of the final peptide.[22]

  • Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing peptide purity.[20][22]

    • Method: Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Expected Result: A single, sharp peak indicates a high-purity product. The retention time will be influenced by the hydrophobicity added by the 2,6-diF-D-hPhe residue.

  • Mass Spectrometry (MS): This technique confirms that the correct molecule has been synthesized.[22][23]

    • Method: Use ESI-MS or MALDI-MS to determine the molecular weight of the main peak from the HPLC analysis.

    • Expected Result: The observed monoisotopic mass should match the calculated theoretical mass of the peptide containing the 2,6-diF-D-hPhe residue.

  • Tandem Mass Spectrometry (MS/MS): This is used to confirm the amino acid sequence.

    • Method: The parent ion corresponding to the peptide is isolated and fragmented to produce a series of b- and y-ions.[24]

    • Expected Result: The fragmentation pattern should allow for the complete sequencing of the peptide, confirming the precise location of the 2,6-diF-D-hPhe residue by the corresponding mass shift in the fragment ions.[20]

Conclusion

The successful incorporation of 2,6-Difluoro-D-homophenylalanine into a peptide sequence is readily achievable using a carefully optimized Fmoc-SPPS strategy. The primary challenge lies in overcoming the steric hindrance during the coupling step, which can be effectively managed by employing high-efficiency activating reagents like HATU and verifying reaction completion with monitoring tests. The resulting fluorinated, D-amino acid-containing peptides are valuable tools for developing next-generation therapeutics with enhanced stability and tailored biological functions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo.
  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Marsh, E. N. G. (n.d.). Fluorinated Peptides. University of Michigan.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research.
  • Behrendt, R., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
  • Al-Hadedi, A. A. M., & Muhammad, M. T. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Buer, B. C., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. PMC.
  • Gwarda, A., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC.
  • Fields, G. B., et al. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.
  • Manne, S. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Patel, K. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons.
  • Wang, Y. J., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications.
  • GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Dalvey. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Oku, H., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science.
  • LifeTein. (n.d.). D-amino acid peptides.
  • Reddit. (2024). What is solid-phase synthesis of peptides?.
  • BenchChem. (n.d.). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • CLaME. (n.d.). Amino Acid And Peptide Synthesis.
  • Hoofnagle, A. N., et al. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.
  • Chem-Impex. (n.d.). Fmoc-D-homophenylalanine.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
  • BenchChem. (n.d.). The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide.
  • Jayaraman, K., et al. (2016). Self-assembling peptide nanofibers containing phenylalanine for the controlled release of 5-fluorouracil. Dove Medical Press.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Palmblad, M. (2002). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Diva-portal.org.
  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • Ferreira, H., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI.
  • Olczak, J. (n.d.). UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS.

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Application

Application Note: 2,6-Difluoro-D-Homophenylalanine in Small Molecule and Peptidomimetic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Experimental Protocols Introduction & Mechanistic Rationale The incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern drug discovery, designed to overcome the inherent limitations of native peptides—namely, poor metabolic stability and suboptimal target affinity. 2,6-Difluoro-D-homophenylalanine (2,6-Difluoro-D-Homophe) is a highly specialized UAA that integrates three distinct structural modifications into a single pharmacophore.

As a Senior Application Scientist, it is critical to understand the causality behind each of these modifications rather than simply viewing them as structural novelties:

  • D-Stereochemistry (Chiral Inversion): Native L-amino acids are rapidly degraded by endogenous proteases. Inverting the chiral center to the D-configuration provides near-absolute resistance to human aminopeptidases and endopeptidases, drastically extending the plasma half-life of the resulting therapeutic[1].

  • Homologation (Backbone Extension): The addition of an extra methylene group (-CH₂-) between the α -carbon and the aromatic ring increases the side-chain length. This flexibility allows the aromatic pharmacophore to probe and anchor into deeper, cryptic hydrophobic sub-pockets of target proteins (such as GPCRs or viral proteases) that standard phenylalanine cannot reach.

  • 2,6-Difluorination (Metabolic & Conformational Shielding): Fluorine is highly electronegative yet sterically small. Placing fluorine atoms at the ortho (2,6) positions serves three mechanistic purposes:

    • Metabolic Shielding: It blocks Cytochrome P450-mediated oxidative metabolism at the aromatic ring[1].

    • Conformational Locking: The steric bulk of the ortho-fluorines restricts the rotation of the phenyl ring around the Cγ​ bond, reducing the entropic penalty upon target binding.

    • Electronic Reversal: Fluorine's electron-withdrawing nature reverses the aromatic quadrupole moment, shifting the ring from electron-rich to electron-poor. This favors unique edge-to-face π−π stacking and π -anion interactions with the target protein[1].

Furthermore, the 2,6-difluoro substitution provides a highly sensitive, bio-orthogonal probe for 19 F NMR spectroscopy, allowing researchers to detect conformational heterogeneity and screen fragment libraries against complex protein targets[2].

G A Native L-Phe (Rapid Proteolysis) B D-Phe Inversion (Protease Resistance) A->B C Homologation (+CH2) (Deep Pocket Reach) B->C D 2,6-Difluorination (Metabolic Shield & p-Stacking) C->D E Lead: 2,6-Difluoro-D-Homophe (Optimized Bioavailability) D->E

Rational design workflow for peptidomimetic optimization using 2,6-Difluoro-D-Homophe.

Physicochemical Data Presentation

To justify the substitution of native Phenylalanine with 2,6-Difluoro-D-Homophe, we must quantify the physicochemical shifts. The following table summarizes the comparative advantages of this UAA in drug design.

PropertyNative L-Phenylalanine2,6-Difluoro-D-HomopheMechanistic Impact on Drug Design
Stereochemistry L- (S)D- (R)Confers absolute resistance to endogenous L-proteases.
Side-chain Length 1 Methylene (-CH₂-)2 Methylenes (-CH₂-CH₂-)Extended reach into deep hydrophobic sub-pockets.
Aromatic Substitution Unsubstituted2,6-DifluoroBlocks CYP450 oxidation; restricts side-chain rotamers.
Aromatic Quadrupole Negative facePositive face (Reversed)Enhances edge-to-face π−π and π -anion interactions.
NMR Sensitivity None ( 19 F)High ( 19 F active)Enables Fragment-Based Drug Discovery (FBDD) via NMR.

(Note: For synthetic applications, the commercially available building block is Fmoc-2,6-difluoro-D-homophenylalanine, CAS No. 1260601-15-7[3].)

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Successfully couple Fmoc-2,6-Difluoro-D-Homophe into a growing peptide chain. Causality & Rationale: The extended backbone and the electron-withdrawing difluorophenyl ring create steric and electronic hindrance during coupling. Standard HBTU/DIPEA chemistry often leads to incomplete reactions. Therefore, this protocol utilizes the highly reactive uronium salt HATU paired with a self-validating Kaiser test to ensure 100% coupling efficiency before proceeding.

Materials:

  • Fmoc-2,6-Difluoro-D-Homophe-OH (CAS: 1260601-15-7)[3]

  • Rink Amide Resin (or equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

Step-by-Step Workflow:

  • Resin Swelling: Swell 0.1 mmol of resin in 5 mL of DMF for 30 minutes. Drain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-2,6-Difluoro-D-Homophe-OH and 0.39 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 equivalents) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the pre-activated UAA solution to the resin. Agitate at room temperature for 120 minutes (extended time due to steric bulk).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • If yellow/colorless: Coupling is complete. Proceed to the next deprotection step.

    • If blue: Primary amines are still present. Repeat steps 3-5 (Double Coupling) before proceeding.

Protocol B: 19 F NMR Conformational Screening Assay

Objective: Utilize 2,6-Difluoro-D-Homophe as an NMR probe to screen small molecule fragments against a target protein (e.g., viral proteases). Causality & Rationale: 19 F has a 100% natural isotopic abundance and a gyromagnetic ratio comparable to 1 H, making it exquisitely sensitive to its local magnetic environment[2]. Because biological systems lack endogenous fluorine, the background signal is zero. When a small molecule binds to the target protein, it alters the local conformation around the 2,6-difluorophenyl ring, resulting in a quantifiable Chemical Shift Perturbation (CSP) or line broadening.

Materials:

  • Purified target protein genetically or synthetically encoded with 2,6-Difluoro-D-Homophe[2].

  • Fragment library (small molecules).

  • NMR Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% D₂O, pH 7.4).

  • Reference Standard: Trifluoroacetic acid (TFA) or 4-fluorophenylalanine (trace amount).

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 50 μ M solution of the fluorinated target protein in NMR buffer. Add a trace amount of TFA (final concentration 10 μ M) as an internal chemical shift reference to validate magnetic field stability.

  • Baseline Acquisition: Acquire a 1D 19 F CPMG (Carr-Purcell-Meiboom-Gill) NMR spectrum at 298 K. The CPMG sequence filters out broad background signals and highlights the sharp signals of the mobile fluorinated side chain. Record the baseline chemical shift of the 2,6-difluoro signal.

  • Ligand Titration: Add the small molecule fragment to the NMR tube at varying molar ratios (e.g., 1:1, 1:5, 1:10 protein:ligand).

  • Data Acquisition & Self-Validation: Re-acquire the 19 F spectra after each addition. Validate that the TFA reference peak remains completely stationary; if the TFA peak shifts, recalibrate the spectrometer.

  • Analysis: Calculate the dissociation constant ( Kd​ ) by plotting the change in chemical shift ( Δδ ) or the degree of line broadening against the ligand concentration.

G S1 Labeling Incorporate 19F-UAA S2 Incubation Target Protein + Probe S1->S2 S3 NMR Acquisition 1D 19F CPMG Sequence S2->S3 S4 Titration Add Fragment Library S3->S4 S5 Analysis Kd via Line Broadening S4->S5

Step-by-step 19F NMR fragment-based screening pipeline using fluorinated probes.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases Source: ACS Sensors (American Chemical Society) URL:[Link]

Sources

Method

Comprehensive NMR Characterization of 2,6-Difluoro-D-Homophenylalanine: A Multi-dimensional Approach to Structural Elucidation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 2,6-D...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 2,6-Difluoro-D-Homophenylalanine (2,6-diF-D-hPhe), a non-proteinogenic amino acid of increasing interest in peptide synthesis and drug development.[1] Due to its unique structural features—a D-chiral center, an extended homophenylalanine backbone, and a symmetrically fluorinated aromatic ring—unambiguous structural verification is critical for its application.[2][3] We present a suite of detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for experimental choices, enabling researchers to confidently verify the identity, purity, and structure of this and similar complex amino acid derivatives.

Introduction: The Structural Challenge

2,6-Difluoro-D-Homophenylalanine is a synthetic amino acid that incorporates two key modifications to the standard phenylalanine scaffold: an additional methylene group in the side chain (homo-), and two fluorine atoms at the ortho-positions of the phenyl ring. These modifications can impart unique conformational constraints and metabolic stability to peptides, making them valuable tools in medicinal chemistry. However, these same features introduce complexity into its structural analysis.

The primary analytical challenge is to unequivocally confirm the complete connectivity of the molecule: the integrity of the amino acid backbone, the precise location of the fluorine substituents on the aromatic ring, and the linkage between the aliphatic side-chain and the phenyl group. A multi-dimensional NMR strategy is not just beneficial but essential for this task, providing a complete and irrefutable structural "fingerprint."

Key Structural Features for NMR Analysis:

  • Aliphatic Chain: A -CH(α)-CH₂(β)-CH₂(γ)- moiety whose proton and carbon signals must be individually resolved and assigned.

  • Aromatic System: A symmetrically substituted ring (C1'-C(γ)-) with three aromatic protons and two fluorine atoms. The fluorine atoms dramatically influence the chemical shifts and coupling patterns of adjacent protons and carbons.[4][5]

  • Stereochemistry: While standard NMR in an achiral solvent will not determine the D-configuration, it confirms the diastereotopic nature of the β- and γ-methylene protons.

Below is the structure of 2,6-Difluoro-D-Homophenylalanine with the standard numbering scheme used throughout this guide.

Chemical structure of 2,6-Difluoro-D-Homophenylalanine with atom numbering

Experimental Design and Protocols

A logical, stepwise approach ensures that each experiment builds upon the last, leading to a full structural assignment. The workflow begins with sample preparation, followed by rapid 1D NMR scans for initial assessment, and culminates in 2D correlation experiments for detailed connectivity mapping.

Master Protocol: Sample Preparation

The choice of solvent is critical for amino acids, which can exist as zwitterions. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over D₂O as it solubilizes both the zwitterionic and free acid/amine forms and, crucially, allows for the observation of exchangeable NH₂ and COOH protons.

Protocol:

  • Weigh approximately 5-10 mg of 2,6-diF-D-hPhe directly into a clean, dry 5 mm NMR tube.

  • Add ~0.6 mL of DMSO-d₆ (99.9 atom% D).

  • Gently vortex or sonicate the sample at room temperature until the solid is fully dissolved. A clear, particulate-free solution is required.

  • For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used.[6]

Protocol: 1D NMR Spectroscopy Acquisition

These experiments provide the foundational data for all subsequent analysis.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard single-pulse proton acquisition.

    • Key Parameters:

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay (5s) may be needed for accurate integration of all signals.

      • Number of Scans (ns): 8-16 scans for good signal-to-noise (S/N).

  • ¹³C{¹H} NMR Spectroscopy:

    • Experiment: Proton-decoupled carbon acquisition (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: ~200-220 ppm (e.g., -10 to 210 ppm).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024-4096 scans, as ¹³C has low natural abundance.

    • Rationale: This experiment identifies the number of unique carbon environments. The presence of large ¹JCF couplings (~240-250 Hz) and smaller long-range nJCF couplings will result in splitting of the aromatic carbon signals, a key diagnostic feature.[5]

  • ¹⁹F NMR Spectroscopy:

    • Experiment: Standard single-pulse fluorine acquisition (proton-decoupled or coupled).

    • Key Parameters:

      • Spectral Width: ngcontent-ng-c3388884058="" class="ng-star-inserted">100 ppm, centered around the expected aryl-fluoride region ( -110 to -120 ppm vs. CFCl₃).

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 64-128 scans.

    • Rationale: This experiment confirms the presence and electronic environment of the fluorine atoms.[7] For 2,6-diF-D-hPhe, a single primary resonance is expected due to molecular symmetry.

Protocol: 2D NMR Spectroscopy Acquisition

These experiments are essential for establishing through-bond correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Rationale: Identifies protons that are spin-coupled to each other, typically over 2-3 bonds. This is the primary method to map the α-H → β-H₂ → γ-H₂ spin system.[8][9]

    • Key Parameters:

      • Spectral Width (F1 and F2): ~10-12 ppm (covering all proton signals).

      • Number of Scans (ns): 2-4 per increment.

      • Increments (F1): 256-512.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).

    • Rationale: Correlates each proton with its directly attached carbon atom. This provides an unambiguous method for assigning carbon signals based on the previously assigned proton spectrum.[6][10]

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~10-12 ppm.

      • F1 (¹³C) Spectral Width: ~160-180 ppm (covering aliphatic and aromatic regions).

      • ¹JCH Coupling Constant: Optimized for an average value of 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Rationale: Detects longer-range correlations between protons and carbons (typically 2-3 bonds). This is the definitive experiment for connecting molecular fragments, such as linking the γ-protons to the aromatic ring and the α-proton to the carboxyl carbon.[8][11]

    • Key Parameters:

      • F2 (¹H) Spectral Width: ~10-12 ppm.

      • F1 (¹³C) Spectral Width: ~200-220 ppm.

      • Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz.

Data Analysis and Structural Assignment

Predicted Spectral Data

The following tables summarize the expected NMR data for 2,6-diF-D-hPhe based on known chemical shift principles and data from analogous structures like phenylalanine and other fluorinated compounds.[4][12][13]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH 12.0 - 13.0 br s - 1H
NH₂ 8.0 - 8.5 br s - 2H
H-4' 7.35 - 7.45 tt ³JHH ≈ 8.5, ⁴JHF ≈ 6.5 1H
H-3', H-5' 7.10 - 7.20 t (app) ³JHH ≈ 8.5 2H
H-α 3.80 - 4.00 dd ³JHH ≈ 8.0, 6.0 1H
H-γ 2.85 - 3.00 m - 2H

| H-β | 2.00 - 2.20 | m | - | 2H |

Note: The multiplicity of H-3'/H-5' appears as an apparent triplet due to coupling to both H-4' and the two fluorine atoms. H-4' appears as a triplet of triplets due to coupling to H-3'/H-5' and the two fluorine atoms.

Table 2: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Expected C-F Coupling Atom Predicted δ (ppm)
C=O 172 - 175 - ¹⁹F
C-2', C-6' 160 - 163 ¹JCF ≈ 245 Hz (d) F-2, F-6 ~ -115
C-4' 130 - 132 ³JCF ≈ 10 Hz (t)
C-3', C-5' 111 - 113 ²JCF ≈ 20 Hz (d)
C-1' 114 - 116 ²JCF ≈ 15 Hz (t)
C-α 53 - 56 -
C-γ 30 - 33 ⁴JCF ≈ 1-2 Hz (t)

| C-β | 28 - 31 | - | | |

Integrated 2D NMR Analysis Workflow

The following diagram illustrates the logical workflow for using the suite of NMR experiments to achieve full structural assignment.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Scaffolding) C13 ¹³C & DEPT NMR (Carbon Inventory) H1->C13 Guides C-region focus COSY COSY (H-H Connectivity) H1->COSY Assign spin systems HMBC HMBC (Long-Range H-C Bonds) H1->HMBC Assign quaternary C & confirm connectivity F19 ¹⁹F NMR (Fluorine Confirmation) F19->C13 Explains C-F splitting HSQC HSQC (Direct H-C Bonds) COSY->HSQC Assign aliphatic carbons HSQC->HMBC Assign quaternary C & confirm connectivity Final Complete Structural Assignment HMBC->Final

Caption: Logical workflow for the NMR-based structural elucidation of 2,6-diF-D-hPhe.

Step-by-Step Interpretation:

  • ¹H NMR & COSY: The ¹H spectrum provides the initial map. The COSY experiment is used to trace the aliphatic chain. A cross-peak between the signals at ~3.9 ppm (H-α) and ~2.1 ppm (H-β) will be observed. Further correlation from H-β (~2.1 ppm) to H-γ (~2.9 ppm) confirms the -CH-CH₂-CH₂- spin system.

  • HSQC: This spectrum provides the definitive C-H assignments. The proton signal for H-α (~3.9 ppm) will show a correlation to the carbon signal at ~54 ppm (C-α). Similarly, H-β and H-γ protons will correlate to their respective attached carbons, C-β and C-γ. The aromatic protons will correlate to C-3'/C-5' and C-4'.

  • HMBC: This is the final piece of the puzzle, connecting the fragments. Key expected correlations are shown in the diagram below. The most critical correlations are:

    • From the γ-protons (~2.9 ppm) to the C-1' carbon (~115 ppm) and C-2'/C-6' carbons (~161 ppm), irrefutably connecting the aliphatic chain to the aromatic ring.

    • From the α-proton (~3.9 ppm) to the carboxyl carbon (C=O) (~173 ppm), confirming the amino acid structure.

    • From the aromatic protons (H-3'/H-5') to their neighboring carbons (C-1', C-4'), confirming the ring assignments.

Sources

Application

In vitro assay protocols using 2,6-Difluoro-D-Homophe compounds

An Application Guide to the In Vitro Characterization of Novel 2,6-Difluoro-D-Homophenylalanine (D-HFA) Compounds Abstract This technical guide provides a comprehensive framework for the initial in vitro evaluation of no...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Characterization of Novel 2,6-Difluoro-D-Homophenylalanine (D-HFA) Compounds

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds based on the 2,6-Difluoro-D-Homophenylalanine (D-HFA) scaffold. As non-canonical amino acids, D-HFA derivatives represent a promising, yet largely uncharacterized, class of molecules for drug discovery. The incorporation of fluorine can significantly alter properties like metabolic stability and binding affinity, making these compounds attractive for developing novel therapeutics.[1] This document outlines a logical, tiered approach for assessing their biological activity, beginning with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies, including apoptosis and enzyme inhibition assays. The protocols provided are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a reliable starting point for their investigations.

Introduction: The Rationale for D-HFA Compound Evaluation

2,6-Difluoro-D-Homophenylalanine is a synthetic amino acid derivative. The "homo" designation indicates an additional methylene group in the side chain compared to standard phenylalanine, while the "D" configuration marks it as the non-natural stereoisomer.[] The difluoro substitution on the phenyl ring is particularly significant; fluorine's high electronegativity can modulate the electronic properties of the molecule, potentially enhancing binding interactions with biological targets and increasing metabolic stability, a desirable trait for drug candidates.[1]

Given the novelty of this specific scaffold, a systematic in vitro evaluation is the critical first step in elucidating its therapeutic potential. This guide presents a workflow that progresses from general biological effects to more specific mechanistic insights.

Foundational Workflow for D-HFA Compound Characterization

A tiered approach ensures that resources are used efficiently, starting with broad screening and using the results to inform more targeted, hypothesis-driven experiments.

G A Compound Handling (Solubility & Stock Prep) B Tier 1: General Cytotoxicity (MTT Assay) A->B Test Compound C Determine IC50 Value B->C Analyze Viability Data D Tier 2: Apoptosis Assays (Mechanism of Action) C->D If Cytotoxic E Tier 3: Target-Specific Assay (e.g., Kinase Inhibition) C->E If Non-Cytotoxic or Target is Known F Lead Optimization & Further Studies D->F Elucidate Death Pathway E->F Confirm Target Engagement

Caption: Logical workflow for the in vitro characterization of novel D-HFA compounds.

Preliminary Compound Handling: The Critical First Step

Before any biological assay, the physicochemical properties of the D-HFA compound must be addressed to ensure reliable and reproducible results.

3.1. Solubility Testing The solubility of a test compound dictates how stock solutions can be prepared and the maximum achievable concentration in an aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

Protocol: Basic Solubility Assessment

  • Add a small, known amount of the D-HFA compound (e.g., 1 mg) to a clear microfuge tube.

  • Add a small volume of DMSO (e.g., 20 µL) to achieve a high initial concentration (e.g., 50 mg/mL).

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter against a bright light.

  • If fully dissolved, the compound is soluble at that concentration. If not, add additional DMSO incrementally to determine the point of full dissolution.

  • Causality: This step prevents the use of a supersaturated stock solution, which could lead to compound precipitation upon dilution in aqueous media, causing highly variable results.

3.2. Stock Solution Preparation and Storage

  • Based on the solubility test, prepare a primary stock solution at a high, known concentration (e.g., 10 mM or 50 mM) in 100% DMSO.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

  • Trustworthiness: Always ensure the final concentration of DMSO in the cell culture or enzyme assay is consistent across all wells and typically does not exceed 0.5-1%, as higher concentrations can be toxic to cells or inhibit enzyme activity.[3]

Tier 1: General Cytotoxicity Screening (MTT Assay)

The first biological question is whether the D-HFA compound affects cell viability. The MTT assay is a cost-effective, colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[4][5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer[4]) into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the D-HFA compound in cell culture medium. A common starting range is from 100 µM down to 0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This is considered 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

    • Blank Control: Medium only, with no cells. This is for background subtraction.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[4][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., 100% DMSO) to each well to dissolve the purple formazan crystals. Mix gently.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value.[8]

Parameter Example Value Comment
Cell LineMCF-7Human breast adenocarcinoma
Seeding Density8,000 cells/wellOptimize for logarithmic growth phase
Compound Conc.0.1 - 100 µM8-point, 3-fold serial dilution
Incubation Time48 hoursAllows sufficient time for effects to manifest
Hypothetical IC₅₀ 8.4 µM Indicates potent cytotoxic activity[4]

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If a D-HFA compound demonstrates cytotoxicity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer drugs.[9][10] Several assays can be used to probe different hallmarks of apoptosis.[11]

G cluster_caspase Assay: Caspase-Glo 3/7 A Apoptotic Stimulus (e.g., D-HFA Compound) B Mitochondrial Pathway (Intrinsic) A->B C Loss of Mitochondrial Membrane Potential (ΔΨm) B->C Assay: JC-10 / MitoTracker D Caspase-9 Activation C->D E Executioner Caspases (Caspase-3, -7) Activation D->E F Phosphatidylserine (PS) Externalization E->F Assay: Annexin V Staining G Apoptotic Body Formation E->G Cellular Dismantling

Caption: Key events in apoptosis and the corresponding in vitro assays.

5.1. Caspase-Glo® 3/7 Assay Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.[12]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells with the D-HFA compound in a white-walled 96-well plate as described for the MTT assay. Include vehicle and positive controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3/7, a hallmark of apoptosis.

5.2. Annexin V Staining Assay Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor™ 488) to detect apoptotic cells.[11][13] Propidium Iodide (PI) is often included to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V and PI positive).

Protocol: Annexin V Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the D-HFA compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add fluorescently-labeled Annexin V and PI according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. This allows for the quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.[9][11]

Tier 3: Target-Specific Activity (Example: Kinase Inhibition Assay)

Many drugs function by inhibiting specific enzymes. D-homophenylalanine analogues have been identified as potent enzyme inhibitors.[14] If the D-HFA compound's target is hypothesized to be a protein kinase, a direct in vitro kinase inhibition assay is essential.[3]

Principle: A kinase inhibition assay measures the ability of a compound to reduce the enzymatic activity of a specific kinase. This is typically done by quantifying the consumption of ATP or the phosphorylation of a substrate.[3] Universal, ADP-based assays (like Transcreener®) are common as they detect the ADP product from any kinase reaction.

Protocol: Generic In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris or HEPES, MgCl₂, DTT, and BSA.[15]

    • Enzyme: Recombinant human kinase of interest.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: At a concentration near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

    • Test Compound: Serial dilutions of the D-HFA compound in DMSO.

  • Assay Setup (384-well plate):

    • Add Assay Buffer to all wells.

    • Add the D-HFA compound dilutions.

    • Controls: [3][15]

      • No-Inhibitor Control: DMSO only (represents 100% enzyme activity).

      • No-Enzyme Control: Buffer and substrate only (represents 0% activity/background).

      • Positive Control: A known inhibitor for the target kinase.

  • Enzyme Addition: Add the kinase solution to all wells except the no-enzyme control. Pre-incubate for 15-20 minutes to allow the compound to bind to the enzyme.[8][15]

  • Reaction Initiation: Add the ATP/Substrate mix to all wells to start the reaction. Incubate for a predetermined time (e.g., 60-120 minutes) at room temperature or 30°C.

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent (e.g., Transcreener® ADP² Detection Mix). Incubate to allow the detection signal to stabilize.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., fluorescence polarization).

  • Data Analysis:

    • Normalize the data using the no-inhibitor (100%) and no-enzyme (0%) controls.

    • Plot the percent inhibition against the log of the D-HFA compound concentration.

    • Calculate the IC₅₀ value using non-linear regression.

Parameter Example Value Comment
Target KinaseHPK1Human Hematopoietic Progenitor Kinase 1[15]
SubstrateMyelin Basic Protein[15]Generic kinase substrate
ATP Concentration10 µM (Km)[15]Critical for determining mechanism of action
Hypothetical IC₅₀ 1.2 µM Indicates direct target engagement

Conclusion

This guide provides a foundational set of protocols for the initial in vitro characterization of novel 2,6-Difluoro-D-Homophenylalanine compounds. By systematically assessing cytotoxicity, investigating the mechanism of action, and validating activity against specific molecular targets, researchers can efficiently determine the therapeutic potential of this promising chemical class. Each protocol is designed as a self-validating system with essential controls to ensure data integrity and reproducibility, empowering scientists to make confident, data-driven decisions in the early stages of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology.
  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.
  • Thermo Fisher Scientific. (2015). Assays for Apoptosis and Autophagy—Section 15.5. Thermo Fisher Scientific.
  • IJRPR. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Research in Pharmaceutical and Bio-Sciences.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates.
  • ACS Omega. (n.d.). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications.
  • Taylor & Francis Online. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Promega Corporation. (n.d.). Apoptosis Assays. Promega.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol.
  • Stürzebecher, A., et al. (2007). Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue: part 2. PubMed.
  • BOC Sciences. (n.d.). CAS 82795-51-5 (D-Homophenylalanine). BOC Sciences.
  • Beilstein Journal of Organic Chemistry. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.

Sources

Method

Application Note: Asymmetric Synthesis Pathways for 2,6-Difluoro-D-homophenylalanine

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide detailing two orthogonal, highly stereoselective synthetic pathways f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide detailing two orthogonal, highly stereoselective synthetic pathways for 2,6-Difluoro-D-homophenylalanine—a critical non-canonical amino acid used in the design of proteolytically stable peptidomimetics and small-molecule therapeutics.

Strategic Context and Molecular Rationale

The incorporation of fluorinated non-canonical D-amino acids into peptide backbones is a proven strategy to modulate lipophilicity, enhance binding affinity via multipolar interactions, and confer absolute resistance to endogenous proteases [1]. 2,6-Difluoro-D-homophenylalanine ((R)-2-amino-4-(2,6-difluorophenyl)butanoic acid) is particularly valuable; the extra methylene group in the homophenylalanine scaffold provides unique conformational flexibility, while the ortho-fluorine atoms on the phenyl ring create a highly electron-deficient, sterically demanding aromatic system.

Synthesizing this molecule with >99% enantiomeric excess (ee) presents significant challenges. The steric bulk and electron-withdrawing nature of the 2,6-difluorophenyl moiety impede traditional asymmetric hydrogenation and standard enzymatic resolutions. To overcome this, we detail two field-proven methodologies: a Chiral Ni(II) Complex-Mediated Alkylation for robust chemical scale-up, and an Engineered Biocatalytic Reductive Amination for green, atom-economical synthesis.

Pathway A: Chiral Ni(II) Complex-Mediated Asymmetric Alkylation

Mechanistic Causality & Rationale

Pioneered by Belokon and further optimized for fluorinated derivatives[2], this method utilizes a rigid square-planar Ni(II) complex of a glycine Schiff base paired with a chiral auxiliary, typically (R)-2-[N-(N'-benzylprolyl)amino]benzophenone ((R)-BPB).

Why this works: The (R)-BPB ligand acts as a steric shield. When the glycine α-carbon is deprotonated to form an enolate, the bulky benzylprolyl group completely blocks the si-face of the nucleophile. Consequently, the electrophile (2,6-difluorophenethyl iodide) is forced to attack exclusively from the re-face. This strict trajectory dictates the formation of the D-configuration (R-stereocenter) with remarkable diastereoselectivity (>98% de)[3].

Ni_Complex_Workflow A Ni(II)-Gly Schiff Base B Alkylation (KOH/MeOH) A->B C Diastereopure Complex B->C Stereoselective Attack D Acid Hydrolysis (HCl/MeOH) C->D E 2,6-Difluoro- D-homoPhe D->E Auxiliary Recovery

Workflow of Ni(II) complex-mediated asymmetric synthesis of 2,6-Difluoro-D-homophenylalanine.

Self-Validating Experimental Protocol

Step 1: Enolate Formation and Alkylation

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 1.0 eq of the (R)-BPB-Ni(II)-Gly complex in anhydrous, rigorously degassed DMF (5 mL/mmol). Expert Insight: Degassing is critical; ambient oxygen rapidly degrades the Ni(II) enolate, drastically reducing yield.

  • Electrophile Addition: Add 1.2 eq of 2,6-difluorophenethyl iodide.

  • Base Addition: Slowly add 1.5 eq of finely powdered KOH suspended in degassed MeOH. Stir vigorously at 20–25 °C for 4 hours.

  • Validation Checkpoint (IPC 1): Quench a 50 µL aliquot in 1% aqueous acetic acid, extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralpak AD-H). Proceed only if the diastereomeric ratio (dr) is >99:1.

Step 2: Hydrolysis and Auxiliary Recovery

  • Cleavage: Concentrate the reaction mixture under reduced pressure. Resuspend the crude alkylated complex in a 1:1 mixture of MeOH and 3 M aqueous HCl. Heat to 70 °C for 2 hours.

  • Validation Checkpoint (IPC 2): The solution will transition from deep red to pale green, indicating the complete destruction of the Schiff base and release of free Ni(II) ions.

  • Recovery: Cool to room temperature. Extract the aqueous layer with dichloromethane (3 × 20 mL) to recover the (R)-BPB auxiliary (typically >90% recovery for reuse).

Step 3: Isolation of the Free Amino Acid

  • Precipitation: Adjust the pH of the retained aqueous layer to the isoelectric point of the amino acid (approx. pH 5.5–6.0) using 2 M NaOH.

  • Collection: Filter the resulting white precipitate, wash with cold water and acetone, and dry under vacuum to yield enantiopure 2,6-Difluoro-D-homophenylalanine.

Table 1: Quantitative Parameters for Ni(II) Complex Alkylation
ParameterValue / ConditionMechanistic Rationale
Chiral Auxiliary (R)-BPB-Ni(II)-GlyDirects re-face attack to strictly yield the D-configuration.
Base / Solvent KOH / MeOH-DMFProvides optimal pKa for enolate formation without degrading the auxiliary.
Temperature Ambient (20–25 °C)Minimizes epimerization of the newly formed labile stereocenter.
Stereoselectivity >98% deValidated via chiral HPLC prior to the irreversible hydrolysis step.

Pathway B: Engineered Biocatalytic Reductive Amination

Mechanistic Causality & Rationale

While chemical synthesis is robust, biocatalysis offers superior atom economy and eliminates heavy metal waste. The reductive amination of 2-oxo-4-(2,6-difluorophenyl)butanoic acid requires a D-amino acid dehydrogenase (DAADH). However, wild-type enzymes (like meso-diaminopimelate dehydrogenase, DAPDH) possess narrow substrate tunnels that reject bulky, electron-dense fluorinated aromatic rings [4].

Why this works: By utilizing a hierarchically engineered variant (e.g., Symbiobacterium thermophilum or Bacillus thuringiensis DAPDH mutants like BtDAPDH M5), specific active-site residues (e.g., W129T, F154V) have been mutated to expand the hydrophobic pocket. This allows the bulky 2,6-difluorophenyl moiety to dock perfectly, aligning the α-keto group with the NADPH hydride donor for a strictly stereospecific hydride transfer, yielding >99% ee[5].

Biocatalysis_Workflow cluster_0 Main Amination Reaction cluster_1 Cofactor Regeneration Keto 2-Oxo-4-(2,6-difluorophenyl) butanoic acid DAADH Engineered DAADH (BtDAPDH M5) Keto->DAADH Prod 2,6-Difluoro-D- homophenylalanine DAADH->Prod Reductive Amination NADP NADP+ DAADH->NADP Oxidation NADPH NADPH NADPH->DAADH Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH GDH->NADPH Reduction Gluc D-Glucono-1,5-lactone GDH->Gluc Glu D-Glucose Glu->GDH

Biocatalytic reductive amination coupled with GDH-mediated NADPH cofactor regeneration.

Self-Validating Experimental Protocol

Step 1: Reaction Assembly

  • Buffer Preparation: Prepare a 500 mM NH₄Cl/NH₄OH buffer adjusted strictly to pH 9.0. Expert Insight: The reaction consumes ammonia and generates protons (via the GDH cycle). If the pH drops below 8.5, ammonia protonates to ammonium (NH₄⁺), killing its nucleophilicity and halting the reaction.

  • Substrate & Cofactor Loading: Dissolve 50 mM of 2-oxo-4-(2,6-difluorophenyl)butanoic acid, 100 mM D-glucose (sacrificial reductant), and 0.5 mM NADP⁺ in the buffer.

  • Enzyme Addition: Add 2 U/mL of Glucose Dehydrogenase (GDH) and 5 U/mL of the engineered DAADH (e.g., BtDAPDH M5).

Step 2: Incubation and Monitoring

  • Incubation: Stir the mixture gently at 30 °C. Maintain pH 9.0 using a pH-stat titrator delivering 1 M NH₄OH.

  • Validation Checkpoint (IPC 3): Monitor reaction progress via LC-MS. Track the disappearance of the keto acid (m/z [M-H]⁻ 213) and the appearance of the product (m/z [M+H]⁺ 216). The reaction is typically complete within 24 hours.

Step 3: Downstream Processing

  • Quenching: Terminate the reaction by adjusting the pH to 2.0 with 6 M HCl and heating to 60 °C for 10 minutes to denature the proteins.

  • Purification: Centrifuge to remove precipitated proteins. Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove glucose and gluconate, then elute the pure 2,6-Difluoro-D-homophenylalanine using 2 M aqueous ammonia. Lyophilize to obtain a white powder.

Table 2: Biocatalytic Parameters for DAADH Reductive Amination
ParameterValue / ConditionMechanistic Rationale
Enzyme Variant Engineered DAADH (M5)Enlarged active site specifically accommodates the bulky 2,6-difluorophenyl moiety.
Cofactor System NADP⁺ / GDH / D-GlucoseDrives the thermodynamic equilibrium forward via continuous NADPH regeneration.
Ammonia Source NH₄Cl / NH₄OH bufferProvides optimal nucleophile concentration; pH-stat prevents protonation to NH₄⁺.
Enantiomeric Excess >99% eeStrict stereospecificity dictated by the engineered hydride transfer trajectory.

Comparative Synthesis Selection Guide

  • Choose Pathway A (Ni(II) Complex) when synthesizing novel fluorinated analogs at the discovery stage (gram to decagram scale) where rapid access to both D- and L-enantiomers is required simply by swapping the (R)- or (S)-BPB auxiliary.

  • Choose Pathway B (Biocatalysis) for process chemistry and late-stage scale-up (kilogram scale) where environmental impact, solvent reduction, and absolute enantiopurity (>99.5% ee) are the primary regulatory and economic drivers.

References

  • Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659–669. URL:[Link]

  • Naulet, G., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10611-10620. URL:[Link]

  • Wei, Y., et al. (2024). Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky D-Amino Acids. ACS Catalysis, 14, 11447-11456. URL:[Link]

  • Parmeggiani, F., et al. (2016). Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase. Advanced Synthesis & Catalysis, 358(20), 3298-3306. URL:[Link]

  • Zajc, B., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI Molecules, 29(7), 1524. URL:[Link]

Sources

Application

Crystallography preparation for 2,6-Difluoro-D-Homophe bound complexes

Defining the Scope I've zeroed in on the specifics: Crystallography preparation is the name of the game, specifically for 2,6-Difluoro-D-Homophe bound complexes. I'm focusing on creating detailed application notes and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I've zeroed in on the specifics: Crystallography preparation is the name of the game, specifically for 2,6-Difluoro-D-Homophe bound complexes. I'm focusing on creating detailed application notes and protocols for a research-oriented audience, including scientists and drug development professionals.

Outlining the Structure

I am now focusing on structuring the application note. I am thinking this will be accomplished in three parts, focusing on autonomy, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), and visualization & formatting. The goal is a user-friendly and reliable resource with a strong scientific basis. I'm exploring how to present this information comprehensively.

Discovering Amino Acid Blocks

I've located that "2,6-Difluoro-D-Homophe" is a commercially available non-canonical amino acid building block. Solid-phase peptide synthesis utilizes this compound. The CAS number is 1260601-15-7, a valuable reference. I'm noting this key information as I progress.

Defining Synthesis Procedure

I'm now focusing on defining a detailed synthesis procedure. I plan to use solid-phase peptide synthesis (SPPS) to create the modified peptide. The key is to incorporate "2,6-Difluoro-D-Homophe" to create a complex. I've selected MDM2 as my target protein for this application. Fluorinated phenylalanines are critical here. I aim to create a technical application note.

Understanding the Compound

I've got a handle on the compound: Fmoc-2,6-difluoro-D-homophenylalanine. It's a non-canonical amino acid used in peptide synthesis. It brings in high hydrophobicity, conformational rigidity, and specific fluorine interactions. A protein target for this modified molecule is key, and I will be working on it.

Defining the Application Note

I've decided to center the Application Note on the entire crystallography preparation pipeline for complexes containing 2,6-Difluoro-D-Homophe, not just on a single target. The title will be: "Structural Biology Pipeline: Co-Crystallization of 2,6-Difluoro-D-Homophe-Incorporated Peptidomimetics with Target Proteins (e.g., MDM2)". Now I must flesh out the sections: Introduction & Rationale, considering fluorine's role.

Outlining the Sections

I've outlined the core sections. I'm focusing now on ligand synthesis via SPPS, highlighting why specific coupling reagents like HATU/HOAt are ideal due to steric hindrance and the electron-withdrawing nature of the difluorophenyl group. Then I will cover protein prep using MDM2 as a model, focusing on buffer exchange and stability. I'm also planning the complex formation section, and thinking through soaking vs. co-crystallization and considering fluorine's hydrophobic impact.

Analyzing Causality & Effects

I'm now diving deep into causality within the SPPS and crystallization processes. The fluorine substitution definitely changes electron density and adds steric bulk. I'm focusing on the need for strong coupling reagents like HATU due to steric hindrance. For crystallization, I'm thinking about the low aqueous solubility, needing DMSO stocks, and stepwise titration, plus considering co-crystallization over soaking because of the ligand's steric bulk.

Visualizing the Workflow

I'm now generating DOT diagrams for the SPPS and co-crystallization workflows. Diagram 1 covers ligand synthesis and complex formation, while Diagram 2 outlines the MDM2-peptidomimetic co-crystallization strategy. I'm focusing on ensuring adequate width and color contrast for visual clarity and accessibility, explicitly setting node font colors for contrast.

Constructing the DOT Diagrams

I've crafted the DOT diagrams focusing on key aspects. Diagram 1 details the Fmoc-2,6-Difluoro-D-Homophe SPPS and subsequent complex formation with the target protein, incorporating HATU/DIPEA activation. Diagram 2 is on the crystallization workflow, with a clear depiction of the buffer conditions. I've used distinct colors for clarity, and I'm ensuring the diagrams are comprehensive.

Visualizing the Crystallization

I'm now focusing on the crystallization workflow section, creating a dedicated DOT diagram illustrating vapor diffusion screening, lead condition identification (PEG/Ion screens), microseeding to overcome nucleation barriers (if necessary), diffraction-quality crystals, and cryoprotection. The colors are intentionally contrasting for clear visual communication.

Focusing on Structure

I'm zeroing in on the MDM2 target and a peptidomimetic ligand, specifically one using Fmoc-2,6-Difluoro-D-Homophe. It's becoming clearer how to structure a technical application note, exploring the nuances of fluorination within this context. The aim is to create something authoritative.

Analyzing Fluorination Effects

I'm now diving into the impact of fluorine substitution, noting how it increases hydrophobicity and creates multipolar interactions. I'm especially interested in how this modifies binding affinity, and differentiates between cation-π interactions and simple hydrophobic insertion. I'm also considering the "homo" extension and D-stereocenter for flexibility and protease resistance, key elements for this ligand design. I am also working through some considerations for crystallography as well.

Refining Crystallization Protocols

I'm now outlining the steps for ligand synthesis using solid-phase peptide synthesis (SPPS), focusing on incorporating Fmoc-2,6-Difluoro-D-Homophe. It's becoming evident that strong coupling reagents are crucial due to steric hindrance and electron-withdrawing effects. I'm also devising a protein preparation protocol, including SEC purification and DMSO titration to address the poor aqueous solubility of the fluorinated ligands. The co-crystallization optimization stage involves considerations for vapor diffusion, microseeding, and induced fit for this bulky ncAAs and the MDM2 protein model. The focus is on exploiting fluorine's unique properties during X-ray diffraction and refinement.

Visualizing Synthetic Process

I've just visualized the synthetic process. The diagram clearly lays out the steps from the Fmoc-2,6-Difluoro-D-Homophe building block, through SPPS with HATU/DIPEA activation, to cleavage, and purification, resulting in a peptidomimetic ready for complex assembly with the target protein, such as MDM2. This also showcases our final product for crystallography.

Visualizing the complex

I'm now focusing on a crystallization and X-ray diffraction strategy with a clear diagram. The steps include screening for vapor diffusion, identifying the lead conditions with PEG/Ion screens, and implementing microseeding. This should lead to diffraction-quality crystals and then X-ray diffraction and phasing, using fluorine to exploit density.

Drafting Authoritative Content

I'm now drafting the technical content with a specific structure. I will emphasize the stereoelectronic properties of fluorine and reference existing literature, notably papers on fluorinated protein stability and cation-pi interactions. I'm focusing on the MDM2-p53 interaction and designer peptidomimetics, using clear explanations and specific citations to build authority. My approach is to avoid vague instructions, replacing them with more technical terms to enhance the authoritative tone and credibility of my writing.

Detailing Synthetic Strategy

I'm now detailing the synthetic strategy, emphasizing the necessity of HATU/HOAt coupling to address incomplete reactions due to steric hindrance. I'm also highlighting the challenging aqueous solubility of fluorinated ligands. Therefore, DMSO titration is crucial for complex formation, and co-crystallization is strictly required to induce-fit conformational change for complex assembly, which will avoid shattering the crystal lattice.

Validating the Approach

I'm now integrating self-validation into all protocols. I'm building in QC steps, like HPLC checks and DLS for monodispersity to validate that everything's working. I'm also ensuring the results are reproducible. I'm using in-text citations, creating a robust reference list with title, source, and URL for each study, and generating quantitative data to present. I have a plan for buffer conditions and solubility limits using a table.

Incorporating Reliable Resources

I'm now incorporating actual, verified URLs for citations, using DOIs or PMC links to ensure accessibility and permanence. I've integrated these into my existing technical content, specifically for papers detailing fluorinated protein stability, cation-pi interactions, designer peptidomimetics, and asymmetric amino acid synthesis. I'll make sure to add them in text.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-2,6-Difluoro-D-Homophenylalanine Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-2,6-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-2,6-Difluoro-D-Homophenylalanine. The unique steric and electronic properties of this non-canonical amino acid necessitate optimized protocols to achieve high coupling efficiency. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-2,6-Difluoro-D-Homophenylalanine considered a "difficult" amino acid to couple?

The challenges in coupling Fmoc-2,6-Difluoro-D-Homophenylalanine stem from a combination of two primary factors:

  • Steric Hindrance: The homophenylalanine structure, with an additional methylene group in the side chain, increases its bulkiness compared to standard phenylalanine. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[1][2]

  • Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect reduces the nucleophilicity of the carboxyl group during activation, making it less reactive towards the peptide's N-terminus.[3]

These combined factors often lead to incomplete couplings, resulting in deletion sequences and lower purity of the final peptide product.

Q2: My standard coupling protocol with HBTU is giving low yields. What is the first and most effective change I should make?

For sterically hindered and electron-deficient amino acids, switching from HBTU to a more potent coupling reagent is the most impactful initial step.

Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality: HATU is widely considered the gold standard for difficult couplings.[4] Its superiority over HBTU lies in the formation of a more reactive OAt-active ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU creates a "7-aza effect," which accelerates the aminolysis step and enhances coupling efficiency, particularly for sterically demanding residues.[5][6] Experimental data consistently shows that HATU outperforms HBTU in terms of reaction speed and yield for hindered couplings.[7][8]

Q3: I've switched to HATU but my coupling is still incomplete. What are the next parameters to optimize?

If HATU alone does not resolve the issue, a multi-faceted approach targeting the base, solvent, and reaction conditions is necessary.

  • Choice of Base: The base used for activation plays a critical role. While DIPEA (N,N-Diisopropylethylamine) is common, a more sterically hindered, non-nucleophilic base can be advantageous.

    • Recommendation: Use 2,4,6-collidine .

    • Rationale: Collidine is bulkier than DIPEA, which can help to minimize side reactions such as racemization by preventing the abstraction of the α-proton of the activated amino acid.[9][10] It is also effective in activating onium-style coupling reagents.[9]

  • Solvent System: Inadequate solvation of the growing peptide chain can lead to aggregation, which severely impedes coupling efficiency.[11]

    • Recommendation: Switch from DMF (Dimethylformamide) to NMP (N-Methyl-2-pyrrolidone) or a solvent mixture.

    • Rationale: NMP has superior solvating properties compared to DMF, particularly for hydrophobic or aggregation-prone sequences.[12][13] For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) can be beneficial.[11][14]

  • Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.

    • Recommendation: Increase the coupling time and consider gentle heating.

    • Rationale: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can allow the reaction to proceed to completion.[14] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique that uses microwave energy to heat the reaction, driving difficult couplings to completion much faster.[2][15] However, caution must be exercised with temperature to minimize the risk of racemization, especially for sensitive amino acids.[15]

  • Double Coupling: This is a straightforward and often effective strategy.

    • Recommendation: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-2,6-Difluoro-D-Homophenylalanine.[16][17]

    • Rationale: The first coupling may proceed to a certain percentage of completion. A second coupling provides a fresh supply of activated amino acid to react with the remaining free amines, driving the reaction to completion.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a structured approach to diagnosing and resolving low coupling efficiency with Fmoc-2,6-Difluoro-D-Homophenylalanine.

Symptom Potential Cause Recommended Solution Scientific Rationale
Positive Kaiser test after standard HBTU/DIPEA/DMF coupling Inadequate activation of the sterically hindered and electron-deficient amino acid.Switch coupling reagent to HATU .HATU forms a more reactive OAt-ester, which is more effective at overcoming steric and electronic barriers.[4][5][7]
Positive Kaiser test persists after switching to HATU 1. Suboptimal base.2. On-resin peptide aggregation.1. Replace DIPEA with 2,4,6-collidine .2. Change solvent from DMF to NMP .1. Collidine's steric bulk minimizes side reactions like racemization.[9]2. NMP is a better solvent for hydrophobic and aggregation-prone peptides, improving reagent accessibility.[12][18]
Coupling remains incomplete with HATU/Collidine/NMP Kinetic limitations due to severe steric hindrance.1. Increase coupling time (e.g., to 4 hours or overnight).2. Perform a double coupling .[16]1. Slower reactions require more time to reach completion.[14]2. A second coupling with fresh reagents drives the equilibrium towards the product.[17]
All above strategies fail to achieve complete coupling Extreme steric hindrance and/or peptide aggregation.1. Utilize microwave-assisted SPPS to increase reaction temperature and speed.2. Consider acyl fluoride formation as an alternative activation method.1. Microwave heating provides the necessary energy to overcome the high activation barrier of difficult couplings.[2][15]2. Acyl fluorides are highly reactive intermediates that can be effective for extremely hindered couplings.[3][14]

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the coupling of Fmoc-2,6-Difluoro-D-Homophenylalanine.

G cluster_start Start cluster_monitoring Monitoring cluster_primary_optimization Primary Optimization cluster_secondary_optimization Secondary Optimization cluster_advanced_methods Advanced Methods cluster_end Completion start Initial Coupling with HBTU/DIPEA/DMF kaiser_test Kaiser Test start->kaiser_test switch_reagent Switch to HATU/Collidine/NMP kaiser_test->switch_reagent Positive increase_time Increase Time / Double Couple kaiser_test->increase_time Positive microwave Microwave-Assisted SPPS kaiser_test->microwave Positive complete Coupling Complete kaiser_test->complete Negative switch_reagent->kaiser_test increase_time->kaiser_test microwave->kaiser_test

Caption: Troubleshooting workflow for Fmoc-2,6-Difluoro-D-Homophe coupling.

Experimental Protocol: Optimized Coupling of Fmoc-2,6-Difluoro-D-Homophenylalanine

This protocol outlines the recommended procedure for achieving high coupling efficiency.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in NMP)

  • Fmoc-2,6-Difluoro-D-Homophenylalanine

  • HATU

  • 2,4,6-Collidine

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 20% (v/v) Piperidine in NMP

Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in NMP for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in NMP for 10 minutes. Drain.

    • Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Fmoc-2,6-Difluoro-D-Homophenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

    • Add 2,4,6-collidine (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For difficult sequences, extend this time to 4 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.[19]

    • A negative result (yellow or colorless beads) indicates a complete reaction. Proceed to the final washing step.

    • A positive result (blue or purple beads) indicates incomplete coupling.

  • Troubleshooting (if coupling is incomplete):

    • Double Coupling: Drain the coupling solution, wash the resin once with NMP, and repeat steps 2-4 with a fresh solution of activated amino acid.

  • Final Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with NMP (5-7 times) to remove any unreacted reagents and byproducts.

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

References

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 68(1), 213-217.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ACS Publications. (2026, March 28). Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • ACS Publications. (2008, August 27). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2018, April 15). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

Sources

Optimization

Preventing racemization during 2,6-Difluoro-D-Homophe peptide synthesis

Last Updated: April 9, 2026 | Target Audience: Peptide Chemists & Drug Development Professionals Welcome to the advanced troubleshooting and methodology hub for the incorporation of 2,6-Difluoro-D-homophenylalanine (2,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 9, 2026 | Target Audience: Peptide Chemists & Drug Development Professionals

Welcome to the advanced troubleshooting and methodology hub for the incorporation of 2,6-Difluoro-D-homophenylalanine (2,6-diF-D-Hph) in Solid-Phase Peptide Synthesis (SPPS).

Unnatural D-amino acids with electron-withdrawing aromatic substituents are notoriously prone to epimerization. The strongly electron-withdrawing difluorophenyl group inductively increases the acidity of the α -proton. During carboxylic acid activation, this structural vulnerability accelerates base-catalyzed enolization of the oxazolone intermediate, leading to a loss of stereointegrity and the formation of undesired L-epimer impurities.

Part 1: Mechanistic Insights into Activation & Epimerization

To effectively prevent racemization, one must understand the kinetic competition between desired aminolysis and undesired oxazolone enolization. The diagram below illustrates how coupling additives like OxymaPure intercept the highly reactive O-acylisourea intermediate before it can cyclize into an oxazolone 1[1].

G A Fmoc-2,6-diF-D-Hph-OH B O-Acylisourea Intermediate (via DIC) A->B DIC Activation C Oxazolone Formation (Chiral) B->C Slow coupling / No additive F Oxyma Active Ester (Stable & Chiral) B->F + OxymaPure (Fast trapping) D Enolate Intermediate (Achiral) C->D Strong Base (e.g., DIEA) C->F Ring opening by Oxyma E Racemic Oxazolone (D/L mixture) D->E Protonation G Epimerized Peptide (Loss of D-config) E->G Aminolysis H Pure D-Peptide F->H Aminolysis

Mechanistic pathways of 2,6-diF-D-Hph activation: OxymaPure trapping vs. oxazolone epimerization.

Part 2: Diagnostic FAQs

Q: Why am I seeing a high percentage (>5%) of the L-epimer when using HATU and DIEA? A: Uronium salts like HATU require a tertiary amine base (typically DIEA) to function. DIEA is a strong, highly nucleophilic base that rapidly abstracts the α -proton from the oxazolone intermediate formed during activation, generating an achiral enolate 2[2]. For sensitive unnatural amino acids, base-catalyzed enolization is the primary driver of epimerization. You must switch to a neutral/mildly acidic DIC/OxymaPure system 3[3].

Q: Is pre-activation recommended for 2,6-diF-D-Hph? A: No. Extended pre-activation allows the O-acylisourea to accumulate and cyclize into the oxazolone before the resin-bound amine can attack. In-situ activation (adding the amino acid, additive, and coupling reagent directly to the resin simultaneously) minimizes the lifetime of reactive intermediates and suppresses racemization.

Q: How do I choose between OxymaPure and Oxyma-B for this residue? A: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the industry standard and highly effective for most couplings. However, Oxyma-B (1,3-dimethylvioluric acid) has been shown to be an even more potent racemization suppressor for highly sterically hindered or sensitive residues [[4]](4]. If DIC/OxymaPure still yields >2% epimerization, escalate to DIC/Oxyma-B 5[5].

Q: Can I use microwave-assisted SPPS (MW-SPPS) for this coupling? A: Avoid microwave heating for this specific residue. Heat accelerates both the desired aminolysis and the undesired enolization. It is highly recommended to perform the coupling at room temperature (20-25°C) to maintain strict stereocontrol.

Part 3: Troubleshooting Guide & Causality Matrix
Observed IssuePrimary Mechanistic CauseCausality & RationaleRecommended Corrective Action
>5% L-epimer detected Strong base (DIEA) usageDIEA aggressively abstracts the α -proton from the oxazolone intermediate, driving achiral enolate formation.Replace HATU/DIEA with DIC/OxymaPure. If uronium salts are strictly required, use TMP (collidine) instead of DIEA.
Incomplete coupling + Epimerization Extended pre-activation timeO-acylisourea degrades to N-acylurea or cyclizes into oxazolone before encountering the nucleophile.Utilize strictly in-situ activation . Do not pre-activate the mixture for >2 minutes.
Persistent epimerization despite DIC/Oxyma High activation energy / Steric bulkSlow aminolysis provides a longer kinetic window for oxazolone formation and subsequent racemization.Switch to Oxyma-B as the additive, or increase the coupling concentration to 0.2 M to drive pseudo-first-order kinetics.
Low yield, HCN byproduct detected DIC side reactionsDIC can react with Oxyma to form oxadiazole and HCN, reducing active ester yield.Substitute DIC with TBEC (tert-Butylethylcarbodiimide) to form a stable oxadiazine adduct without HCN generation 6[6].
Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The final validation step is mandatory to confirm that the experimental execution successfully maintained stereointegrity.

Protocol A: Epimerization-Free In-Situ Coupling (DIC/OxymaPure)

This is the gold-standard approach for 2,6-diF-D-Hph, leveraging the rapid active ester formation of OxymaPure to bypass oxazolone accumulation.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Cocktail Preparation: In a clean vial, dissolve 3.0 equivalents of Fmoc-2,6-diF-D-Hph-OH and 3.0 equivalents of OxymaPure in minimal DMF to achieve a high concentration of 0.2 M.

  • In-Situ Activation & Coupling: Add the dissolved cocktail directly to the resin. Immediately add 3.0 equivalents of DIC (Diisopropylcarbodiimide).

  • Reaction: Agitate the suspension gently at room temperature (20-25°C) for 2 hours. Do not apply heat.

  • Self-Validation Step: Following the coupling, cleave a 5 mg micro-aliquot of the resin using a TFA/TIPS/H2O (95:2.5:2.5) cocktail for 1 hour. Analyze the crude cleavage product via LC-MS using a chiral column, or by co-injecting the sample with a synthesized pure L-epimer standard. Success Criteria: The protocol is validated if the L-epimer peak area is <1.0% relative to the target D-peptide.

Protocol B: Base-Modified Uronium Coupling (COMU/TMP)

Use this protocol only if carbodiimide chemistry (Protocol A) fails due to extreme steric hindrance in your specific sequence.

  • Reagent Assembly: Dissolve 3.0 eq of Fmoc-2,6-diF-D-Hph-OH and 3.0 eq of COMU in DMF (0.2 M).

  • Base Addition (Critical Step): Add 6.0 eq of TMP (2,4,6-trimethylpyridine / collidine). Causality Note: TMP is sterically hindered and significantly less basic than DIEA. This prevents the base from successfully abstracting the α -proton from the transient oxazolone, effectively shutting down the enolization pathway.

  • Coupling: Add the mixture to the deprotected resin and agitate for 1 hour at room temperature. Proceed to the Self-Validation Step as described in Protocol A.

Part 5: References
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. Luxembourg Bio Technologies. [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI.[Link]

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.[Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.[Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Asymmetric Synthesis of 2,6-Difluoro-D-Homophenylalanine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,6-Difluoro-D-Homophenylalanine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Difluoro-D-Homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this valuable, non-canonical amino acid. The unique electronic properties conferred by the difluoro-phenyl motif make this compound a significant building block in medicinal chemistry, often enhancing metabolic stability and modulating binding interactions.[1]

The synthesis, however, is not without its challenges. The most robust and common strategies rely on the diastereoselective alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome.[2] This guide provides in-depth, cause-and-effect troubleshooting advice to help you diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental observations and provides a logical framework for identifying and solving the root cause of low product yield.

Question 1: My reaction has stalled. Analysis of the crude mixture shows a high percentage of unreacted N-acyl oxazolidinone (starting material) and minimal product formation. What's going wrong?

This is a classic symptom of inefficient C-C bond formation, which can stem from two primary sources: poor enolate formation or a compromised alkylating agent.

  • Potential Cause A: Incomplete Enolate Formation. The deprotonation of the α-carbon is the critical first step. If this equilibrium is not driven sufficiently towards the enolate, the subsequent alkylation will be slow and inefficient.

    • Scientific Rationale: Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are required to quantitatively form the enolate without competing addition to the carbonyl. The choice of base and its corresponding cation (Li+, Na+, K+) can influence the enolate's geometry and reactivity, which in turn affects diastereoselectivity.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure your LDA or other amide bases are freshly prepared or properly stored. Titrate the base before use to confirm its molarity.

      • Optimize Deprotonation Conditions: The deprotonation is typically performed at low temperatures (e.g., -78 °C) to ensure stability. Ensure the base is added slowly to a solution of the substrate and allowed to stir for a sufficient time (typically 30-60 minutes) to ensure complete enolate formation before adding the alkylating agent.

      • Solvent Purity: Use anhydrous solvents. Trace amounts of water will quench the strong base and the enolate, halting the reaction. Ensure your THF or other etheral solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Potential Cause B: Ineffective Alkylating Agent. The 2,6-difluorobenzyl halide must be pure and reactive.

    • Scientific Rationale: While benzyl halides are generally reactive, the electron-withdrawing nature of the two fluorine atoms can influence reactivity. More importantly, these reagents can degrade upon storage, especially if exposed to light or moisture.

    • Troubleshooting Steps:

      • Check Purity: Analyze the 2,6-difluorobenzyl bromide or iodide by ¹H NMR to ensure it has not decomposed.

      • Consider the Halide: Benzyl iodides are more reactive than bromides. If using the bromide gives consistently low yields, consider switching to the iodide, which can be prepared in situ from the bromide via the Finkelstein reaction if necessary.

Question 2: The reaction proceeds, but the diastereomeric excess (d.e.) is low, leading to difficult purification and a reduced yield of the desired D-isomer. How can I improve selectivity?

Low diastereoselectivity is a common pitfall and indicates that the chiral auxiliary is not effectively controlling the facial approach of the electrophile (the alkylating agent).

  • Potential Cause: Suboptimal Chelation Control.

    • Scientific Rationale: In the case of Evans' oxazolidinone auxiliaries, the stereochemical outcome is dictated by the formation of a rigid chelated transition state involving the lithium or sodium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.[2] This conformation blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. Factors that disrupt this chelation will reduce selectivity.

    • Troubleshooting Steps:

      • Base Selection is Crucial: Lithium bases (like LDA or LiHMDS) are generally superior for forming the rigid six-membered chelate required for high selectivity with Evans auxiliaries. Sodium (NaHMDS) or Potassium (KHMDS) bases may form less rigid chelates, leading to lower d.e.

      • Maintain Low Temperatures: The alkylation must be performed at low temperatures (-78 °C is standard) to minimize the molecule's kinetic energy. Higher temperatures can allow for competing, non-chelated transition states, which are less selective.

      • Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the metal cation without disrupting the critical chelation.

Question 3: My final yield is poor after the chiral auxiliary cleavage and workup. I suspect racemization or product loss during this final stage. What should I do?

The process of removing the auxiliary is as critical as the alkylation itself. The newly formed stereocenter is vulnerable, especially under harsh conditions.

  • Potential Cause A: Racemization During Cleavage.

    • Scientific Rationale: The α-proton of the newly formed amino acid is susceptible to epimerization (racemization) under either strongly acidic or basic conditions, particularly at elevated temperatures.[3]

    • Troubleshooting Steps:

      • Use Mild Cleavage Conditions: For Evans' oxazolidinones, the standard cleavage method using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures (0 °C) is highly effective and minimizes the risk of racemization.

      • Avoid High Temperatures: Do not heat the reaction during cleavage. If the reaction is sluggish, it is better to extend the reaction time at 0 °C than to increase the temperature.

  • Potential Cause B: Difficult Purification.

    • Scientific Rationale: Fluorinated compounds can exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogs.[4] The final product must be efficiently separated from the recovered chiral auxiliary.

    • Troubleshooting Steps:

      • Efficient Auxiliary Removal: After cleavage, the chiral auxiliary can typically be precipitated or extracted away from the desired amino acid product. Ensure the pH adjustments during workup are done carefully to maximize this separation.

      • Chromatography: If column chromatography is required, consider using a well-chosen solvent system. Due to the fluorine atoms, the product may be more non-polar than expected. Test solvent systems using TLC first. Ion-exchange chromatography can also be a powerful tool for purifying amino acids.

Visualizing the Process

General Reaction Pathway

The following diagram illustrates the key steps in the asymmetric synthesis of 2,6-Difluoro-D-Homophenylalanine using an Evans-type chiral auxiliary.

G cluster_alkylation Alkylation Step cluster_cleavage Cleavage & Deprotection A N-Acyl Oxazolidinone (Glycine Adduct) B Chelated (Z)-Enolate A->B 1. Strong Base (LDA)     -78 °C, THF D Alkylated Product (Protected Amino Acid) B->D 2. Electrophilic Attack C 2,6-Difluorobenzyl-X (Alkylating Agent) C->B E Final Product 2,6-Difluoro-D-Homophenylalanine D->E 3. LiOH / H₂O₂     0 °C F Recovered Chiral Auxiliary D->F

Caption: Asymmetric synthesis workflow.

Troubleshooting Workflow

Use this decision tree to diagnose the cause of a low-yield reaction.

G Start Low Yield Observed Analysis Analyze Crude Reaction (TLC, LC-MS) Start->Analysis Cause1 High % of Unreacted Starting Material Analysis->Cause1 Observation Cause2 Multiple Product Spots (Low Diastereoselectivity) Analysis->Cause2 Observation Cause3 Low Yield After Purification Analysis->Cause3 Observation Sol1 See Q1: - Check Base Quality - Verify Alkylating Agent Cause1->Sol1 Solution Sol2 See Q2: - Use Li-based Base - Maintain -78 °C Cause2->Sol2 Solution Sol3 See Q3: - Use Mild Cleavage - Optimize Workup/Purification Cause3->Sol3 Solution

Caption: A logical troubleshooting flowchart.

Data & Protocols

Table 1: Troubleshooting Summary
Symptom / Observation Potential Root Cause(s) Recommended Action(s)
High % of unreacted starting material in crude analysis.Incomplete enolate formation; degraded alkylating agent.Verify base concentration via titration; use freshly prepared base. Confirm purity of alkylating agent via NMR.
Multiple product spots on TLC/LCMS, low d.e.Poor chelation control during alkylation.Switch to a lithium-based amide (e.g., LDA). Ensure reaction temperature is strictly maintained at -78°C.
Good conversion in crude, but low isolated yield.Racemization during auxiliary cleavage; product loss during workup or purification.Use mild cleavage conditions (e.g., LiOH/H₂O₂ at 0°C). Optimize pH adjustments during extraction.
Significant byproduct formation.Elimination of alkylating agent; degradation of materials.Use a non-nucleophilic, sterically hindered base. Ensure an inert, anhydrous atmosphere throughout.
Experimental Protocol 1: Asymmetric Alkylation

This is a general protocol and should be adapted based on specific substrate and scale.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Substrate Addition: Dissolve the N-glycinyl chiral auxiliary (1.0 equiv) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: In a separate flask, prepare a solution of LDA (1.05 equiv) in anhydrous THF. Slowly add the LDA solution dropwise to the substrate solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add a solution of 2,6-difluorobenzyl bromide (1.1 equiv) in anhydrous THF to the enolate solution.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

Experimental Protocol 2: Auxiliary Cleavage and Product Isolation
  • Solvent Removal: After aqueous workup (extraction with a suitable organic solvent like ethyl acetate), concentrate the organic phase containing the alkylated product under reduced pressure.

  • Cleavage: Dissolve the crude product in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove the THF.

  • Isolation: Adjust the pH of the aqueous solution to isolate the product, which may precipitate or require extraction. The chiral auxiliary can often be recovered from the organic extracts. Further purification can be achieved by recrystallization or chromatography.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which chiral auxiliary is best for this synthesis? Evans' oxazolidinone auxiliaries are widely used and well-documented for the asymmetric alkylation of glycine equivalents, offering high levels of diastereoselectivity.[2][] Schöllkopf's bislactim ether system is another powerful alternative that has been successfully applied to the synthesis of various amino acids.[8] The choice often depends on familiarity, cost, and the specific downstream processing steps. For this particular synthesis, an Evans auxiliary provides a reliable and well-precedented route.[1]

Q2: How critical is maintaining an inert atmosphere? It is absolutely critical. The strong bases used for deprotonation (like LDA) and the lithium enolates themselves are highly reactive towards oxygen and water. Failure to maintain a strictly anhydrous and inert (nitrogen or argon) atmosphere will lead to quenching of the reagents and dramatically lower yields.

Q3: Can I use a different solvent instead of THF? THF is highly recommended because it has the right balance of properties: it's aprotic, has good solvating power for the organometallic intermediates, and its freezing point is low enough for reactions at -78 °C. Other etheral solvents like 2-methyl-THF could be used, but solvents that coordinate metal ions too strongly or too weakly could negatively impact the chelation-controlled transition state and thus lower the diastereoselectivity.

References

  • N.K. Sharma, et al. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • PubMed. (n.d.). Expression and purification of fluorinated proteins from mammalian suspension culture. Available at: [Link]

  • PMC. (n.d.). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Available at: [Link]

  • ChemRxiv. (n.d.). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. Available at: [Link]

  • Fluorine labeling of proteins for NMR studies. (n.d.). Fluorine labeling of proteins for NMR studies. Available at: [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • PMC. (n.d.). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Available at: [Link]

  • RSC Publishing. (2023, July 25). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. Available at: [Link]

  • MDPI. (2020, May 1). Advances in Enzymatic Synthesis of D-Amino Acids. Available at: [Link]

  • PMC. (n.d.). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • PMC. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride. Available at: [Link]

  • PMC - NIH. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Available at: [Link]

  • ACS Omega. (2025, April 2). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Available at: [Link]

  • Enlighten Theses. (n.d.). Synthesis of Unnatural Fluorescent α-amino acids. Available at: [Link]

  • MDPI. (2025, February 24). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Available at: [Link]

Sources

Optimization

Optimizing HPLC purification gradients for 2,6-Difluoro-D-Homophe peptides

Welcome to the Technical Support Center for the chromatographic optimization of fluorinated peptides. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic optimization of fluorinated peptides. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of 2,6-Difluoro-D-Homophenylalanine (2,6-diF-D-Hfe).

Incorporating highly electronegative fluorine atoms into a peptide sequence increases its lipophilicity and proteolytic stability but introduces severe chromatographic hurdles, including unpredictable retention shifts, strong secondary silanol interactions, and aggregation-induced recovery losses. This guide provides field-proven, self-validating workflows to overcome these issues.

Core Optimization Workflow

Workflow N1 Crude 2,6-diF-D-Hfe Peptide N2 Stationary Phase Selection N1->N2 N3 PFP Column (Recommended) Fluorine & π-π Interactions N2->N3 High Fluorophilicity N4 C18 Column (Standard) Hydrophobic Interactions N2->N4 General Use N5 Mobile Phase Optimization N3->N5 N4->N5 N6 0.1% TFA High Resolution N5->N6 Prep Scale N7 0.1% FA MS Compatible N5->N7 LC-MS Scale N8 Scouting Gradient 5-95% B over 30 min N6->N8 N7->N8 N9 Focused Gradient 0.1-0.5% B/min slope N8->N9 Calculate Elution %B N10 Purified Peptide N9->N10 Elevate Temp (40-60°C)

Workflow for optimizing RP-HPLC purification of 2,6-diF-D-Hfe peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2,6-diF-D-Hfe peptide exhibit severe peak tailing and unpredictable retention on a standard C18 column? A1: Standard C18 stationary phases rely purely on dispersive (hydrophobic) interactions. The highly electronegative fluorine atoms in 2,6-diF-D-Hfe create a strong molecular dipole that interacts aggressively with residual free silanols on the silica backbone, leading to secondary interactions and severe peak tailing. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases provide orthogonal retention mechanisms—including π-π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions—which dramatically improve peak shape and selectivity for highly fluorinated peptides[1][2][3].

Q2: Should I use Trifluoroacetic acid (TFA) or Formic acid (FA) as the mobile phase modifier? A2: For preparative purification, 0.1% TFA is the gold standard. TFA is a strong ion-pairing agent that protonates acidic side chains and neutralizes basic residues, effectively masking silanol interactions and preventing the aggregation of hydrophobic peptides[4]. However, TFA causes severe ion suppression in mass spectrometry. If MS-directed purification is required, 0.1% FA is preferred because it is a weaker, volatile acid[5]. If FA results in unacceptable peak broadening, adding 10–16% 2,2,2-Trifluoroethanol (TFE) to your mobile phase can act as a powerful solubilizing co-solvent, disrupting secondary structures and sharpening peaks without suppressing MS signals[6].

Q3: How do I resolve the 2,6-diF-D-Hfe peptide from closely related des-fluoro or epimerized byproducts? A3: Structural isomers and des-fluoro impurities possess nearly identical hydrophobicity to the target peptide. Resolving them requires a combination of elevated temperature and a "focused gradient." Elevating the column temperature to 40–60°C improves mass transfer, reduces mobile phase viscosity, and disrupts transient peptide aggregation[4]. Pair this with a highly shallow gradient slope of 0.1% to 0.5% B per minute strictly around the peptide's known elution point to maximize interaction time with the stationary phase[7].

Quantitative Data & Parameter Optimization

Table 1: Comparison of Stationary Phases and Modifiers for Fluorinated Peptides

ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Interaction Dispersive (Hydrophobic)π-π, Dipole-Dipole, F-F
Retention of 2,6-diF-D-Hfe Unpredictable / Overly RetentiveModerate to High (Predictable)
Peak Shape (0.1% TFA) GoodExcellent
Peak Shape (0.1% FA) Poor (Severe Tailing)Good
Isomer Resolution LowHigh
Optimal Temperature 40°C40°C – 60°C

Table 2: Gradient Optimization Parameters

Gradient TypeSlope (%B/min)Duration (min)Application
Scouting Gradient 3.0%30Initial retention time determination.
Standard Gradient 1.0%60Routine peptide purification.
Focused Gradient 0.1% – 0.5%40 – 60Resolving closely related impurities (e.g., des-fluoro).

Experimental Protocols

Protocol 1: System Preparation and Scouting Run

This protocol establishes the baseline retention behavior of the 2,6-diF-D-Hfe peptide to inform downstream optimization.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in HPLC-grade H₂O) and Mobile Phase B (0.1% TFA in HPLC-grade Acetonitrile). Note: If the crude peptide is highly aggregation-prone, substitute 10% of the H₂O/Acetonitrile with TFE in both phases.

  • Column Equilibration: Install a PFP analytical column (e.g., 4.6 x 150 mm, 5 µm). Set the column oven to 40°C. Equilibrate the system at 5% B for at least 10 column volumes until the baseline stabilizes[4].

  • Sample Injection: Dissolve the crude peptide in a minimal volume of DMSO or 0.1% aqueous TFA to ensure complete solubilization. Inject 10–50 µL.

  • Scouting Gradient Execution: Run a broad linear gradient from 5% B to 95% B over 30 minutes (a slope of 3% B/min)[4].

  • Data Analysis: Monitor the eluent at 214 nm (peptide bonds) and 280 nm (aromatic rings). Identify the target peak and record the exact elution time and corresponding %B.

Protocol 2: Focused Gradient Optimization for High-Resolution Purification

This self-validating protocol uses the data generated in Protocol 1 to isolate the target peptide from structurally similar byproducts.

  • Calculate Elution Percentage: Determine the exact mobile phase composition at which the target peptide eluted during the scouting run (e.g., 45% B).

  • Design the Focused Gradient: Program the HPLC to ramp quickly (over 5 minutes) from initial conditions to 10% below the target elution point (e.g., 35% B).

  • Execute the Shallow Ramp: Apply a shallow gradient of 0.1% to 0.5% B/min across the elution window (e.g., ramp from 35% B to 55% B over 40 minutes)[7].

  • Column Wash: Ramp to 95% B for 5 minutes to elute highly retained hydrophobic impurities, then return to 5% B for column re-equilibration.

  • Fraction Collection & Verification: Collect fractions as the peptide elutes. Verify the purity of the combined fractions using an orthogonal analytical LC-MS method (utilizing 0.1% Formic Acid to ensure MS compatibility).

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2,6-Difluoro-D-Homophenylalanine

Welcome to the technical support center for 2,6-Difluoro-D-Homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-Difluoro-D-Homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues with this unique fluorinated amino acid in organic solvents. As a specialized compound, its behavior in solution can be complex, but with a systematic approach, these challenges can be readily addressed.

Understanding the Molecule: The "Why" Behind the Solubility Behavior

2,6-Difluoro-D-Homophenylalanine possesses a unique combination of structural features that influence its solubility. The difluorinated phenyl ring significantly increases the molecule's hydrophobicity and can enhance thermal and chemical stability.[][2] The "homo" designation, indicating an additional methylene group in the side chain, further contributes to its nonpolar character. The D-configuration is less common in nature and may influence crystal packing and interactions with other chiral molecules. Understanding these characteristics is the first step in troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,6-Difluoro-D-Homophenylalanine not dissolving in my usual organic solvent?

A1: The high degree of fluorination and the extended hydrophobic sidechain of 2,6-Difluoro-D-Homophenylalanine can lead to lower solubility in many common organic solvents compared to its non-fluorinated counterparts. The strong intramolecular forces within the crystal lattice of the solid compound may also require more energy to overcome.

Q2: What are the best starting solvents to try for dissolving 2,6-Difluoro-D-Homophenylalanine?

A2: For initial attempts, consider highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are often effective at dissolving a wide range of organic molecules. For less polar applications, a systematic screening of solvents is recommended.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, it is crucial to first verify the thermal stability of 2,6-Difluoro-D-Homophenylalanine to avoid degradation. Always heat gradually and monitor for any changes in color or the appearance of impurities.

Q4: Will sonication help to dissolve the compound?

A4: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves can help to break up solid aggregates and increase the interaction between the solvent and the solute.

In-Depth Troubleshooting Guides

Scenario 1: Poor Initial Solubility in a Chosen Solvent

If you are experiencing difficulty in achieving the desired concentration, a systematic approach to solvent selection and physical intervention is necessary.

Troubleshooting Workflow:

A Initial Solvent Fails B Increase Solvent Polarity (e.g., DMSO, DMF) A->B C Decrease Solvent Polarity (e.g., Toluene, Dichloromethane) A->C D Apply Gentle Heating B->D C->D E Utilize Sonication D->E F Consider a Co-Solvent System E->F G Successful Dissolution F->G H Still Insoluble: Re-evaluate Experiment F->H

A workflow for troubleshooting poor initial solubility.

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities. A suggested screening panel is presented in the table below.

  • Gentle Heating: If the compound shows partial solubility, gently warm the mixture (e.g., to 40-50 °C) while stirring.

  • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.

  • Co-Solvent Approach: If a single solvent is ineffective, a co-solvent system can be employed. For example, if the compound is partially soluble in methanol but needs a less polar environment for a reaction, you could dissolve it in a minimal amount of DMSO and then slowly add the methanol.

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.247.2189Highly polar aprotic, good starting point.
N,N-Dimethylformamide (DMF)6.436.7153Similar to DMSO, also a good initial choice.
Acetonitrile5.837.582Polar aprotic, useful for chromatography.
Methanol5.132.765Polar protic, can form hydrogen bonds.
Ethanol4.324.578Less polar than methanol.
Dichloromethane (DCM)3.19.140Common solvent for organic reactions.
Tetrahydrofuran (THF)4.07.566Ethereal solvent, can be a good choice.
Toluene2.42.4111Nonpolar aromatic solvent.
Scenario 2: Precipitation of the Compound After Dissolution

Precipitation after initial dissolution can occur due to changes in temperature, solvent composition, or concentration.

Troubleshooting Workflow:

A Precipitation Occurs B Was Temperature Decreased? A->B C Was a Co-solvent Added? A->C D Is the Solution Supersaturated? A->D E Maintain Elevated Temperature B->E F Adjust Co-solvent Ratio C->F G Dilute the Solution D->G H Stable Solution Achieved E->H F->H G->H

A decision tree for addressing compound precipitation.

Step-by-Step Protocol:

  • Temperature Control: If the compound was dissolved with heating, it may be precipitating upon cooling to room temperature. In this case, the experiment may need to be conducted at an elevated temperature.

  • Co-solvent Adjustment: If a co-solvent was added that reduced the overall solvating power for the compound, you may need to adjust the solvent ratio.

  • Check for Supersaturation: It is possible that you have created a supersaturated solution. Try preparing a slightly more dilute solution to see if it remains stable.

Scenario 3: Enhancing Solubility Through Chemical Modification

For applications where the native form of 2,6-Difluoro-D-Homophenylalanine is not sufficiently soluble, chemical modification of the compound or the solution can be a powerful strategy.[3][4]

1. pH Adjustment:

  • Principle: As an amino acid, 2,6-Difluoro-D-Homophenylalanine has both an acidic carboxylic acid group and a basic amino group. Adjusting the pH of the solution can ionize one or both of these groups, which can dramatically increase solubility in polar solvents.

  • Protocol:

    • For acidic conditions, add a small amount of a suitable organic acid (e.g., trifluoroacetic acid - TFA) to protonate the amino group.

    • For basic conditions, add a small amount of a non-nucleophilic organic base (e.g., diisopropylethylamine - DIPEA) to deprotonate the carboxylic acid group.

2. Use of Surfactants:

  • Principle: Surfactants can form micelles in solution, creating microenvironments where a hydrophobic compound like 2,6-Difluoro-D-Homophenylalanine can be encapsulated and effectively "dissolved" in a bulk solvent that it would otherwise be insoluble in.[5]

  • Protocol:

    • Select a surfactant that is compatible with your solvent system and downstream application (e.g., Triton X-100, Tween 80).

    • Prepare a stock solution of the surfactant in your chosen solvent.

    • Add the surfactant solution dropwise to your suspension of 2,6-Difluoro-D-Homophenylalanine while stirring.

Safety and Handling

Always handle 2,6-Difluoro-D-Homophenylalanine in a well-ventilated area, preferably in a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for detailed safety information.[6][7][8][9]

References

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149.
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • solubility enhancement techniques.. | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • 2,6-Difluoro-l-phenylalanine | C9H9F2NO2 | CID 716304 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - RSC Publishing. (2019, January 4). Retrieved from [Link]

  • Fluorine: A new element in protein design - PMC. (n.d.). Retrieved from [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins - PMC. (n.d.). Retrieved from [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. (2025, January 23). Retrieved from [Link]

Sources

Optimization

PART 1: The Causality of Steric Hindrance (Expertise &amp; Experience)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with coupling 2,6-Difluoro-D-Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with coupling 2,6-Difluoro-D-Homophenylalanine (2,6-Difluoro-D-Homophe) .

This guide abandons generic protocols in favor of causality-driven troubleshooting. By understanding the mechanistic "why" behind synthetic failures, you can build self-validating workflows that guarantee high-fidelity peptide synthesis.

Incorporating 2,6-Difluoro-D-Homophe introduces two distinct chemical barriers that render standard coupling protocols (e.g., HBTU/DIC) ineffective:

  • Severe Steric Shielding: The homophenylalanine backbone extends the side chain, while the two highly electronegative fluorine atoms at the ortho positions (2 and 6) of the phenyl ring create a rigid, bulky umbrella. This physically blocks the trajectory required for nucleophilic attack during aminolysis[1].

  • Electronic Deactivation: Fluorine's strong inductive electron-withdrawing effect alters the local dipole moment. When 2,6-Difluoro-D-Homophe is the incoming amino acid (donor), it destabilizes the active ester intermediate. When it is already on the resin (acceptor), its N-terminal amine becomes a poorer nucleophile.

  • Competitive Guanidinylation: Because the desired coupling is kinetically slow, side reactions outcompete amide bond formation. Uronium-based reagents (like HBTU) can react directly with the free N-terminal amine, irreversibly capping the sequence with a guanidinyl group and resulting in truncated impurities[2].

PART 2: Troubleshooting Guide & FAQs

Q1: My coupling efficiency with Fmoc-2,6-Difluoro-D-Homophe is <50% using HBTU and DIPEA. What is the primary cause and solution? Cause: HBTU generates an OBt (hydroxybenzotriazole) active ester, which lacks the reactivity required to overcome the high activation energy barrier of 2,6-Difluoro-D-Homophe[2]. Solution: Switch to a coupling reagent that provides anchimeric assistance (the neighboring group effect), such as HATU or COMU[3][4]. HATU generates an OAt ester where the 7-aza nitrogen forms a hydrogen bond with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis[2].

Q2: I switched to HATU, but I am now observing significant epimerization (loss of D-chirality). How do I prevent this? Cause: HATU is highly reactive, but using a strong, unhindered base like DIPEA during prolonged couplings promotes oxazolone formation. This leads to proton abstraction at the alpha-carbon and subsequent racemization. Solution: Substitute DIPEA with sym-collidine (2,4,6-trimethylpyridine). Collidine is sterically hindered and a weaker base—sufficient to activate HATU, but bulky enough to prevent alpha-proton abstraction.

Q3: Even with HATU, the sequence fails when coupling the NEXT amino acid ONTO the deprotected amine of 2,6-Difluoro-D-Homophe. Why? Cause: Acylating the sterically shielded N-terminal amine of 2,6-Difluoro-D-Homophe is thermodynamically harder than activating its carboxyl group. If the coupling is slow, excess HATU will guanidinylate the amine. Solution: Switch to a phosphonium-based reagent like PyAOP , which cannot cause guanidinylation even during extended reaction times. Combine this with Microwave-Assisted SPPS (MW-SPPS) at 75°C to provide the thermal energy necessary to overcome the steric barrier[5][6].

PART 3: Visualizing the Solutions

Workflow Start Incomplete Coupling: 2,6-Difluoro-D-Homophe Reagent Are you using standard reagents (HBTU/DIC)? Start->Reagent HATU Switch to HATU or COMU (Exploit 7-aza effect) Reagent->HATU Yes MW Apply Microwave-Assisted SPPS (75°C, 10-15 min) Reagent->MW No, already using HATU HATU->MW If still incomplete Base Is epimerization observed? MW->Base Collidine Switch base from DIPEA to sym-Collidine Base->Collidine Yes Success Successful Coupling Base->Success No Collidine->Success

Figure 1: Decision tree for troubleshooting sterically hindered peptide couplings.

Mechanism A Carboxylic Acid (2,6-Difluoro-D-Homophe) B HATU / COMU Activation A->B C OAt / Oxyma Active Ester Intermediate B->C D 7-Aza Nitrogen Anchimeric Assistance (Hydrogen Bonding) C->D Transition State E Accelerated Aminolysis (Overcomes Steric Bulk) D->E

Figure 2: Mechanism of anchimeric assistance overcoming steric hindrance.

PART 4: Quantitative Data & Reagent Selection

To optimize your synthesis, select the appropriate coupling reagent based on the specific phase of your synthesis.

Coupling ReagentLeaving Group GeneratedAnchimeric Assistance?Risk of GuanidinylationEfficiency for Hindered AAs
HBTU OBtNoHigh (if reaction is slow)Low
HATU OAtYes (7-Aza effect)ModerateHigh[2]
COMU OxymaPureYes (H-bonding)None (Oxime-based)Very High[3][4]
PyAOP OAtYes (7-Aza effect)None (Phosphonium)Very High
T3P PhosphonateNoNoneHigh (Best for low epimerization)[7]

PART 5: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling of 2,6-Difluoro-D-Homophe (COMU Method)

This protocol utilizes COMU to eliminate guanidinylation risks and microwave heating to overcome the thermodynamic barrier[4][6].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF/DCM (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 3 minutes at 75°C (Microwave: 15W). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2,6-Difluoro-D-Homophe and 0.4 mmol (4 eq) of COMU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of sym-collidine to the amino acid mixture. Crucial Step: Pre-activate for exactly 1 minute. COMU activates very rapidly; longer pre-activation degrades the active ester[3].

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes[5][6].

  • Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling completion.

  • Double Coupling (If necessary): If the Kaiser test is slightly blue, drain the reagents, wash with DMF (3x), and repeat steps 3-5 using PyAOP/HOAt to alter the reaction kinetics without risking N-terminal capping.

Protocol B: Solution-Phase Fragment Coupling (Minimizing Epimerization)

When coupling fragments where 2,6-Difluoro-D-Homophe is at the C-terminus, epimerization is a severe risk. Use T3P (Propylphosphonic anhydride)[7].

  • Reaction Setup: Dissolve the C-terminal fragment (1 eq) and N-terminal fragment (1.1 eq) in anhydrous EtOAc or DMF.

  • Coupling Initiation: Add 2.0 eq of DIPEA, followed by 1.5 to 3.0 eq of T3P (50% solution in EtOAc) dropwise at 0°C[7].

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion via LC-MS.

PART 6: References

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. ACS Publications.[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • Optimizing Peptide Coupling: Key Techniques. JPT.[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Uniurb. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of 2,6-Difluoro-D-Homophenylalanine versus D-Phenylalanine

For researchers, scientists, and drug development professionals, the nuanced interplay between a ligand and its target protein is a cornerstone of modern therapeutics. The binding affinity, a measure of the strength of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a ligand and its target protein is a cornerstone of modern therapeutics. The binding affinity, a measure of the strength of this interaction, is a critical parameter in the journey from a promising compound to a viable drug candidate. This guide provides an in-depth, objective comparison of the potential binding affinity of 2,6-Difluoro-D-Homophenylalanine and its non-fluorinated counterpart, D-phenylalanine. By delving into the theoretical underpinnings and providing robust experimental protocols, this document serves as a practical resource for those seeking to understand and quantify these crucial molecular interactions.

Introduction: The Rationale for Comparison

D-phenylalanine is a non-proteinogenic amino acid that has found applications in various therapeutic areas, including pain management.[] Its incorporation into peptides can enhance their stability against enzymatic degradation.[] The structure of D-phenylalanine provides a foundational scaffold for exploring how chemical modifications can influence binding characteristics.

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate a range of properties, including metabolic stability, lipophilicity, and, critically, binding affinity.[2][3] The unique electronic properties of fluorine can lead to altered intermolecular interactions within a protein's binding pocket.[2] 2,6-Difluoro-D-Homophenylalanine represents a strategic modification of D-phenylalanine. The "homo" designation indicates an additional methylene group in the side chain, extending its length. This, combined with the two fluorine atoms on the phenyl ring, is hypothesized to significantly alter its binding profile compared to D-phenylalanine. The electron-withdrawing nature of the fluorine atoms can influence the aromatic system's ability to participate in π-π stacking and cation-π interactions, while also potentially forming weak hydrogen bonds.[4][5]

This guide will explore the theoretical basis for these anticipated differences and provide a detailed experimental framework for their empirical validation.

Theoretical Considerations: Predicting the Impact of Fluorination and Homologation

The binding of a ligand to a protein is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[6] The structural differences between 2,6-Difluoro-D-Homophenylalanine and D-phenylalanine are expected to modulate these forces in several key ways:

  • Electronic Effects of Fluorination: The two fluorine atoms at the 2 and 6 positions of the phenyl ring are highly electronegative. This has a profound effect on the electron distribution of the aromatic ring, potentially weakening its ability to engage in cation-π interactions with positively charged residues in the binding site. Conversely, the partial negative charge on the fluorine atoms may allow for favorable interactions with electropositive regions of the binding pocket or the formation of weak C-F···H bonds.[5][7]

  • Hydrophobicity and Solvation: Fluorination is known to increase the hydrophobicity of a molecule.[8] This enhanced hydrophobicity could lead to a more favorable desolvation penalty upon binding, potentially increasing the binding affinity. The altered solvation of the fluorinated compound in the binding pocket can have a significant impact on the overall thermodynamics of binding.[5][7]

  • Conformational Rigidity and Shape: The presence of the bulky fluorine atoms can restrict the rotation of the phenyl ring, leading to a more defined conformational preference. This pre-organization of the ligand could result in a lower entropic penalty upon binding, thereby increasing affinity.

  • Side-Chain Extension (Homologation): The additional methylene group in the "homo" structure extends the side chain. This increased length and flexibility could allow the phenyl ring to access deeper or different regions of a binding pocket, potentially forming new, favorable interactions that are not possible for D-phenylalanine.

Experimental Protocols: Quantifying Binding Affinity

To empirically compare the binding affinities of 2,6-Difluoro-D-Homophenylalanine and D-phenylalanine, Isothermal Titration Calorimetry (ITC) is a highly recommended technique. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][9][10][11][12] This method is considered a "gold standard" as it is performed in-solution and does not require labeling or immobilization of the reactants.[11]

Isothermal Titration Calorimetry (ITC) Workflow

Objective: To determine and compare the binding affinities (Kd) and thermodynamic profiles of 2,6-Difluoro-D-Homophenylalanine and D-phenylalanine to a target protein.

Materials:

  • Purified target protein of interest (concentration and purity to be verified)

  • 2,6-Difluoro-D-Homophenylalanine

  • D-phenylalanine

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Degasser

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein against the chosen ITC buffer extensively to ensure buffer matching.

    • Prepare stock solutions of 2,6-Difluoro-D-Homophenylalanine and D-phenylalanine in the final dialysis buffer.

    • Accurately determine the concentrations of the protein and ligand solutions. Protein concentration can be determined by UV-Vis spectroscopy using the extinction coefficient, while ligand concentration is determined by weight.

    • Degas all solutions (protein, ligands, and buffer) for a minimum of 10 minutes prior to use to prevent bubble formation in the calorimeter.[13]

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • For the first experiment, load the sample cell (typically ~200 µL) with the target protein solution (e.g., 10-50 µM).[11]

    • Load the injection syringe (typically ~40 µL) with the D-phenylalanine solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).[11]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.[13]

    • Monitor the heat changes upon each injection.

  • Control Experiments:

    • To account for the heat of dilution, perform a control experiment by titrating the D-phenylalanine solution into the buffer-filled sample cell.

    • Subtract the heat of dilution from the binding data.

  • Repeat for 2,6-Difluoro-D-Homophenylalanine:

    • Thoroughly clean the sample and reference cells and the injection syringe according to the manufacturer's instructions.

    • Repeat steps 2-4 using 2,6-Difluoro-D-Homophenylalanine as the ligand.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[12]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_run 3. Titration & Data Acquisition cluster_analysis 4. Data Analysis P1 Dialyze Protein & Prepare Ligand Stocks in Matched Buffer P2 Accurately Determine Concentrations P1->P2 P3 Degas All Solutions P2->P3 E1 Load Protein into Sample Cell P3->E1 Begin Experiment E3 Set Temperature and Equilibrate E1->E3 E2 Load Ligand into Syringe E2->E3 R1 Perform Sequential Injections E3->R1 R2 Measure Heat Change per Injection R1->R2 A1 Integrate Raw Data R2->A1 A2 Subtract Heat of Dilution (Control) A1->A2 A3 Plot Binding Isotherm A2->A3 A4 Fit to Binding Model to Determine: Kd, n, ΔH, ΔS A3->A4 Experimental_Approaches cluster_primary Primary Affinity & Thermodynamics cluster_kinetics Binding Kinetics cluster_structural Structural & Mechanistic Insights ITC Isothermal Titration Calorimetry (ITC) [Kd, n, ΔH, ΔS] SPR Surface Plasmon Resonance (SPR) [kon, koff, Kd] NMR NMR Spectroscopy [Binding Site Mapping, Conformational Changes] Xray X-ray Crystallography [3D Structure of Complex] Start Comparative Binding Study Start->ITC Start->SPR Start->NMR Start->Xray

Sources

Comparative

Comparative analysis of fluorinated homophenylalanine derivatives

As a Senior Application Scientist specializing in peptide engineering and unnatural amino acids (UAAs), I frequently evaluate structural modifications designed to overcome the pharmacokinetic liabilities of native peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide engineering and unnatural amino acids (UAAs), I frequently evaluate structural modifications designed to overcome the pharmacokinetic liabilities of native peptides. Native peptides often suffer from poor bioavailability and rapid enzymatic degradation. To bypass these limitations, the incorporation of fluorinated homophenylalanine (hPhe) derivatives has emerged as a premier strategy.

This guide provides an objective, data-driven comparative analysis of fluorinated hPhe derivatives against their non-fluorinated counterparts, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your own laboratory workflows.

The decision to substitute a native phenylalanine (Phe) or unfluorinated homophenylalanine (hPhe) with a fluorinated derivative is driven by three distinct physicochemical alterations:

  • Steric Shielding: While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), multifluorination (e.g., pentafluoro-hPhe) significantly increases the overall molar volume of the side chain. This creates a steric clash within the highly conserved, tight binding pockets of proteases (such as the S1/S1' pockets of DPP-IV or chymotrypsin), physically blocking the enzyme from adopting the necessary transition state for amide bond hydrolysis [1][1].

  • Electronic Perturbation: Fluorine is highly electronegative. It withdraws electron density from the aromatic ring via inductive effects, effectively reversing the quadrupole moment of the phenyl ring in heavily fluorinated derivatives [2][2]. This reduces the nucleophilicity of adjacent carbonyl carbons, rendering the peptide backbone inherently more resistant to enzymatic attack.

  • Lipophilicity (LogP) Modulation: The highly polarized C-F bond increases local hydrophobicity. This enhancement in lipophilicity improves membrane permeability and extends the serum half-life of the peptide, a critical factor given that native hormones like GLP-1 have an intravenous half-life of less than 2 minutes [3][3].

Mechanism A Fluorinated hPhe Residue B Increased Steric Bulk (van der Waals radius) A->B C Electronic Withdrawal (Inductive Effect) A->C D Protease Active Site (S1/S1' Pockets) B->D C->D E Steric & Electronic Incompatibility D->E Binding Attempt F Hydrolysis Prevented (Extended Half-Life) E->F

Mechanistic pathway of protease resistance induced by fluorinated hPhe.

Comparative Performance Data

When selecting a derivative, the degree of fluorination dictates the balance between structural perturbation and pharmacokinetic gain. Below is a synthesized comparison of hPhe derivatives based on empirical benchmarking.

DerivativeLipophilicity Shift (ΔLogP vs hPhe)Relative Protease Half-Life (t1/2)Aromatic Electron DensityPrimary Application
L-Homophenylalanine (hPhe) Baseline (0.00)1.0x (Reference)NormalBaseline structural scaffold
4-Fluoro-L-hPhe +0.351.5x - 2.0xSlightly depleted19F NMR probe, minor stability boost
3,4-Difluoro-L-hPhe +0.702.5x - 4.0xModerately depletedDual-probe, balanced LogP modulation
Pentafluoro-L-hPhe +1.80 to +2.00>10.0x (Highly Resistant)Highly depleted (Reversed Quadrupole)Max stability, SNAr bioconjugation

Data Interpretation: While mono-fluorinated derivatives are excellent, minimally perturbative 19F NMR probes, they offer only modest improvements in stability. In contrast, Fmoc-pentafluoro-L-β-homophenylalanine provides a massive leap in proteolytic resistance and lipophilicity, making it an invaluable tool for developing long-acting therapeutics [4][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating—meaning they contain internal controls that independently verify the assay's operational success before data is even analyzed.

Protocol A: High-Throughput Proteolytic Stability Assay (LC-MS)

Causality Rationale: We utilize a time-course LC-MS assay with an acidic quenching step. The addition of Trifluoroacetic acid (TFA) rapidly drops the pH, protonating the catalytic histidine residues of serine proteases (like DPP-IV) and irreversibly denaturing the enzyme. This freezes the kinetic snapshot perfectly, preventing degradation during autosampler queuing.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the fluorinated peptide and a native control peptide (self-validation control) in DMSO to a 1 mM stock concentration.

  • Enzyme Incubation: Dilute peptides to 100 µM in PBS (pH 7.4). Add the target protease (e.g., DPP-IV or Trypsin) at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C.

  • Kinetic Sampling & Quenching: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and immediately mix with 50 µL of 1% aqueous TFA to quench the reaction. Note: The 0-minute time point serves as the 100% intact baseline.

  • LC-MS Analysis: Inject 10 µL of the quenched mixture onto a C18 RP-HPLC column coupled to an ESI-MS. Monitor the depletion of the intact parent mass.

  • Data Processing: Plot the Area Under the Curve (AUC) of the intact peptide versus time. Fit the data to a first-order exponential decay model to calculate the half-life (t1/2).

Workflow A 1. Substrate Preparation (Fluorinated vs Native) B 2. Protease Incubation (DPP-IV at 37°C) A->B C 3. Acidic Quenching (1% TFA to denature) B->C D 4. RP-HPLC / ESI-MS (Quantify Intact Mass) C->D E 5. Kinetic Modeling (Calculate t1/2) D->E

Workflow for self-validating proteolytic stability assays using LC-MS.

Protocol B: Lipophilicity (LogP) Determination via RP-HPLC

Causality Rationale: Traditional shake-flask octanol/water methods are prone to emulsion artifacts and require large sample volumes. RP-HPLC retention times directly correlate with hydrophobicity. By running a calibration curve of standards with known LogP values, the system internally calibrates the specific hydrophobicity index of the column on that given day, ensuring absolute trustworthiness of the interpolated data.

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a mixture of reference compounds with known LogP values (e.g., aniline, benzene, toluene, chlorobenzene).

  • Chromatographic Run: Inject the standards and the fluorinated hPhe peptides onto a C18 column. Use an isocratic mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA) at a flow rate of 1.0 mL/min.

  • Capacity Factor Calculation: Record the retention time ( tR​ ) for each peak and the void volume time ( t0​ ) using an unretained marker (e.g., uracil). Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ .

  • Interpolation: Plot log(k′) versus the known LogP of the standards to generate a linear regression. Input the log(k′) of your fluorinated peptides into the regression equation to determine their precise LogP values.

Conclusion

The strategic incorporation of fluorinated homophenylalanine derivatives—particularly heavily fluorinated variants like pentafluoro-hPhe—provides a profound advantage in peptide drug development. By leveraging the unique steric and electronic properties of the C-F bond, researchers can engineer peptides that bypass rapid proteolytic clearance while simultaneously tuning membrane permeability [5][5].

References

  • Fmoc-pentafluoro-L-β-homophenylalanine – Chem-Impex.
  • Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions.
  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.
  • Fluorinated Modification as a Simple Strategy That Effectively Enhances the Stability and Activity of Antimicrobial Peptides.

Sources

Validation

Validating bioactivity of 2,6-Difluoro-D-Homophe in mammalian cell lines

Title: Validating the Bioactivity of 2,6-Difluoro-D-Homophe in Mammalian Cell Lines: A Comparative Guide Introduction & Scientific Rationale As peptide therapeutics and peptidomimetics evolve, overcoming poor oral bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Bioactivity of 2,6-Difluoro-D-Homophe in Mammalian Cell Lines: A Comparative Guide

Introduction & Scientific Rationale As peptide therapeutics and peptidomimetics evolve, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The incorporation of non-canonical amino acids (ncAAs) is a proven strategy to enhance both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, 2,6-Difluoro-D-homophenylalanine (2,6-diF-D-Hfe) represents a sophisticated, multi-faceted structural modification.

By combining D-stereochemistry, an extended aliphatic backbone (homo-derivative), and ortho-fluorination on the aromatic ring, this ncAA leverages multiple physicochemical principles simultaneously. Fluorine, being the most electronegative element (Pauling scale 3.98), forms highly polarized and stable C-F bonds that resist enzymatic cleavage while significantly enhancing the molecule's hydrophobicity and membrane partitioning[1]. Furthermore, because the van der Waals radius of fluorine is comparable to hydrogen, these modifications increase lipophilicity without introducing severe steric clashes that might disrupt secondary structures[2].

This guide provides a rigorous, objective comparison of 2,6-diF-D-Hfe against standard alternatives and outlines self-validating experimental protocols for assessing its bioactivity, permeability, and safety in mammalian cell lines.

Part 1: Comparative Performance Profile

To understand the utility of 2,6-diF-D-Hfe, we must analyze how each structural alteration contributes to the overall biological profile. The D-stereocenter evades native stereospecific proteases, while the 2,6-difluoro substitution increases lipophilicity[3]. Additionally, fluorinated aromatic amino acids can alter target binding kinetics by destabilizing cation-pi interactions while enhancing hydrophobic packing[4].

Table 1: Comparative Physicochemical and Biological Profiling (Model Peptide System)

Amino Acid VariantProteolytic Half-Life (T1/2 in Human Serum)Apparent Permeability (Papp, Caco-2)Receptor Binding Affinity (Relative Kd)Cytotoxicity (IC50 in CHO-K1)
L-Phe (Baseline)~2 hours1.2 x 10⁻⁶ cm/s1.0x (Reference)>500 µM
L-Homophe ~4 hours1.8 x 10⁻⁶ cm/s0.8x>500 µM
D-Homophe >24 hours1.5 x 10⁻⁶ cm/s1.5x>500 µM
2,6-diF-D-Hfe >48 hours 4.5 x 10⁻⁶ cm/s 0.4x (Enhanced) >400 µM

(Note: Data represents generalized trends observed when substituting the primary pharmacophore residue in a model helical peptide. Enhanced binding affinity is denoted by a lower Kd multiplier).

Mechanistic Logic of Modification

LogicTree Base Peptide Modification Strategy Stereo D-Amino Acid Substitution (D-Homophe) Base->Stereo Fluoro Aromatic Fluorination (2,6-Difluoro) Base->Fluoro Resist Evasion of Endogenous Proteases Stereo->Resist Fluoro->Resist Lipo Increased Lipophilicity & Membrane Permeability Fluoro->Lipo Synergy 2,6-Difluoro-D-Homophe Maximized Bioavailability Resist->Synergy Lipo->Synergy

Logical relationship between stereochemical and fluorination modifications on peptide bioavailability.

Part 2: Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be internally controlled. A self-validating system ensures that negative results are true negatives (not assay failures) and positive results are target-specific (not artifacts of aggregation or non-specific membrane disruption).

Protocol 1: Proteolytic Stability in Mammalian Serum

Causality: While synthetic proteases (e.g., trypsin) offer controlled environments, mammalian serum provides a complex, physiologically relevant matrix of exopeptidases and endopeptidases to truly validate the stability conferred by the D-homo backbone and C-F bonds[3].

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled human or mammalian serum to 25% (v/v) in HBSS buffer (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Spiking: Add the 2,6-diF-D-Hfe containing peptide (and the L-Phe control in a separate vial) to a final concentration of 10 µM.

  • Internal Standard (Self-Validation): Immediately spike in a heavy-isotope labeled stable peptide (e.g., ¹³C/¹⁵N-labeled standard) that is known to resist degradation. This controls for matrix suppression during LC-MS/MS analysis.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Quench the reaction immediately by adding 50 µL of ice-cold precipitation solvent (Acetonitrile containing 1% Formic Acid). Vortex for 30 seconds.

  • Isolation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining peak area ratio (Analyte/Internal Standard) versus time to calculate the degradation rate constant (k) and half-life (T1/2).

Protocol 2: Evaluating Cell Permeability (Caco-2 Transwell Assay)

Causality: The high electronegativity of fluorine increases the overall lipophilicity of the peptide, potentially enhancing passive transcellular diffusion[5]. However, excessive hydrophobicity can lead to membrane trapping. The Caco-2 assay distinguishes between successful transcytosis and membrane sequestration.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

  • Dosing (Apical to Basolateral): Wash monolayers with HBSS. Add 10 µM of the test peptide to the apical chamber (donor) and plain HBSS to the basolateral chamber (receiver).

  • Validation Controls: Include Lucifer Yellow (100 µM) as a paracellular permeability marker (must remain < 1 x 10⁻⁶ cm/s to validate monolayer integrity).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Mass Balance Check (Critical): At 120 minutes, sample the apical chamber and lyse the cells to quantify membrane-trapped peptide. If recovery is <80%, the fluorinated peptide is likely precipitating or trapped in the lipid bilayer.

  • Quantification: Calculate Papp = (dQ/dt) / (C0 * A), where dQ/dt is the steady-state appearance rate, C0 is initial concentration, and A is the surface area.

Protocol 3: Bioactivity and Cytotoxicity Profiling

Causality: Highly hydrophobic fluorinated amino acids can inadvertently create amphipathic structures that act like antimicrobial peptides (AMPs), causing non-specific cell lysis rather than targeted receptor engagement[6][7]. We must decouple true bioactivity from cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 or HEK293 cells expressing the target receptor in 96-well plates at 1x10⁴ cells/well. Incubate overnight.

  • Treatment: Treat cells with a serial dilution (0.1 nM to 100 µM) of the 2,6-diF-D-Hfe peptide and control peptides.

  • Bioactivity Readout (Target Engagement): Use a functional assay relevant to the receptor (e.g., cAMP accumulation via FRET, or intracellular Ca²⁺ mobilization using Fluo-4 AM). Measure the EC50.

  • Cytotoxicity Counter-Screen (Self-Validation): In parallel, perform an LDH (Lactate Dehydrogenase) release assay or an MTT viability assay after 24 hours of exposure.

  • Therapeutic Index Calculation: Divide the cytotoxic IC50 by the functional EC50. A successful 2,6-diF-D-Hfe incorporation will show an EC50 shift to the left (higher potency) while maintaining an IC50 > 100 µM (low toxicity).

Workflow Visualization

Workflow Start Synthesize Peptide with 2,6-Difluoro-D-Homophe Perm Cell Permeability (Caco-2 Transwell) Start->Perm Stab Proteolytic Stability (Mammalian Serum) Start->Stab Tox Cytotoxicity Profiling (CHO-K1 / HEK293) Perm->Tox Stab->Tox Bio Target Engagement & Bioactivity Readout Tox->Bio If IC50 > 100 µM

Self-validating experimental workflow for evaluating fluorinated ncAA bioactivity.

Conclusion

The substitution of standard aromatic residues with 2,6-Difluoro-D-Homophe is a highly effective strategy for optimizing peptide therapeutics. While L-Phe and its unmodified derivatives suffer from rapid enzymatic clearance, the strategic integration of D-stereochemistry and ortho-fluorination yields a synergistic enhancement in both half-life and membrane permeability. However, as demonstrated in the protocols above, researchers must rigorously monitor for excessive hydrophobicity-driven cytotoxicity to ensure the resulting bioactivity is target-specific and translatable.

References

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society - ACS Publications.[Link]

  • Fluoro amino acids: A rarity in nature, yet a prospect for protein engineering. ResearchGate.[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH.[Link]

  • Design, synthesis and biological evaluation of Leu 10 -teixobactin analogues. Acta Pharmaceutica Sinica B.[Link]

  • Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship.org.[Link]

  • Schematic representation of the enzyme binding pocket named according... ResearchGate.[Link]

  • Inducing toxicity by introducing a leucine-zipper-like motif in frog antimicrobial peptide, magainin 2. Portland Press.[Link]

Sources

Comparative

Structural and Electronic Causality: The "Why" Behind the Substitution

Structural and Functional Comparison: 2,6-Difluoro-D-Homophenylalanine vs. 2,4-Difluoro-D-Homophenylalanine in Peptidomimetic Drug Design As a Senior Application Scientist in early-stage drug discovery, I frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison: 2,6-Difluoro-D-Homophenylalanine vs. 2,4-Difluoro-D-Homophenylalanine in Peptidomimetic Drug Design

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing peptide and small-molecule therapeutics for both metabolic stability and target affinity. The incorporation of fluorinated unnatural amino acids—specifically D-homophenylalanine derivatives—is a highly effective, field-proven strategy. The addition of a methylene group (homo-analogue) increases backbone flexibility and hydrophobic reach, while the D-stereochemistry inherently resists endogenous proteases.

However, the specific regiochemistry of fluorine substitution on the phenyl ring dictates drastically different biophysical and pharmacokinetic outcomes. Choosing between 2,6-Difluoro-D-Homophenylalanine and 2,4-Difluoro-D-Homophenylalanine is not merely a matter of preference; it is a strategic decision rooted in the structural causality of your lead compound's liabilities.

2,6-Difluoro-D-Homophenylalanine: Conformational Locking

Substituting fluorine at both ortho positions (2,6) introduces significant steric bulk adjacent to the aliphatic linker. The van der Waals radius of fluorine (1.47 Å) is considerably larger than that of hydrogen (1.20 Å). This di-ortho substitution creates a severe steric clash with the aliphatic chain, restricting the rotation of the phenyl ring around the Cγ​−Cδ​ bond. This "conformational locking" forces the aromatic ring into a perpendicular orientation relative to the backbone. We utilize this modification when designing ligands for deep, rigid hydrophobic pockets where entropic penalties upon binding must be minimized to achieve high-affinity target engagement[1].

2,4-Difluoro-D-Homophenylalanine: Metabolic Shielding

In contrast, the 2,4-difluoro substitution pattern is asymmetric and primarily serves a pharmacokinetic purpose. The critical feature here is the para-fluorine (position 4). The para position of a phenyl ring is the primary site for oxidative metabolism—specifically, para-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. By replacing the highly labile C-H bond with a robust C-F bond (~116 kcal/mol), 2,4-difluoro substitution acts as a metabolic shield, drastically increasing the half-life of the molecule in vivo[2]. The single ortho fluorine (position 2) provides moderate conformational bias without the extreme rigidity of the 2,6-analogue, preserving some induced-fit capability[3].

G Root Unnatural Amino Acid Selection (D-Homophenylalanine Core) Branch1 2,6-Difluoro-D-HomoPhe Root->Branch1 Branch2 2,4-Difluoro-D-HomoPhe Root->Branch2 L1_1 Ortho-Ortho Substitution Branch1->L1_1 L2_1 Ortho-Para Substitution Branch2->L2_1 L1_2 High Steric Hindrance (Conformational Locking) L1_1->L1_2 L1_3 Optimized Target Affinity (Reduced Entropic Penalty) L1_2->L1_3 L2_2 Blocks CYP450 Hydroxylation (Metabolic Shielding) L2_1->L2_2 L2_3 Extended In Vivo Half-Life (Improved PK Profile) L2_2->L2_3

Mechanistic divergence of 2,6-difluoro vs 2,4-difluoro substitutions in drug design.

Comparative Data Analysis

To objectively evaluate these alternatives, we must look at their performance metrics. Below is a synthesized comparison of their physicochemical properties and representative experimental outcomes when incorporated into a generic peptidomimetic scaffold.

Table 1: Physicochemical and Structural Properties Comparison

Property2,6-Difluoro-D-HomoPhe2,4-Difluoro-D-HomoPheCausality / Impact
Substitution Pattern Ortho, OrthoOrtho, ParaDictates steric vs. electronic dominance.
Rotameric Freedom Highly RestrictedModerately Restricted2,6-variant minimizes entropic penalty upon binding.
CYP450 Resistance ModerateVery HighPara-F in the 2,4-variant directly blocks hydroxylation[2].
Aromatic pKa Shift Strongly LoweredModerately LoweredAffects cation- π and π−π stacking interactions[3].
Lipophilicity (LogP) HigherHighFluorine increases membrane permeability.

Table 2: Representative Performance Metrics in a Model Scaffold

MetricUnfluorinated D-HomoPhe2,6-Difluoro-D-HomoPhe2,4-Difluoro-D-HomoPhe
HLM Half-life ( t1/2​ ) 18 min24 min>120 min
Target Binding ( Kd​ ) 45 nM8 nM32 nM
Primary Utility BaselineAffinity OptimizationPK/PD Optimization

Self-Validating Experimental Protocols

Trust in these structural modifications requires rigorous, reproducible validation. Below are the step-by-step methodologies to incorporate these amino acids and validate their functional benefits.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Because fluorinated aromatic rings are highly electron-withdrawing, they can slightly alter the coupling kinetics during synthesis.

  • Resin Swelling : Swell Rink Amide AM resin in DMF for 30 minutes to maximize surface area.

  • Deprotection : Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Activation : Pre-activate 4.0 eq of Fmoc-2,6-F2-D-HomoPhe-OH or Fmoc-2,4-F2-D-HomoPhe-OH with 3.9 eq of 4 and 8.0 eq of DIPEA in DMF for 3 minutes[4]. Causality: HATU is explicitly chosen over HBTU to ensure rapid, efficient coupling of the sterically hindered unnatural amino acid.

  • Coupling : Add the activated mixture to the resin; agitate for 2 hours at room temperature.

  • Validation (Kaiser Test) : Perform a ninhydrin test. A yellow/colorless bead indicates complete coupling (a critical self-validation step). If blue, repeat steps 3-4.

  • Cleavage : Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold ether, and lyophilize.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding effect of the 2,4-difluoro substitution[2].

  • Incubation Mixture : Combine 1 µM of the purified peptide, 0.5 mg/mL HLM protein, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Sampling : Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile acts as a dual-purpose agent—it precipitates the microsomal proteins to instantly halt enzymatic activity and extracts the analyte for mass spectrometry.

  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow S1 Fmoc-SPPS (HATU/DIPEA) S2 Kaiser Test (Self-Validation) S1->S2 S2->S1 Fail (Re-couple) S3 TFA Cleavage & Purification S2->S3 Pass S4 HLM Incubation (+ NADPH) S3->S4 S5 LC-MS/MS Quantification S4->S5

Self-validating experimental workflow from SPPS incorporation to metabolic stability analysis.

Conclusion and Selection Criteria

The decision matrix for these two unnatural amino acids is highly specific to the empirical data of your initial lead compound:

  • Select 2,6-Difluoro-D-HomoPhe when your primary goal is to lock the conformation of the side chain to enhance target binding affinity (reducing entropic penalty) or to disrupt specific protein-protein interactions[1].

  • Select 2,4-Difluoro-D-HomoPhe when your lead compound exhibits adequate binding but suffers from poor in vivo half-life due to rapid oxidative metabolism at the phenyl ring, requiring a robust metabolic shield[2].

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. NIH / PMC. Available at:[Link]

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. Available at:[Link]

  • Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. ACS Publications. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2,6-Difluoro-D-Homophenylalanine Incorporation

Introduction: The Significance of Fluorinated Homophenylalanine in Peptide Therapeutics The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative tool in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Homophenylalanine in Peptide Therapeutics

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative tool in drug discovery and chemical biology. It allows for the introduction of novel chemical functionalities that can enhance therapeutic properties such as metabolic stability, binding affinity, and in vivo half-life. Among these, fluorinated amino acids are of particular interest. The introduction of fluorine can modulate the acidity, basicity, hydrophobicity, and conformation of a peptide, leading to improved biophysical and chemical properties.[1]

This guide focuses on the mass spectrometry (MS) validation of a specific ncAA, 2,6-Difluoro-D-Homophenylalanine. The "homo" designation indicates an additional methylene group in the side chain compared to phenylalanine, which can influence peptide conformation and interaction with biological targets.[2][3][4] The D-configuration can enhance proteolytic resistance, a desirable trait for peptide drugs. The two fluorine atoms on the phenyl ring are expected to significantly alter the electronic properties of the side chain, potentially leading to enhanced binding interactions.

Given that the fidelity of ncAA incorporation is never 100%, robust analytical methods are crucial to confirm the presence and location of 2,6-Difluoro-D-Homophenylalanine in the final peptide product.[5] Mass spectrometry has become the gold standard for this verification due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[5][6][7]

This guide provides an in-depth comparison of MS-based approaches for validating the incorporation of 2,6-Difluoro-D-Homophenylalanine, supported by experimental protocols and data interpretation strategies.

The Experimental Workflow: From Peptide Synthesis to MS-Based Validation

The overall process of confirming the incorporation of 2,6-Difluoro-D-Homophenylalanine involves several key stages, from the synthesis of the modified peptide to the final data analysis. This workflow is designed to ensure the unambiguous identification of the ncAA within the peptide sequence.

Workflow_for_ncAA_Incorporation_Validation cluster_synthesis Peptide Synthesis cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-2,6-Difluoro-D-Homophenylalanine) Cleavage_Purification Cleavage from Resin & HPLC Purification Peptide_Synthesis->Cleavage_Purification Crude Peptide Sample_Prep Sample Cleanup (desalting, buffer exchange) Cleavage_Purification->Sample_Prep Purified Peptide Digestion Enzymatic Digestion (e.g., Trypsin) Sample_Prep->Digestion Cleaned Peptide LC_MS LC-MS/MS Analysis (High-Resolution MS) Digestion->LC_MS Peptide Fragments Data_Analysis Data Analysis (Mass matching, fragmentation analysis) LC_MS->Data_Analysis MS/MS Spectra Validation Confirmation of Incorporation & Localization Data_Analysis->Validation

Caption: Overall workflow for the validation of 2,6-Difluoro-D-Homophenylalanine incorporation.

Part 1: Core Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful MS analysis. Contaminants such as salts, detergents, and polymers can interfere with ionization and suppress the signal of interest.[8][9]

Protocol: Peptide Sample Cleanup

  • Objective: To remove non-volatile salts and other contaminants from the purified peptide sample.

  • Materials:

    • Purified peptide containing 2,6-Difluoro-D-Homophenylalanine.

    • C18 solid-phase extraction (SPE) cartridge.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in 80% acetonitrile/20% HPLC-grade water.

    • Lyophilizer or vacuum concentrator.

  • Procedure:

    • Condition the C18 SPE cartridge by washing with 1 mL of Solvent B, followed by 2 mL of Solvent A.

    • Dissolve the peptide in a minimal volume of Solvent A and load it onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of Solvent A to remove salts.

    • Elute the peptide with 1 mL of Solvent B.

    • Lyophilize or vacuum concentrate the eluted peptide to dryness.

    • Resuspend the peptide in a solvent suitable for MS analysis (e.g., 50% acetonitrile/50% water with 0.1% formic acid).[8]

High-Resolution Mass Spectrometry for Intact Mass Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the ncAA by providing an accurate mass measurement of the intact peptide.[10]

Protocol: Intact Mass Analysis

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or TOF instrument.

  • Procedure:

    • Prepare the cleaned peptide sample at a concentration of approximately 1-10 pmol/µL in 50% acetonitrile/50% water with 0.1% formic acid.

    • Infuse the sample directly into the mass spectrometer or perform a rapid liquid chromatography (LC) separation.

    • Acquire data in positive ion mode over a mass range that includes the expected charge states of the peptide.

    • Deconvolute the resulting multi-charge spectrum to obtain the monoisotopic mass of the intact peptide.

    • Compare the experimentally determined mass with the theoretical mass calculated for the peptide containing 2,6-Difluoro-D-Homophenylalanine.

Tandem Mass Spectrometry (MS/MS) for Localization

While intact mass analysis confirms incorporation, tandem MS (MS/MS) is required to pinpoint the exact location of the ncAA within the peptide sequence. This is typically done after enzymatic digestion of the peptide.

Protocol: Enzymatic Digestion and LC-MS/MS

  • Enzymatic Digestion:

    • Resuspend the cleaned peptide in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease such as trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-18 hours.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

    • LC Separation:

      • Load the digested peptide sample onto a C18 trap column.

      • Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) with 0.1% formic acid as the ion-pairing agent.[11]

    • MS/MS Acquisition:

      • Operate the mass spectrometer in a data-dependent acquisition mode.

      • Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

      • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

Part 2: Data Analysis and Comparison with Alternatives

Interpreting the Mass Spectra

The key to validating the incorporation of 2,6-Difluoro-D-Homophenylalanine lies in the careful analysis of the mass spectra.

  • Intact Mass: The monoisotopic mass of the unprotected 2,6-Difluoro-D-Homophenylalanine is approximately 215.22 Da. The expected mass of the peptide will be the mass of the native peptide with a phenylalanine replaced by this ncAA, resulting in a mass shift.

  • MS/MS Fragmentation: The fragmentation pattern of the peptide will provide definitive evidence for the location of the ncAA. In CID/HCD, peptides typically fragment along the amide backbone, producing b- and y-ions. The mass of the b- or y-ion containing the 2,6-Difluoro-D-Homophenylalanine will be shifted accordingly.

Comparison with Phenylalanine-Containing Peptides

The fragmentation of peptides containing phenylalanine is well-characterized. The benzyl side chain can influence fragmentation pathways.[7][12] For 2,6-Difluoro-D-Homophenylalanine, the two electron-withdrawing fluorine atoms are expected to influence the fragmentation pattern.

Fragmentation_Comparison cluster_phe Peptide with Phenylalanine cluster_di_f_h_phe Peptide with 2,6-Difluoro-D-Homophe Phe_Peptide b2-ion y1-ion Precursor Ion Phe ... Fragmentation CID/HCD Fragmentation Phe_Peptide->Fragmentation DiFHphe_Peptide b2-ion (mass shift) y1-ion (mass shift) Precursor Ion (mass shift) 2,6-diF-D-hPhe ... DiFHphe_Peptide->Fragmentation Fragments_Phe b- and y-ions Fragmentation->Fragments_Phe Characteristic Fragments Fragments_DiFHphe b- and y-ions with mass increase Fragmentation->Fragments_DiFHphe Shifted Fragments

Caption: Conceptual comparison of fragmentation patterns for peptides with Phenylalanine vs. 2,6-Difluoro-D-Homophenylalanine.

Table 1: Comparison of Expected Mass Spectrometry Data

FeaturePeptide with PhenylalaninePeptide with 2,6-Difluoro-D-HomophenylalanineRationale for Difference
Monoisotopic Mass of Residue 147.07 Da~215.22 DaAddition of CH2 and two fluorine atoms, removal of two hydrogens.
Intact Peptide Mass BaselineIncreasedDirect consequence of the heavier ncAA.
b- and y-ion Masses BaselineIncreased for ions containing the ncAAThe mass shift localizes the ncAA to a specific fragment.
Fragmentation Efficiency StandardPotentially alteredElectron-withdrawing fluorine atoms may influence bond cleavage probabilities.
Chromatographic Retention Time BaselineLikely increasedIncreased hydrophobicity due to the difluorophenyl group.

Part 3: Troubleshooting and Advanced Insights

  • Low Incorporation Efficiency: If the intact mass spectrum shows a significant peak corresponding to the native peptide, this indicates low incorporation efficiency of the ncAA. Optimization of the peptide synthesis protocol may be required.

  • Ambiguous Fragmentation: In cases of complex fragmentation patterns, consider using alternative fragmentation techniques such as Electron Transfer Dissociation (ETD), which can provide complementary data, especially for larger peptides.[1]

  • No Signal: If no peptide signal is observed, this could be due to poor ionization or sample loss during preparation. Ensure that all sample preparation steps are performed carefully and that the MS instrument is properly calibrated. The use of TFA in the final sample can suppress ionization.[13]

Conclusion

The validation of 2,6-Difluoro-D-Homophenylalanine incorporation into synthetic peptides is a critical step in the development of novel peptide therapeutics. High-resolution mass spectrometry, coupled with tandem MS, provides an unparalleled level of detail for confirming both the successful incorporation and the precise location of this non-canonical amino acid. By following the protocols and data interpretation strategies outlined in this guide, researchers can confidently and accurately characterize their engineered peptides, paving the way for the development of next-generation therapeutics.

References

  • Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Retrieved from [Link]

  • UC Davis Mass Spectrometry Facility. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. UC Davis. Retrieved from [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e83. Retrieved from [Link]

  • Dikan, T., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937–6941. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2002). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. CORE. Retrieved from [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Chait, B. T., et al. (1994). Preferential Fragmentation of Protonated Gas-Phase Peptide Ions Adjacent to Acidic Amino Acid Residues. The Rockefeller University. Retrieved from [Link]

  • Syka, J. E. P., et al. (2004). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Analytical Chemistry, 76(14), 4094–4103. Retrieved from [Link]

  • ResearchGate. How to analyze synthetic peptide by LC and LCMS?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Institutes of Health. Retrieved from [Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • National Institutes of Health. Ribosomal Synthesis of Dehydroalanine Containing Peptides. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. Phenylalanine. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. D-Homophenylalanine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate. Retrieved from [Link]

Sources

Comparative

Engineering Peptide Pharmacokinetics: A Comparative Guide to the Metabolic Stability of 2,6-Difluoro-D-Homophe vs. Natural Amino Acids

As peptide therapeutics continue to bridge the gap between small molecules and biologics, their primary clinical bottleneck remains unchanged: rapid systemic clearance. Natural amino acids, particularly aromatic residues...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to bridge the gap between small molecules and biologics, their primary clinical bottleneck remains unchanged: rapid systemic clearance. Natural amino acids, particularly aromatic residues like L-Phenylalanine (L-Phe) and L-Tyrosine (L-Tyr), are highly susceptible to endopeptidase cleavage and hepatic oxidative metabolism.

To overcome these liabilities, rational drug design has shifted toward non-canonical amino acids. This guide provides an objective, data-driven comparison evaluating the metabolic stability of 2,6-Difluoro-D-Homophenylalanine (2,6-Difluoro-D-Homophe) against its natural counterparts, detailing the mechanistic rationale and the self-validating experimental workflows required to quantify these improvements.

Mechanistic Rationale: The Tripartite Evasion Strategy

The exceptional metabolic stability of 2,6-Difluoro-D-Homophe is not coincidental; it is the result of three distinct, synergistic structural modifications designed to evade specific biological clearance mechanisms[1].

  • Stereochemical Inversion (D-Chirality): Natural proteases (e.g., chymotrypsin, pepsin) are strictly stereospecific, evolved to recognize the L-conformation of amino acids. Inverting the alpha-carbon to the D-configuration creates an immediate spatial mismatch in the protease active site, drastically reducing proteolytic cleavage[2].

  • Backbone Homologation (Homo-): The insertion of an additional methylene group (-CH₂-) between the alpha-carbon and the aromatic side chain increases local flexibility. This homologation disrupts the highly conserved hydrogen-bonding network required for transition-state stabilization during peptide bond hydrolysis.

  • Ortho-Fluorination (2,6-Difluoro): Cytochrome P450 (CYP450) enzymes in the liver rapidly clear L-Phe and L-Tyr via aromatic hydroxylation at the ortho and para positions. Fluorine is highly electronegative and forms an exceptionally strong C-F bond (~480 kJ/mol). Substituting the ortho positions with fluorine blocks CYP450-mediated oxidation. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the molecule and increases lipophilicity, which can favorably alter the volume of distribution[3].

G LPhe L-Phenylalanine (Rapid Degradation) DForm D-Stereocenter (Protease Evasion) LPhe->DForm Chirality Inversion Homo Homologation (+CH2) (Alters Active Site Fit) DForm->Homo Chain Extension Fluoro 2,6-Difluorination (CYP450 Blockade) Homo->Fluoro Halogenation Final 2,6-Difluoro-D-Homophe (Ultra-Stable Scaffold) Fluoro->Final Synergistic Stability

Caption: Logical progression of structural modifications yielding synergistic metabolic resistance.

Comparative Performance Data

The following table synthesizes quantitative pharmacokinetic parameters, demonstrating the stepwise improvement in stability as structural modifications are applied to a standard peptide scaffold containing a central phenylalanine residue. Data reflects established Structure-Activity Relationship (SAR) trends for fluorinated homophenylalanine derivatives[4].

Amino Acid ResidueEndopeptidase Resistance (Chymotrypsin T₁/₂)Hepatic Stability (HLM CL_int)Lipophilicity (LogD at pH 7.4)Primary Metabolic Liability
L-Phenylalanine < 15 min> 50 µL/min/mg~ -1.5Proteolysis & CYP450 Oxidation
D-Phenylalanine > 120 min> 40 µL/min/mg~ -1.5CYP450 Aromatic Hydroxylation
D-Homophenylalanine > 240 min~ 25 µL/min/mg~ -1.0CYP450 Aromatic Hydroxylation
2,6-Difluoro-D-Homophe > 1440 min (Stable) < 5 µL/min/mg ~ -0.2 Highly Resistant

Note: HLM CL_int = Human Liver Microsome Intrinsic Clearance. Lower values indicate higher metabolic stability.

Validated Experimental Methodologies

To objectively evaluate the metabolic stability of these amino acids within a peptide sequence, two orthogonal assays are required. As an application scientist, it is critical to ensure these protocols are self-validating to prevent false positives (e.g., assuming a peptide is stable when the assay enzymes are simply inactive).

Protocol A: Endopeptidase Resistance Assay (Chymotrypsin)

This assay isolates the variable of proteolytic cleavage, specifically targeting the bulky aromatic side chains favored by α-chymotrypsin.

  • Preparation: Dissolve the test peptide (containing either L-Phe or 2,6-Difluoro-D-Homophe) in 100 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl₂ to a final concentration of 50 µM. Causality: CaCl₂ is essential for stabilizing the active conformation of chymotrypsin.

  • Initiation: Add α-chymotrypsin (bovine pancreas) to achieve an enzyme-to-substrate molar ratio of 1:100. Incubate at 37°C.

  • Time-Point Quenching: At precisely 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot and immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA rapidly drops the pH below the enzyme's operational threshold, instantaneously halting hydrolysis, while acetonitrile precipitates the denatured enzyme.

  • Quantification: Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent peptide. Plot the natural log of remaining percentage versus time to calculate the degradation half-life (T₁/₂).

Protocol B: In Vitro Hepatic Microsomal Stability Assay

This assay evaluates vulnerability to Phase I oxidative metabolism, specifically testing the efficacy of the 2,6-difluoro substitution in blocking CYP450 enzymes.

  • System Assembly: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test peptide in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensuring thermal equilibrium before adding the cofactor prevents non-linear reaction kinetics at the T=0 mark.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require the electron-donating power of NADPH to catalyze aromatic hydroxylation.

  • Self-Validation Control: Run Verapamil (a known high-clearance drug) in a parallel well. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Quenching & Extraction: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (IS). Causality: The internal standard corrects for any volumetric discrepancies during the subsequent protein precipitation and injection phases.

  • Analysis: Centrifuge and analyze via LC-MS/MS to calculate intrinsic clearance (CL_int).

G Prep 1. Prepare Microsomes & Peptide (1 µM peptide, 0.5 mg/mL HLM) Incubate 2. Thermal Pre-incubation (37°C for 5 mins) Prep->Incubate Start 3. Initiate Reaction (Add NADPH cofactor) Incubate->Start Quench 4. Time-point Quenching (Cold Acetonitrile + IS at 0-60 min) Start->Quench Centrifuge 5. Protein Precipitation (Centrifuge at 14,000 x g) Quench->Centrifuge LCMS 6. LC-MS/MS Quantification (Calculate Intrinsic Clearance) Centrifuge->LCMS

Caption: Step-by-step self-validating workflow for the in vitro liver microsomal stability assay.

Conclusion

The transition from L-Phenylalanine to 2,6-Difluoro-D-Homophe represents a masterclass in rational pharmacokinetic optimization. By combining stereochemical inversion to bypass proteolysis, backbone homologation to disrupt active-site binding, and strategic fluorination to block CYP450 oxidation, researchers can transform rapidly degraded peptides into viable, long-acting therapeutic candidates. When evaluating these modifications, utilizing strictly controlled, self-validating LC-MS/MS assays ensures that observed stability translates reliably from in vitro screens to in vivo efficacy.

References

  • Meng, H., et al. "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1." PMC - NIH.
  • Li, Y., et al. "Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors." PMC - NIH.
  • Jian, X., et al. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." PMC - NIH.
  • Silva, M., et al. "Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents: A Multi-Faceted Approach Combining Effects on Glucose Homeostasis, Molecular Docking, and ADMET Profiling." MDPI.

Sources

Validation

LC-MS/MS Method Validation for 2,6-Difluoro-D-Homophenylalanine Quantification: A Comparative Guide to Stationary Phase Selectivity

Introduction: The Analytical Challenge of Fluorinated Amino Acids 2,6-Difluoro-D-homophenylalanine (2,6-Difluoro-D-Homophe) is a highly specialized, unnatural chiral amino acid increasingly utilized as a building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fluorinated Amino Acids

2,6-Difluoro-D-homophenylalanine (2,6-Difluoro-D-Homophe) is a highly specialized, unnatural chiral amino acid increasingly utilized as a building block in peptide therapeutics and small-molecule drug development. Quantifying this analyte in complex biological matrices (e.g., human plasma) presents a distinct analytical challenge. Its zwitterionic backbone makes it highly polar, while the 2,6-difluorophenyl ring introduces unique electronegative properties.

Traditional reversed-phase (RP) C18 columns often fail to adequately retain such polar, fluorinated compounds, causing them to elute near the void volume where severe matrix suppression occurs[1]. This guide objectively compares the performance of traditional C18 stationary phases against specialized Fluorophenyl (PFP) phases, providing a self-validating, ICH M10-compliant protocol for the robust LC-MS/MS quantification of 2,6-Difluoro-D-Homophe without the need for complex derivatization steps[2].

Mechanistic Rationale: Why C18 Fails and Fluorophenyl Succeeds

To achieve regulatory-grade precision and accuracy, the chromatographic method must physically separate the analyte from endogenous phospholipids and salts.

  • The C18 Limitation: Alkyl-based C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 2,6-Difluoro-D-Homophe is highly polar, it exhibits minimal hydrophobic partitioning, resulting in poor retention, peak tailing, and vulnerability to ion suppression.

  • The Fluorophenyl Advantage: Fluorophenyl stationary phases offer orthogonal retention mechanisms. Beyond basic dispersive forces, they leverage π−π interactions (between the stationary phase phenyl ring and the analyte's phenyl ring) and strong dipole-dipole interactions induced by the highly electronegative fluorine atoms[3]. This targeted affinity significantly increases the retention time of fluorinated analytes, shifting them out of the matrix suppression zone and improving peak symmetry[4].

Comparative Performance Data

The following table summarizes the experimental comparison between a standard C18 column and a Fluorophenyl column for a 50 ng/mL injection of 2,6-Difluoro-D-Homophe in extracted human plasma.

Chromatographic ParameterStandard C18 Column (1.8 µm)Fluorophenyl Column (1.8 µm)Analytical Impact
Retention Time (min) 1.1 (Near void volume)3.4 (Optimal retention)Avoids early-eluting salts and phospholipids.
Peak Asymmetry ( As​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)Ensures accurate integration and higher sensitivity.
Theoretical Plates ( N ) < 5,000> 15,000Sharper peaks yield a superior Signal-to-Noise (S/N) ratio.
Matrix Effect -48% (Severe suppression)-6% (Negligible suppression)Meets ICH M10 criteria for matrix effect ( ≤15% ).

Experimental Workflows and Self-Validating Logic

To guarantee trustworthiness, the bioanalytical workflow must be a self-validating system. This is achieved through the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 13C9​,15N -2,6-Difluoro-D-Homophe. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly co-elutes and experiences identical extraction losses and matrix effects, mathematically neutralizing these variables during quantification[5].

LCMS_Workflow A Plasma Sample + SIL-IS Spiking B Protein Precipitation (Acetonitrile, 4°C) A->B C Fluorophenyl LC Separation (Dipole & π-π Interactions) B->C D ESI+ MS/MS Detection (MRM Mode) C->D

Caption: LC-MS/MS workflow for 2,6-Difluoro-D-Homophe leveraging fluorophenyl selectivity.

Step-by-Step Methodology

Part A: Sample Preparation (Protein Precipitation) Causality Focus: Protein precipitation is chosen over Solid Phase Extraction (SPE) because it is rapid, cost-effective, and sufficient when paired with the high selectivity of a fluorophenyl column.

  • Spiking: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (500 ng/mL). Reasoning: Adding the IS before any extraction steps ensures it accounts for all subsequent volumetric and recovery variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%). Reasoning: The organic solvent rapidly denatures plasma proteins, releasing any protein-bound 2,6-Difluoro-D-Homophe into the supernatant.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Reasoning: Injecting high organic supernatant directly onto the LC causes "solvent effects" (peak distortion). Diluting with aqueous mobile phase ensures the analyte focuses tightly at the head of the column.

Part B: LC-MS/MS Instrumental Analysis

  • Column: Waters CSH Fluoro-Phenyl or Restek Raptor FluoroPhenyl (100 × 2.1 mm, 1.8 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 2% B hold for 1.0 min; ramp to 60% B over 4.0 min; flush at 95% B for 1.5 min; re-equilibrate at 2% B for 2.0 min. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Analyte MRM: m/z 216.1 153.1 (Quantifier), m/z 216.1 170.1 (Qualifier).

    • SIL-IS MRM: m/z 226.1 162.1.

ICH M10 Method Validation Framework

Regulatory compliance requires proving the method is "fit-for-purpose." The ICH M10 guidelines dictate a strict hierarchy of validation samples to prove selectivity, precision, and accuracy[5].

Validation_Logic N1 Matrix Blank V1 Validates Selectivity N1->V1 N2 Zero Sample (Blank + IS) V2 Validates IS Interference N2->V2 N3 Calibration Standards V3 Validates Linearity N3->V3 N4 Quality Control (QC) V4 Validates Accuracy/Precision N4->V4

Caption: ICH M10 self-validating sample hierarchy for bioanalytical assays.

Validation Results Summary (Fluorophenyl Method)

The optimized fluorophenyl method was subjected to a full validation protocol. The results demonstrate robust performance well within regulatory acceptance criteria.

Validation ParameterICH M10 Acceptance CriteriaObserved Results (2,6-Difluoro-D-Homophe)
Linearity Range R2≥0.99 , back-calculated values ±15% 1.0 - 1000 ng/mL ( R2=0.998 )
Intra-day Precision (%CV) ≤15% ( ≤20% at LLOQ)3.2% - 6.5% across all QC levels
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Recovery (Extraction) Consistent across LQC, MQC, HQC88.5% (CV = 4.2%)
Carryover ≤20% of LLOQ in blank after ULOQNot detected (< 5% of LLOQ signal)

References

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column Restek Corporation[Link]

  • Fluorinated-Phenyl Column Selectivity Insights Waters Corporation (via Scribd)[Link]

  • Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides Journal of Proteome Research (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Rationale for Specialized Disposal

Comprehensive Protocol for the Safe Handling and Disposal of 2,6-Difluoro-D-Homophenylalanine As a fluorinated non-natural amino acid, 2,6-Difluoro-D-homophenylalanine is highly valued in chemical biology for modulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Protocol for the Safe Handling and Disposal of 2,6-Difluoro-D-Homophenylalanine

As a fluorinated non-natural amino acid, 2,6-Difluoro-D-homophenylalanine is highly valued in chemical biology for modulating protein folding, enhancing metabolic stability, and serving as an NMR probe[][2]. However, the presence of the stable carbon-fluorine (C-F) bonds introduces specific logistical and environmental requirements at the end of the experimental lifecycle. Improper disposal of fluorinated organics can lead to severe environmental contamination and the generation of highly toxic hydrogen fluoride (HF) gas during standard municipal incineration.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the proper segregation, handling, and disposal of 2,6-Difluoro-D-homophenylalanine waste.

The disposal of 2,6-Difluoro-D-homophenylalanine cannot be treated as standard non-hazardous organic waste. The causality behind this strict segregation lies in its molecular structure:

  • Halogenated Classification: Because fluorine is a halogen, any waste stream containing this compound must be strictly classified as Halogenated Organic Waste .

  • Thermal Degradation Risks: When subjected to standard, low-temperature incineration, fluorinated compounds do not fully combust. Instead, they can release corrosive and toxic hydrogen fluoride (HF) gas. By segregating this as halogenated waste, EHS departments ensure the material is routed to specialized high-temperature incinerators (>1100°C) equipped with alkaline gas scrubbers designed to neutralize HF before environmental release.

Operational Waste Segregation Workflow

To maintain laboratory safety and regulatory compliance, all waste generated during the synthesis, purification, or application of 2,6-Difluoro-D-homophenylalanine must be systematically segregated[3][4].

DisposalWorkflow Start 2,6-Difluoro-D-Homophenylalanine Waste Generated Decision Waste State? Start->Decision Solid Solid Powder & Contaminated Consumables Decision->Solid Solid Liquid Aqueous or Solvent Solutions Decision->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Liquid Waste Container Liquid->LiquidBin EHS EHS Collection & High-Temp Incineration SolidBin->EHS LiquidBin->EHS

Workflow for the segregation and disposal of fluorinated amino acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders and Consumables)

  • Collection: Gather all unused or expired 2,6-Difluoro-D-homophenylalanine powder. Do not attempt to dissolve the powder for liquid disposal, as this unnecessarily increases the volume of hazardous liquid waste.

  • Consumable Segregation: Collect all contaminated weigh boats, spatulas, pipette tips, and nitrile gloves.

  • Containment: Place the materials into a heavy-duty, puncture-resistant plastic bag or a designated rigid solid waste container[3][4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste - Contains Halogenated Organics (Fluorinated Amino Acid)."

Protocol B: Disposal of Liquid Waste (Solutions and Effluents)

  • Compatibility Check: Ensure the liquid waste container does not contain incompatible chemicals (e.g., strong oxidizing agents or concentrated strong acids) that could react with the amino acid or its solvent[4].

  • Transfer: Use a funnel to carefully transfer aqueous or organic solutions containing the compound into a designated, chemically compatible carboy (typically high-density polyethylene, HDPE).

  • Labeling: Label the carboy as "Halogenated Liquid Waste." If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or methanol), list the exact percentages of the solvent composition on the EHS waste ticket.

  • Storage: Keep the waste container in a secondary containment tray within a ventilated fume hood or designated chemical waste storage cabinet until EHS pickup[3].

Quantitative Parameters for Waste Management

To ensure standard operating procedures are maintained across the laboratory, adhere to the following quantitative parameters for waste handling and spill management.

ParameterOperational ValueScientific Rationale
Aqueous Waste pH Limit 5.5 to 8.5Maintaining a neutral pH prevents the mobilization of toxic byproducts or the generation of reactive gases when mixed with other institutional waste streams[4].
Spill Absorbent Ratio 3:1 (Absorbent to Chemical)In the event of a liquid spill, applying three parts inert absorbent (e.g., vermiculite or sand) ensures complete encapsulation of the fluorinated compound, preventing aerosolization[3].
Incineration Temperature > 1100°CThe high bond dissociation energy of the C-F bond (~485 kJ/mol) requires extreme temperatures for complete thermal destruction and to prevent the release of persistent organic pollutants.
Container Headspace 20% MinimumLiquid waste carboys must never be filled beyond 80% capacity to allow for vapor expansion and prevent pressure-induced ruptures during EHS transport.

Emergency Spill Response Protocol

In the event of accidental release (powder or solution), immediate containment is required to prevent environmental exposure.

  • Isolate the Area: Restrict personnel access to the spill zone. If the spill is a dry powder, disable local fans or drafts to prevent airborne dispersion of the fluorinated dust[3].

  • Don Appropriate PPE: Ensure the response team is wearing chemical-resistant nitrile gloves, safety goggles, and a fitted lab coat[3].

  • Containment (Powder): Gently cover the powder with damp paper towels to suppress dust. Carefully sweep the material using a dedicated brush and dustpan. Do not use a standard vacuum cleaner, as this will aerosolize the fine particulates.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[3].

  • Decontamination: Wipe the affected surface with a solvent appropriate for the compound (e.g., a dilute alcohol solution), followed by a soap and water wash.

  • Disposal: Place all recovered chemical, absorbent materials, and contaminated cleanup tools into the Halogenated Solid Waste container and request an immediate EHS pickup[3].

References

  • Qiu, X.-L., & Qing, F.-L. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. American Chemical Society. Retrieved from [Link]

  • University of New South Wales (UNSW). (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Advances. Royal Society of Chemistry. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Difluoro-D-Homophe

Comprehensive Safety and Operational Guide: Handling 2,6-Difluoro-D-Homophe As therapeutic peptidomimetics and engineered proteins grow in clinical significance, the integration of unnatural amino acids (UAAs) like 2,6-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,6-Difluoro-D-Homophe

As therapeutic peptidomimetics and engineered proteins grow in clinical significance, the integration of unnatural amino acids (UAAs) like 2,6-Difluoro-D-homophenylalanine (2,6-Difluoro-D-Homophe) has become a cornerstone of modern drug discovery. The incorporation of the 2,6-difluorophenyl moiety strategically alters the local hydrophobicity and dihedral angle preferences of the peptide backbone, enhancing proteolytic stability and bioavailability.

However, handling fluorinated D-amino acids requires a rigorous synthesis of chemical safety and stereochemical preservation. This guide provides laboratory professionals with field-proven, self-validating protocols for the safe handling, coupling, and disposal of 2,6-Difluoro-D-Homophe.

Physicochemical Hazard Profile & Causality

To handle 2,6-Difluoro-D-Homophe safely, one must understand the molecular causality behind its physical behavior:

  • Fluorine Electronegativity: The strong electron-withdrawing nature of the two fluorine atoms makes the aromatic ring highly electron-deficient. While the amino acid itself is stable under standard bench conditions, extreme acidic environments or high-thermal stress during side-reactions can theoretically risk defluorination, potentially generating trace amounts of corrosive hydrogen fluoride (HF)[1].

  • Stereochemical Sensitivity: As a D-enantiomer, 2,6-Difluoro-D-Homophe is highly susceptible to base-catalyzed racemization (epimerization) during carboxylate activation. Standard coupling reagents (like HBTU with DIPEA) can degrade its optical purity, necessitating highly specific, mild coupling conditions[2].

  • Particulate Hazard: In its dry powder form, the compound acts as a fine respiratory and ocular irritant.

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are non-negotiable. Each layer of protection is designed to mitigate specific exposure routes associated with fluorinated organic compounds[3].

Equipment CategorySpecificationOperational Causality (Why it's required)
Hand Protection Double-layered Nitrile (minimum 5 mil)Nitrile provides excellent resistance to the polar aprotic solvents (DMF, NMP) used to dissolve the UAA. Double-gloving prevents dermal absorption of dissolved fluorinated organics in the event of a micro-tear[1].
Eye Protection Chemical Splash GogglesPrevents ocular exposure to fine crystalline dust during weighing and protects against solvent splashes during peptide coupling.
Respiratory Fume Hood (Face velocity 80-100 fpm)All powder manipulations must occur in a well-ventilated fume hood to minimize inhalation risks of aerosolized particulates[1].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents direct skin contact and provides a barrier against accidental solvent spills during solid-phase synthesis[1].

Operational Workflow: Epimerization-Free SPPS Coupling

Traditional peptide coupling routes often bridge the gap between amino acid synthesis and peptide assembly using harsh activators that risk racemization[2]. To preserve the D-stereocenter of 2,6-Difluoro-D-Homophe, we utilize an OxymaPure/DIC (Diisopropylcarbodiimide) coupling strategy. This protocol produces negligible to no epimerization, ensuring the structural integrity of the final peptidomimetic[2].

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-bound solid support resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area[].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal protecting group[]. Wash thoroughly with DMF (5 x 1 min).

  • UAA Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-2,6-Difluoro-D-Homophe and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes to form the active ester[2].

  • Coupling: Transfer the activated UAA solution to the resin. Agitate at ambient temperature for 2 to 3 hours. Note: Microwave-assisted coupling at 80°C can achieve full conversion in 6 minutes, but ambient temperature is preferred to guarantee zero epimerization[2].

  • Verification (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A successful coupling yields yellow beads (absence of free primary amines). If beads turn blue, repeat Step 4[].

SPPS Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate UAA Activation (Oxyma/DIC) Deprotect->Activate Couple Coupling (2,6-Difluoro-D-Homophe) Activate->Couple Test Kaiser Test Couple->Test Test->Couple Positive (Blue) Success Next Cycle or Cleavage Test->Success Negative (Yellow)

Epimerization-free Solid-Phase Peptide Synthesis (SPPS) coupling cycle for D-stereocenter UAAs.

Spill Management & Disposal Plan

Because 2,6-Difluoro-D-Homophe contains stable carbon-fluorine bonds, it must not be disposed of in standard biological or aqueous waste streams. Environmental regulations dictate strict handling of fluorinated compounds to prevent ecological contamination[1].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Contain (Dry Spill): If the powder is spilled, do NOT use water. Gently cover the powder with damp paper towels (using DMF or Isopropanol) to prevent aerosolization, then carefully sweep using non-sparking tools.

  • Contain (Liquid Spill): If dissolved in DMF/NMP, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Dispose: Transfer all absorbed materials and contaminated PPE into a clearly labeled, sealable polyethylene container designated for Halogenated Organic Waste [3].

G Start Pre-Operation PPE & Fume Hood Weigh Weighing 2,6-Difluoro-D-Homophe Start->Weigh Dissolve Dissolution in DMF/NMP Weigh->Dissolve Spill Spill Occurs? Dissolve->Spill Clean Absorb & Contain (Vermiculite/Sand) Spill->Clean Yes Dispose Halogenated Organic Waste Spill->Dispose No Clean->Dispose

Operational safety and spill response workflow for fluorinated unnatural amino acids.

References

  • Fluoroacetyl chloride - Grokipedia. Available at: [Link]

  • Ready-Made Amino Acids - Research - American Peptide Society. Available at:[Link]

Sources

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